Product packaging for Hexanamide, 6-azido-N-(2-chloroethyl)-(Cat. No.:CAS No. 1445799-87-0)

Hexanamide, 6-azido-N-(2-chloroethyl)-

Cat. No.: B1417041
CAS No.: 1445799-87-0
M. Wt: 218.68 g/mol
InChI Key: AYGOVVPDJJNXIM-UHFFFAOYSA-N
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Description

Hexanamide, 6-azido-N-(2-chloroethyl)- is a useful research compound. Its molecular formula is C8H15ClN4O and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15ClN4O B1417041 Hexanamide, 6-azido-N-(2-chloroethyl)- CAS No. 1445799-87-0

Properties

IUPAC Name

6-azido-N-(2-chloroethyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN4O/c9-5-7-11-8(14)4-2-1-3-6-12-13-10/h1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGOVVPDJJNXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NCCCl)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional chemical compound with potential applications in pharmaceutical and bioconjugation chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Data

PropertyValue
IUPAC Name 6-azido-N-(2-chloroethyl)hexanamide
CAS Number 1445799-87-0[1]
Molecular Formula C8H15ClN4O[1]
Molecular Weight 218.68 g/mol [1]

Synthetic Pathway Overview

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a two-step process. The first step involves the nucleophilic substitution of a halogen in a hexanoic acid derivative with an azide group to form 6-azidohexanoic acid. The second step is the coupling of the resulting azido-functionalized carboxylic acid with 2-chloroethylamine to yield the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Amide Coupling 6-Bromohexanoic_acid 6-Bromohexanoic acid 6-Azidohexanoic_acid 6-Azidohexanoic acid 6-Bromohexanoic_acid->6-Azidohexanoic_acid DMF, Heat Sodium_azide Sodium azide (NaN3) Sodium_azide->6-Azidohexanoic_acid 6-Azidohexanoic_acid_2 6-Azidohexanoic acid Final_Product 6-azido-N-(2-chloroethyl)hexanamide 6-Azidohexanoic_acid_2->Final_Product Amidation Coupling_reagent Coupling Reagent (e.g., DCC, EDC) Coupling_reagent->Final_Product 2-Chloroethylamine_HCl 2-Chloroethylamine hydrochloride 2-Chloroethylamine_HCl->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product

Caption: Synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of azido-functionalized compounds and N-(2-chloroethyl)amides[2][3][4].

Step 1: Synthesis of 6-Azidohexanoic Acid

Materials:

  • 6-Bromohexanoic acid

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-azidohexanoic acid as a crude product.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

Materials:

  • 6-Azidohexanoic acid

  • 2-Chloroethylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DCM.

  • Add the coupling reagent, DCC or EDC (1.1 equivalents), to the solution and stir for 10 minutes at 0°C.

  • In a separate flask, suspend 2-chloroethylamine hydrochloride (1.2 equivalents) in anhydrous DCM and add triethylamine or DIPEA (1.3 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

  • Add the neutralized 2-chloroethylamine solution to the activated 6-azidohexanoic acid solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the filtrate sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-azido-N-(2-chloroethyl)hexanamide.

Logical Relationships in the Synthesis

The synthesis of the target molecule relies on a logical sequence of chemical transformations. The introduction of the azide functionality is a prerequisite for the subsequent amide coupling, as the presence of a halogen on the hexanoic acid backbone could lead to unwanted side reactions during the amidation step. The use of a coupling reagent is essential for the efficient formation of the amide bond from the carboxylic acid and the amine.

Logical_Relationships Start Starting Materials: 6-Bromohexanoic acid 2-Chloroethylamine HCl Azidation Azidation Reaction Start->Azidation Amidation Amide Coupling Reaction Start->Amidation Intermediate Intermediate: 6-Azidohexanoic acid Azidation->Intermediate Intermediate->Amidation Purification Purification Amidation->Purification Final_Product Final Product: 6-azido-N-(2-chloroethyl)hexanamide Purification->Final_Product

Caption: Logical flow of the synthesis process.

References

Hexanamide, 6-azido-N-(2-chloroethyl)-: A Hypothetical Mechanism of Action and Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Hexanamide, 6-azido-N-(2-chloroethyl)-" is not found in publicly available scientific literature. This document presents a hypothetical mechanism of action based on the known functions of its chemical moieties. All data, experimental protocols, and pathways are illustrative and intended to serve as a research guide for investigating this or structurally similar novel compounds.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a novel chemical entity with potential as a targeted therapeutic agent. Its structure combines three key functional groups: an N-(2-chloroethyl) group, characteristic of nitrogen mustard alkylating agents; a 6-azido group, which can serve as a photoaffinity label or a handle for bioorthogonal "click" chemistry; and a hexanamide backbone, which may influence its pharmacokinetic properties. This whitepaper outlines a plausible mechanism of action centered on DNA alkylation, leading to cell cycle arrest and apoptosis. Furthermore, it details how the azido moiety can be exploited for target identification and validation, providing a comprehensive framework for future research and development.

Proposed Core Mechanism: DNA Alkylation

The primary cytotoxic action of Hexanamide, 6-azido-N-(2-chloroethyl)- is hypothesized to be mediated by the N-(2-chloroethyl) group, a classic feature of nitrogen mustards.[1][2] This moiety is known to induce covalent alkylation of DNA, a mechanism that is cell-cycle nonspecific and particularly effective against rapidly dividing cells, such as cancer cells.[3][4]

The proposed sequence of events is as follows:

  • Intracellular Activation: The tertiary amine of the N-(2-chloroethyl) group undergoes an intramolecular cyclization, forming a highly reactive aziridinium ion and releasing a chloride ion.

  • Nucleophilic Attack by DNA: This electrophilic aziridinium ion is a potent alkylating agent. It will readily react with nucleophilic sites on DNA bases.[3] The N7 atom of guanine is an especially vulnerable target for this reaction.[3][5]

  • DNA Damage: This initial monofunctional alkylation can lead to several downstream consequences:

    • DNA Strand Breakage: The alkylated base can destabilize the N-glycosidic bond, leading to depurination and subsequent cleavage of the DNA backbone by repair enzymes.[5]

    • Mispairing of Bases: The alkylated guanine may erroneously pair with thymine during DNA replication, leading to mutations if not corrected by cellular repair mechanisms.[5]

    • Cross-linking (Potential): While the molecule as named is monofunctional, dimerization or intracellular reactions could potentially lead to bifunctional alkylation, creating interstrand or intrastrand cross-links that are highly cytotoxic.[1][5]

  • Cellular Response: The accumulation of DNA damage triggers cellular surveillance mechanisms, such as the p53 tumor suppressor pathway. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M phases, to allow time for DNA repair. If the damage is too extensive, the cell is directed towards programmed cell death, or apoptosis.[3][4]

This mechanism is consistent with the action of numerous clinically used alkylating agents in cancer chemotherapy.[1][6]

The Role of the Azido Group: Target Identification and Validation

The 6-azido group is a versatile chemical handle that does not directly contribute to cytotoxicity but is invaluable for elucidating the compound's interactions within the cell.[7][8] Two primary applications are proposed: photoaffinity labeling and click chemistry.

3.1 Photoaffinity Labeling (PAL)

Upon irradiation with UV light, the aryl azide group can be converted into a highly reactive nitrene intermediate.[9][10] This nitrene can then form a covalent bond with any nearby molecule, including binding proteins or enzymes.[9] This technique can be used to "trap" and identify the direct binding partners of the compound.

3.2 Bioorthogonal Click Chemistry

The azide group is a key component of the Nobel prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13] This allows for the specific and efficient attachment of a reporter molecule (e.g., a fluorophore or biotin) to the compound in situ.[][15] This is a powerful tool for visualizing the subcellular localization of the drug and for isolating and identifying its targets through affinity purification.[][16]

Visualizing the Mechanisms and Workflows

To clearly illustrate the proposed molecular pathways and experimental strategies, the following diagrams have been generated using the Graphviz DOT language.

DNA_Alkylation_Pathway cluster_0 Cellular Uptake & Activation cluster_1 DNA Interaction cluster_2 Cellular Consequences Compound Hexanamide, 6-azido- N-(2-chloroethyl)- Aziridinium Aziridinium Ion (Active Electrophile) Compound->Aziridinium Intramolecular Cyclization DNA Cellular DNA Aziridinium->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA (Guanine N7) Strand_Break DNA Strand Breaks Alkylated_DNA->Strand_Break Mispairing Base Mispairing Alkylated_DNA->Mispairing Checkpoint Cell Cycle Arrest (p53 activation) Strand_Break->Checkpoint Mispairing->Checkpoint Apoptosis Apoptosis Checkpoint->Apoptosis Irreparable Damage

Caption: Proposed mechanism of DNA alkylation by Hexanamide, 6-azido-N-(2-chloroethyl)-.

Experimental_Workflow cluster_PAL Photoaffinity Labeling (PAL) cluster_Click Click Chemistry Workflow Treat_Cells_PAL 1. Treat cells/lysate with Hexanamide, 6-azido-N-(2-chloroethyl)- UV_Irradiation 2. UV Irradiation (350nm) to generate nitrene Treat_Cells_PAL->UV_Irradiation Covalent_Complex 3. Covalent Drug-Protein Complex Formation UV_Irradiation->Covalent_Complex SDS_PAGE 4. SDS-PAGE & Western Blot or Mass Spectrometry Covalent_Complex->SDS_PAGE Target_ID_PAL 5. Target Protein Identification SDS_PAGE->Target_ID_PAL Treat_Cells_Click 1. Treat cells with Hexanamide, 6-azido-N-(2-chloroethyl)- Lyse_Click 2. Lyse cells Treat_Cells_Click->Lyse_Click Click_Reaction 3. 'Click' Alkyne-Biotin Probe (CuAAC or SPAAC) Lyse_Click->Click_Reaction Affinity_Purification 4. Streptavidin Affinity Purification Click_Reaction->Affinity_Purification Target_ID_Click 5. Target Protein Identification (Mass Spectrometry) Affinity_Purification->Target_ID_Click

Caption: Experimental workflows for target identification using the azido moiety.

Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be generated during the investigation of this compound.

Table 1: In Vitro Cytotoxicity

Cell Line Cancer Type IC50 (µM)
MCF-7 Breast Adenocarcinoma 15.2
A549 Lung Carcinoma 21.8
HCT116 Colon Carcinoma 12.5

| NIH3T3 | Normal Fibroblast | 85.4 |

Table 2: Cell Cycle Analysis (HCT116 cells, 24h treatment)

Concentration (µM) % in G0/G1 Phase % in S Phase % in G2/M Phase
0 (Control) 45.1 35.4 19.5
10 48.2 25.1 26.7

| 25 | 55.9 | 15.3 | 28.8 |

Experimental Protocols

6.1 Protocol for DNA Alkylation Assay (Comet Assay)

  • Cell Treatment: Plate HCT116 cells at 2 x 10^5 cells/well in a 6-well plate. After 24 hours, treat with 0, 10, 25, and 50 µM of Hexanamide, 6-azido-N-(2-chloroethyl)- for 4 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS (pH 7.4), and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.

  • Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a comet slide and allow to solidify on ice for 10 minutes.

  • Lysis: Immerse slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V (~0.7 V/cm) and 300 mA for 20 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with 50 µL of SYBR Green I (or equivalent DNA stain) for 5 minutes in the dark.

  • Imaging: Visualize slides using a fluorescence microscope. Quantify DNA damage by measuring the tail moment using appropriate software.

6.2 Protocol for Target Identification via Click Chemistry

  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with 25 µM Hexanamide, 6-azido-N-(2-chloroethyl)- or DMSO vehicle for 4 hours.

  • Cell Lysis: Wash cells twice with cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Reaction: To 1 mg of protein lysate, add the following click chemistry reagents: 100 µM alkyne-biotin probe, 1 mM CuSO4, 2 mM Tris(2-carboxyethyl)phosphine (TCEP), and 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). Incubate at room temperature for 1 hour with gentle shaking.

  • Affinity Purification: Add 50 µL of pre-washed streptavidin-agarose beads to the reaction mixture. Incubate overnight at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and wash three times with 1 mL of RIPA buffer, followed by two washes with 1 mL of 50 mM ammonium bicarbonate.

  • On-Bead Digestion: Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Reduce with 10 mM DTT at 56°C for 30 minutes. Alkylate with 55 mM iodoacetamide at room temperature in the dark for 20 minutes. Digest with 1 µg of sequencing-grade trypsin overnight at 37°C.

  • Mass Spectrometry: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Search the resulting spectra against a human protein database to identify proteins that were significantly enriched in the drug-treated sample compared to the DMSO control.

Conclusion and Future Directions

The dual-functionality of Hexanamide, 6-azido-N-(2-chloroethyl)- as both a DNA alkylating agent and a chemical probe presents a unique opportunity for cancer research. The proposed mechanism of action, centered on DNA damage-induced apoptosis, provides a strong rationale for its potential as a chemotherapeutic agent. The integral azido group allows for sophisticated chemical biology approaches to definitively identify its molecular targets and off-targets, which is a critical step in modern drug development. Future research should focus on validating this hypothetical mechanism through the experimental protocols outlined herein, exploring the structure-activity relationship of the hexanamide backbone, and evaluating its efficacy and safety in preclinical in vivo models.

References

An In-depth Technical Guide to 6-azido-N-(2-chloroethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a novel compound with potential applications in drug development and chemical biology. Due to the limited direct literature on this specific molecule, this guide synthesizes information on its precursors, proposes a detailed synthetic route, and discusses its potential biological activities based on structurally related compounds.

Synthesis of Precursors and the Final Compound

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved in a multi-step process involving the preparation of two key precursors: 6-azidohexanoic acid and 2-chloroethylamine, followed by their coupling to form the final amide product.

Synthesis of 6-azidohexanoic acid

6-azidohexanoic acid is a valuable linker molecule in bioconjugation and click chemistry.[1][2][3] It can be synthesized from 6-bromohexanoic acid via a nucleophilic substitution reaction with sodium azide.

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-bromohexanoic acid (e.g., 3.0 g, 15.4 mmol) in dimethylformamide (DMF, e.g., 10 mL).[4]

  • Add sodium azide (e.g., 2.0 g, 30.8 mmol) to the solution.[4]

  • Heat the reaction mixture to 85°C and stir for 3 hours.[4]

  • After cooling to room temperature, dilute the mixture with dichloromethane (DCM).

  • Extract the product with 0.1 N HCl.[4]

  • Dry the organic layer over sodium sulfate (Na2SO4) and concentrate under reduced pressure to obtain 6-azidohexanoic acid as a colorless oil.[4]

Synthesis of 2-chloroethylamine

2-chloroethylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[5][6] It is commonly synthesized from ethanolamine.

Experimental Protocol:

  • In a reaction vessel, combine monoethanolamine hydrochloride with a solvent such as benzene and a catalytic amount of dimethylformamide (DMF).[5]

  • Heat the mixture.[5]

  • Slowly add thionyl chloride to the reaction mixture under controlled temperature conditions.[5]

  • After the reaction is complete, perform an aqueous workup.

  • Extract the 2-chloroethylamine hydrochloride from the aqueous phase.[5]

  • The hydrochloride salt can be neutralized to obtain the free amine before the subsequent coupling reaction.

Proposed Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of 6-azidohexanoic acid and the amino group of 2-chloroethylamine. This can be achieved using a variety of coupling agents, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being a common choice.

Proposed Experimental Protocol:

  • Dissolve 6-azidohexanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as EDC (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 2-chloroethylamine (or its hydrochloride salt with the addition of a non-nucleophilic base like triethylamine to liberate the free amine) (1 equivalent) in the same solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-azido-N-(2-chloroethyl)hexanamide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the precursors as found in the literature.

Table 1: Synthesis of 6-azidohexanoic acid

Starting MaterialReagentsSolventTemperatureTimeYieldReference
6-bromohexanoic acidSodium azideDMF85°C3 h80%[4]
4-chlorobutylacetateSodium azideDMF80°C16 h81% (for 4-azido-1-butylacetate)[5]

Table 2: Synthesis of 2-chloroethylamine hydrochloride

Starting MaterialReagentsSolventKey ConditionsYieldReference
Monoethanolamine hydrochlorideThionyl chlorideBenzene/DMFControlled temperatureGood purity[5]
2-hydroxyethylamine hydrochlorideThionyl chlorideAliphatic carboxylic acids-High[6]
EthanolamineHydrogen chlorideOrganic acid catalyst80–100°C, 4–6 h≥95%[4]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 6-azidohexanoic acid cluster_1 Synthesis of 2-chloroethylamine cluster_2 Amide Coupling 6-bromohexanoic acid 6-bromohexanoic acid Reaction_1 Nucleophilic Substitution (DMF, 85°C, 3h) 6-bromohexanoic acid->Reaction_1 Sodium azide Sodium azide Sodium azide->Reaction_1 6-azidohexanoic acid 6-azidohexanoic acid Reaction_1->6-azidohexanoic acid Coupling Amide Formation (EDC, NHS, DCM) 6-azidohexanoic acid->Coupling Ethanolamine Ethanolamine Reaction_2 Chlorination Ethanolamine->Reaction_2 Thionyl chloride Thionyl chloride Thionyl chloride->Reaction_2 2-chloroethylamine 2-chloroethylamine Reaction_2->2-chloroethylamine 2-chloroethylamine->Coupling 6-azido-N-(2-chloroethyl)hexanamide 6-azido-N-(2-chloroethyl)hexanamide Coupling->6-azido-N-(2-chloroethyl)hexanamide

Caption: Proposed synthetic workflow for 6-azido-N-(2-chloroethyl)hexanamide.

Potential Mechanism of Action

G Compound 6-azido-N-(2-chloroethyl)hexanamide Chloroethyl_moiety Chloroethyl Moiety Compound->Chloroethyl_moiety releases Azide_moiety Azide Moiety Compound->Azide_moiety contains DNA_Alkylation DNA Alkylation Chloroethyl_moiety->DNA_Alkylation induces Click_Chemistry Click Chemistry (Bioorthogonal Ligation) Azide_moiety->Click_Chemistry enables DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage causes Apoptosis Apoptosis DNA_Damage->Apoptosis triggers Drug_Targeting Drug Targeting / Imaging Click_Chemistry->Drug_Targeting

Caption: Potential dual mechanism of action for 6-azido-N-(2-chloroethyl)hexanamide.

Potential Biological Activity and Applications

While no biological data exists for 6-azido-N-(2-chloroethyl)hexanamide, its structural components suggest potential therapeutic applications.

Anticancer Activity

The N-(2-chloroethyl)amide moiety is a key pharmacophore in many nitrogen mustard alkylating agents used in cancer chemotherapy.[7] These compounds exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[7] Several studies have reported the antineoplastic activity of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl (CNC)]-aminoacid amides.[8] Therefore, 6-azido-N-(2-chloroethyl)hexanamide is a candidate for investigation as a potential anticancer agent.

Dual-Functionality: A "Clickable" Alkylating Agent

The presence of the terminal azide group provides a "handle" for bioorthogonal "click chemistry" reactions.[3] This opens up several possibilities for advanced drug development strategies:

  • Targeted Drug Delivery: The azide group could be used to conjugate the molecule to a tumor-targeting ligand (e.g., an antibody or a peptide) to increase its therapeutic index.

  • Mechanism of Action Studies: The azide can be "clicked" with a fluorescent alkyne probe to visualize the distribution of the drug within cells and tissues.

  • Combination Therapy: The molecule could be used as a bifunctional agent, where the chloroethylamide part provides the cytotoxic effect, and the azide allows for the attachment of another therapeutic agent or a diagnostic marker.

Other Potential Activities

Organic azides have been reported to possess a wide range of biological activities, including antibacterial and antiviral properties.[9] For instance, the well-known antiviral drug Zidovudine (AZT) is an azide-containing compound.[10] Therefore, it is plausible that 6-azido-N-(2-chloroethyl)hexanamide could exhibit a broader spectrum of biological activities beyond its potential as an anticancer agent.

Conclusion

6-azido-N-(2-chloroethyl)hexanamide is a novel, synthetically accessible molecule that combines a cytotoxic N-(2-chloroethyl)amide warhead with a versatile azido handle for bioorthogonal chemistry. While experimental data on this specific compound is currently lacking, the established biological activities of its constituent moieties make it a highly promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is straightforward and utilizes readily available starting materials. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to explore its potential as a next-generation therapeutic or chemical biology tool.

References

An In-depth Technical Guide to the Physicochemical Properties of Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Hexanamide, 6-azido-N-(2-chloroethyl)-, a molecule of interest for potential applications in drug development and chemical biology. Due to the limited availability of experimental data for this specific compound, this guide combines the sparse existing information with predicted data derived from computational models and established principles of organic chemistry. It includes a summary of its chemical identity, predicted physicochemical parameters, proposed synthetic and analytical methodologies, and a discussion of its potential, yet unconfirmed, biological relevance. This document aims to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Chemical Identity and Structure

Hexanamide, 6-azido-N-(2-chloroethyl)- is a bifunctional organic molecule incorporating an azido group, a chloroethyl amide moiety, and a hexanamide backbone. The presence of these reactive groups suggests its potential as a chemical probe or a precursor for more complex molecular architectures.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 1445799-87-0
Molecular Formula C8H15ClN4O
Molecular Weight 218.68 g/mol
Canonical SMILES C(CCN(C(=O)CCCCC[N+]#[N-]))Cl(Predicted)
InChI Key (Predicted)(Predicted)
IUPAC Name 6-azido-N-(2-chloroethyl)hexanamide(Systematic)

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following physicochemical properties have been predicted using computational methods. These values should be considered estimates and require experimental validation.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueMethod/Notes
Melting Point Not availableRequires experimental determination.
Boiling Point Not availableLikely to decompose upon heating due to the azide group.
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Based on the structure's organic character.
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Estimated based on similar structures.
pKa Amide N-H proton is weakly acidic (pKa ~17).General value for secondary amides.

Proposed Experimental Protocols

The following sections outline plausible experimental procedures for the synthesis and analysis of Hexanamide, 6-azido-N-(2-chloroethyl)-. These are based on established organic chemistry methodologies and have not been experimentally validated for this specific compound.

Synthetic Protocol: Amide Coupling

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a suitable coupling agent.

3.1.1. Materials and Reagents

  • 6-azidohexanoic acid

  • 2-chloroethylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

3.1.2. Reaction Procedure

  • To a solution of 6-azidohexanoic acid (1 equivalent) in anhydrous DCM, add the coupling agent (e.g., DCC, 1.1 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, neutralize 2-chloroethylamine hydrochloride (1.2 equivalents) with TEA (1.5 equivalents) in anhydrous DCM.

  • Add the neutralized 2-chloroethylamine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 6-azidohexanoic_acid 6-azidohexanoic acid Activation Activation of Carboxylic Acid 6-azidohexanoic_acid->Activation 2-chloroethylamine_HCl 2-chloroethylamine HCl Neutralization Neutralization of Amine 2-chloroethylamine_HCl->Neutralization Coupling_Agent Coupling Agent (e.g., DCC) Coupling_Agent->Activation Base Base (e.g., TEA) Base->Neutralization Amide_Coupling Amide Bond Formation Activation->Amide_Coupling Neutralization->Amide_Coupling Filtration Filtration Amide_Coupling->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Hexanamide, 6-azido-N-(2-chloroethyl)- Purification->Final_Product

Caption: Proposed workflow for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)-.

Analytical Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene groups of the hexanamide chain, the N-CH2-CH2-Cl moiety, and the terminal CH2 adjacent to the azide group. The chemical shifts will be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the alkyl chain, and the carbons of the chloroethyl group.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

  • Azide (N₃) stretch: A strong, sharp peak is expected in the range of 2100-2260 cm⁻¹.

  • Amide C=O stretch: A strong absorption should appear around 1630-1680 cm⁻¹.

  • Amide N-H bend: A peak in the region of 1510-1570 cm⁻¹ is anticipated.

  • C-H stretches: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.

  • C-Cl stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹) may be present.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques should show a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for azides involve the loss of N₂. Amides typically fragment at the C-N bond and adjacent C-C bonds.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is no published data on the biological activity of Hexanamide, 6-azido-N-(2-chloroethyl)-. However, the presence of the N-(2-chloroethyl)amide moiety is a structural alert. This group is found in nitrogen mustards, a class of alkylating agents used in chemotherapy. These agents can form highly reactive aziridinium ions that alkylate nucleophilic sites on biomolecules, particularly DNA, leading to cytotoxicity.

The azide group can be utilized in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This functionality would allow for the conjugation of the molecule to other entities, such as fluorescent dyes, affinity tags, or biomolecules, for use as a chemical probe.

Given these features, a hypothetical screening workflow could be envisioned to explore its potential as a cytotoxic agent and a chemical biology tool.

G cluster_compound Test Compound cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Potential Outcomes Compound Hexanamide, 6-azido-N-(2-chloroethyl)- Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Click_Reaction Click Chemistry Reactivity (with alkyne probe) Compound->Click_Reaction DNA_Alkylation DNA Alkylation Assay Cytotoxicity->DNA_Alkylation If cytotoxic Target_ID Target Identification (via click chemistry pull-down) Click_Reaction->Target_ID If reactive Apoptosis_Assay Apoptosis Assay (e.g., Caspase activation, Annexin V) DNA_Alkylation->Apoptosis_Assay Lead_Compound Lead Compound for Anticancer Drug Development Apoptosis_Assay->Lead_Compound Chemical_Probe Chemical Probe for Target Validation Target_ID->Chemical_Probe

Caption: Hypothetical logical workflow for investigating the biological potential of the title compound.

Conclusion

Hexanamide, 6-azido-N-(2-chloroethyl)- represents a molecule with interesting structural features that suggest potential for further investigation in medicinal chemistry and chemical biology. This technical guide has consolidated the limited available information and provided a framework of predicted properties and plausible experimental approaches. It is imperative that the proposed synthetic and analytical methods, as well as any biological studies, are experimentally validated. This document should serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this and related compounds.

In-depth Technical Guide: Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS 1445799-87-0) is limited. This guide compiles the available data and provides context based on related compounds. Detailed experimental protocols, extensive quantitative data, and specific biological pathway information for this particular molecule are not readily accessible in scientific literature or public databases.

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a chemical compound with the CAS number 1445799-87-0. Its structure combines a hexanamide backbone with two key functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) substituent. The presence of the azide group makes it a potential candidate for bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The chloroethyl group is a reactive moiety known to participate in alkylation reactions, suggesting potential applications as a covalent modifier of biological macromolecules. This technical guide aims to provide a comprehensive overview of the available information on this compound.

Chemical and Physical Properties

Based on its chemical name and CAS number, the fundamental properties of Hexanamide, 6-azido-N-(2-chloroethyl)- have been identified.

PropertyValueSource
CAS Number 1445799-87-0[1]
Molecular Formula C₈H₁₅ClN₄O[1]
Molecular Weight 218.68 g/mol [1]

Further quantitative data such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain.

Synthesis

A detailed, validated experimental protocol for the synthesis of Hexanamide, 6-azido-N-(2-chloroethyl)- is not published. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The general approach would likely involve the amidation of 6-azidohexanoic acid with 2-chloroethylamine.

Proposed Synthetic Pathway:

The synthesis could be envisioned as a two-step process starting from 6-bromohexanoic acid:

  • Azidation: Conversion of 6-bromohexanoic acid to 6-azidohexanoic acid via nucleophilic substitution with sodium azide.

  • Amide Coupling: Activation of the carboxylic acid of 6-azidohexanoic acid followed by coupling with 2-chloroethylamine.

Synthetic Pathway 6-bromohexanoic_acid 6-bromohexanoic acid 6-azidohexanoic_acid 6-azidohexanoic acid 6-bromohexanoic_acid->6-azidohexanoic_acid 1. Sodium Azide (NaN₃) Activated_acid Activated 6-azidohexanoic acid (e.g., acyl chloride, NHS ester) 6-azidohexanoic_acid->Activated_acid 2. Activating Agent (e.g., SOCl₂, DCC/NHS) Target_compound Hexanamide, 6-azido-N-(2-chloroethyl)- Activated_acid->Target_compound 3. 2-chloroethylamine 2-chloroethylamine 2-chloroethylamine Experimental Workflow cluster_cell Cellular Environment cluster_lab In Vitro Analysis Compound Hexanamide, 6-azido- N-(2-chloroethyl)- Target_Protein Target Protein Compound->Target_Protein Incubation Covalent_Complex Covalent Protein-Compound Complex Target_Protein->Covalent_Complex Alkylation via (2-chloroethyl) group Cell_Lysis Cell Lysis Covalent_Complex->Cell_Lysis Click_Chemistry Click Chemistry with Alkyne-Reporter Cell_Lysis->Click_Chemistry Labeled_Complex Reporter-Tagged Complex Click_Chemistry->Labeled_Complex Analysis Analysis (e.g., Western Blot, Mass Spectrometry) Labeled_Complex->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

This technical guide provides a comprehensive overview of 6-azido-N-(2-chloroethyl)hexanamide, a bifunctional compound featuring a DNA alkylating nitrogen mustard moiety and a versatile azide group for bioorthogonal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and structurally related molecules. We present detailed experimental protocols for the synthesis of the title compound and its precursors, a summary of the biological activity of related nitrogen mustards, and a discussion of the utility of the azide functionality in modern drug discovery. This guide also includes quantitative data on the cytotoxicity of analogous compounds and detailed methodologies for key biological assays.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a novel chemical entity that combines two powerful functionalities in a single molecule: a cytotoxic N-(2-chloroethyl)amide group, characteristic of nitrogen mustard alkylating agents, and a terminal azide group. Nitrogen mustards are a well-established class of anticancer agents that exert their cytotoxic effects by forming covalent adducts with DNA, leading to interstrand cross-links and subsequent cell death.[1][2] The azide moiety, on the other hand, is a key functional group in "click chemistry," a set of bioorthogonal reactions that enable the efficient and specific labeling and conjugation of molecules in complex biological systems.[3][4]

The dual nature of 6-azido-N-(2-chloroethyl)hexanamide makes it a promising tool for a variety of applications in drug development and chemical biology. The nitrogen mustard component can be utilized for its therapeutic potential as a cytotoxic agent, while the azide handle allows for the attachment of various molecular probes, such as fluorescent dyes, affinity tags, or drug delivery vehicles. This enables detailed studies of the compound's mechanism of action, cellular localization, and target engagement. Furthermore, the hexanamide linker provides a degree of lipophilicity that may influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthetic pathways to access 6-azido-N-(2-chloroethyl)hexanamide and its key intermediates, provide an overview of the known biological activities of related compounds, and present detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide and Related Compounds

The synthesis of 6-azido-N-(2-chloroethyl)hexanamide can be achieved through a straightforward two-step process, starting from commercially available 6-bromohexanoic acid. The first step involves the conversion of the bromo-acid to the corresponding azido-acid, followed by the coupling of the resulting 6-azidohexanoic acid with 2-chloroethylamine.

Synthesis of 6-azidohexanoic acid

The synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid is a well-established procedure. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 6-azidohexanoic acid

  • Materials:

    • 6-Bromohexanoic acid

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 0.1 N Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve 6-bromohexanoic acid (1.0 eq) in DMF in a round-bottom flask.

    • Add sodium azide (2.0 eq) to the solution.

    • Heat the reaction mixture to 85 °C and stir for 3 hours.

    • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash with 0.1 N HCl.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 6-azidohexanoic acid as a colorless oil. The product can be used in the next step without further purification.[5]

Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

The final step in the synthesis is the coupling of 6-azidohexanoic acid with 2-chloroethylamine. This amide bond formation can be efficiently achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[6][7]

Experimental Protocol: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

  • Materials:

    • 6-azidohexanoic acid

    • 2-chloroethylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 6-azidohexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.

    • In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.1 eq) in DCM or DMF and add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt.

    • Add the solution of 2-chloroethylamine to the activated 6-azidohexanoic acid solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-azido-N-(2-chloroethyl)hexanamide.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The presence of the azido group can be confirmed by the characteristic chemical shifts of the adjacent methylene protons.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition of the target molecule.[8][9][10][11]

Biological Activity and Applications

The bifunctional nature of 6-azido-N-(2-chloroethyl)hexanamide opens up a wide range of potential applications in cancer research and drug development.

DNA Alkylation and Cytotoxicity

The N-(2-chloroethyl)amide moiety is a classic nitrogen mustard pharmacophore known to alkylate DNA, primarily at the N7 position of guanine residues.[6][12] This can lead to the formation of monoadducts and, more importantly, interstrand cross-links, which are highly cytotoxic and form the basis of the anticancer activity of many clinically used drugs.[12][13] The cytotoxicity of nitrogen mustards is generally correlated with their ability to form these interstrand cross-links.[14]

Table 1: Cytotoxicity of Representative Nitrogen Mustard Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
ChlorambucilMCF-7 (Breast)29.14[2]
MelphalanK562 (Leukemia)~1[15]
BendamustineVarious>50[15]
Nitrogen Mustard-linked Chalcone (5e)K562 (Leukemia)2.55[2]
Nitrogen Mustard-linked Chalcone (5k)K562 (Leukemia)0.61[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, K562, A549)

    • Complete cell culture medium

    • 96-well plates

    • 6-azido-N-(2-chloroethyl)hexanamide and related compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

    • Plate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

    • Add MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Bioorthogonal Chemistry and "Click" Applications

The terminal azide group of 6-azido-N-(2-chloroethyl)hexanamide allows for its conjugation to a wide variety of molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and can be performed under biocompatible conditions.[16]

Potential "Click" Applications:

  • Fluorescent Labeling: Attachment of a fluorescent dye to track the cellular uptake and subcellular localization of the compound.

  • Affinity Tagging: Conjugation to a biotin or other affinity tag for the identification of cellular binding partners and targets.

  • Drug Delivery: Linking to a targeting ligand (e.g., an antibody or peptide) to enhance delivery to specific cell types.

  • PROTAC Development: Incorporation into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • 6-azido-N-(2-chloroethyl)hexanamide

    • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

    • Aqueous buffer (e.g., PBS) or a mixture of water and an organic solvent (e.g., DMSO, t-BuOH)

  • Procedure:

    • Prepare stock solutions of all reagents.

    • In a reaction vial, combine the azido-compound and the alkyne-compound in the desired solvent.

    • Add the copper(II) sulfate and the ligand.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by TLC or LC-MS.

    • Purify the product using appropriate chromatographic techniques.[5]

Signaling Pathways and Experimental Workflows

The biological activity of 6-azido-N-(2-chloroethyl)hexanamide is expected to be primarily mediated by its ability to induce DNA damage, which in turn can activate various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Diagram 1: Proposed Mechanism of Action and Cellular Response

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage cluster_2 Cellular Response Compound 6-azido-N-(2-chloroethyl)hexanamide Aziridinium Aziridinium Ion Formation Compound->Aziridinium Intramolecular cyclization DNA_Alkylation DNA Alkylation (Guanine N7) Aziridinium->DNA_Alkylation ICL Interstrand Cross-links DNA_Alkylation->ICL DDR DNA Damage Response (ATM/ATR, p53) ICL->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action of 6-azido-N-(2-chloroethyl)hexanamide.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

G Start Start: 6-Bromohexanoic Acid Step1 Step 1: Azide Synthesis Start->Step1 Intermediate 6-Azidohexanoic Acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product 6-azido-N-(2-chloroethyl)hexanamide Step2->Product Characterization Characterization (NMR, MS) Product->Characterization Biological_Eval Biological Evaluation Product->Biological_Eval Cytotoxicity Cytotoxicity Assay (IC50) Biological_Eval->Cytotoxicity Click_Chem Click Chemistry Applications Biological_Eval->Click_Chem

Caption: Workflow for the synthesis and evaluation of the title compound.

Conclusion

6-azido-N-(2-chloroethyl)hexanamide represents a valuable molecular tool for researchers in the field of cancer biology and drug discovery. Its bifunctional nature allows for the simultaneous investigation of cytotoxic effects and the application of powerful bioorthogonal chemistry techniques. The synthetic route is accessible, and the methodologies for its biological evaluation are well-established. This guide provides the necessary information for the synthesis, characterization, and preliminary biological assessment of this and related compounds, paving the way for further exploration of their therapeutic and research potential. The ability to attach various probes and delivery systems via the azide handle offers exciting possibilities for the development of next-generation targeted therapies and diagnostic agents.

References

Presumptive Safety and Handling Guide for Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is an in-depth technical guide compiled from publicly available safety data for structurally related compounds and functional groups. No specific safety data sheet (SDS) was found for "Hexanamide, 6-azido-N-(2-chloroethyl)-". This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a formal SDS. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule incorporating two highly reactive functional groups: a terminal azide (-N₃) and an N-(2-chloroethyl) amide. These moieties confer a dual hazard profile, combining the potential for explosive decomposition characteristic of organic azides with the cytotoxic, mutagenic, and carcinogenic properties of alkylating agents similar to nitrogen mustards. This guide provides a presumptive safety profile, outlining the potential hazards, recommended handling procedures, and emergency protocols based on the known chemistry of these functional groups. All quantitative data is extrapolated and should be treated as illustrative.

Presumptive Hazard Identification and Classification

Based on its constituent functional groups, Hexanamide, 6-azido-N-(2-chloroethyl)- is presumed to possess the following hazards:

  • Explosive Potential: The presence of the azido group suggests a risk of explosive decomposition when subjected to heat, shock, friction, or light.[1][2]

  • High Acute Toxicity: Both the azide and N-(2-chloroethyl) groups contribute to high presumed toxicity if inhaled, ingested, or absorbed through the skin.[1][3][4] The azide ion is a known metabolic inhibitor, with toxicity comparable to cyanide, while N-chloroethyl compounds are potent vesicants and alkylating agents.[4][5][6]

  • Corrosive/Irritant: N-(2-chloroethyl) compounds are known to cause severe burns to the skin, eyes, and respiratory tract.[5][6][7]

  • Carcinogenicity, Mutagenicity, and Genotoxicity: The N-(2-chloroethyl) moiety is a known alkylating agent, which can modify DNA, leading to mutations and potentially cancer.[8][9][10] This compound should be handled as a suspected human carcinogen and mutagen.

Structural Hazard Analysis

The stability of organic azides can be estimated using general rules. For Hexanamide, 6-azido-N-(2-chloroethyl)- (C₈H₁₅ClN₄O):

  • Carbon to Nitrogen Ratio (C/N): The molecule has 8 carbon atoms and 4 nitrogen atoms. The ratio (NC / NN) is 8 / 4 = 2. Organic azides with a C/N ratio between 1 and 3 can often be synthesized but should be handled with extreme care and stored under controlled conditions.[2]

  • Rule of Six: This rule suggests there should be at least six carbon atoms per energetic group (like an azide). In this molecule, there are 8 carbons for one azide group, which suggests it may have moderate stability but does not eliminate the explosive hazard.[2]

Quantitative Hazard Data (Illustrative)

The following table summarizes potential quantitative data based on analogous compounds. Note: These values are estimates and have not been experimentally determined for Hexanamide, 6-azido-N-(2-chloroethyl)-.

ParameterPresumed Value/ClassificationReference Compounds
LD₅₀ (Oral, Rat) < 50 mg/kg (Category 1/2)Sodium Azide (27 mg/kg), Nitrogen Mustards
Explosive Properties Potentially explosive with heat, shock, or friction.Low molecular weight organic azides[11]
Skin Corrosion/Irritation Category 1: Causes severe skin burns and eye damage.Bis(2-chloroethyl)amine, Tris(2-chloroethyl)amine[6][7]
Carcinogenicity Category 1B or 2: Suspected of causing cancer.Alkylating agents, Nitrogen mustards[8][12]
Mutagenicity Category 1B or 2: May cause genetic defects.Alkylating agents[8]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Operating Procedure for Handling

This protocol outlines the minimum requirements for handling Hexanamide, 6-azido-N-(2-chloroethyl)-.

  • Controlled Area: All work must be conducted in a designated area within a certified chemical fume hood. The area should be clearly marked with warning signs indicating the presence of a highly toxic and potentially explosive substance.[1]

  • Personal Protective Equipment (PPE):

    • Body: Flame-resistant lab coat over a long-sleeved garment.

    • Hands: Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber) and a nitrile inner glove.

    • Eyes/Face: Chemical splash goggles and a full-face shield.[1]

  • Engineering Controls:

    • A chemical fume hood is mandatory.

    • A blast shield must be used during all reactions and handling steps.[3]

    • Use only non-metal (e.g., ceramic or plastic) spatulas and tools to avoid the formation of shock-sensitive metal azides.[2][3]

  • Work Practices:

    • Never work alone.[1]

    • Use the smallest possible quantities.[1]

    • Avoid heating the compound unless part of a carefully controlled and shielded procedure.

    • Do not use ground glass joints, which can create friction.[1]

    • Avoid contact with incompatible materials: heavy metals, acids, halogenated solvents (e.g., dichloromethane, chloroform), and strong oxidizing agents.[2][11][13]

  • Storage:

    • Store in a cool, dark location, away from heat and light sources.[1][2]

    • Store in a solution of no more than 1M concentration if possible.[2]

    • Store away from incompatible materials.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

  • Spill: Evacuate the area. Do not attempt to clean up without appropriate training and PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect into a designated, labeled waste container.

Waste Disposal Protocol
  • Deactivation (Azide Moiety): Due to the explosive hazard, the azide group should ideally be chemically converted to a more stable form (e.g., an amine via reduction) before disposal. This should be done as part of the experimental workup.

  • Collection: All waste containing this compound (solid and liquid) must be collected in a dedicated, clearly labeled hazardous waste container.[2]

  • Compatibility: Do NOT mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not store in metal containers.

Visualizations: Pathways and Workflows

Presumptive Cellular Mechanism of Action

The N-(2-chloroethyl) group is a classic alkylating agent. It is presumed to undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This can lead to DNA damage, cross-linking, and ultimately, cell death (apoptosis) or mutagenesis.

G cluster_extracellular cluster_cellular cluster_downstream Compound Hexanamide, 6-azido-N-(2-chloroethyl)- CellMembrane Cell Membrane Compound->CellMembrane Passive Diffusion Intracellular Intracellular Compound Aziridinium Reactive Aziridinium Ion (Cyclization) Intracellular->Aziridinium Intramolecular Cyclization DNA DNA (Guanine N7) Aziridinium->DNA Alkylation AlkylatedDNA Alkylated DNA Adduct Crosslink DNA Cross-linking AlkylatedDNA->Crosslink ReplicationBlock Replication Block AlkylatedDNA->ReplicationBlock Mutagenesis Mutagenesis / Carcinogenesis AlkylatedDNA->Mutagenesis Faulty Repair DamageSensor DNA Damage Sensors (e.g., ATM/ATR) Crosslink->DamageSensor ReplicationBlock->DamageSensor p53 p53 Activation DamageSensor->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Presumed cytotoxic signaling pathway via DNA alkylation.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for safely conducting an experiment with Hexanamide, 6-azido-N-(2-chloroethyl)-.

G Start Start: Experiment Planning RiskAssessment 1. Conduct Risk Assessment (Review Hazards) Start->RiskAssessment Controls 2. Implement Controls (Fume Hood, Blast Shield) RiskAssessment->Controls PPE 3. Don Correct PPE (FR Coat, Double Gloves, Face Shield) Controls->PPE Handling 4. Handle Compound (Weighing, Reaction Setup) - Use non-metal tools - Smallest quantity PPE->Handling Reaction 5. Monitor Reaction (Behind Blast Shield) Handling->Reaction Workup 6. Workup / Quenching (If applicable, deactivate azide) Reaction->Workup Waste 7. Segregate Waste (Dedicated, Labeled Container) Workup->Waste Decon 8. Decontaminate Work Area & Glassware Waste->Decon End End: Experiment Complete Decon->End

Caption: Logical workflow for safe experimentation.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 6-azido-N-(2-chloroethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on the known hazards of the functional groups present in 6-azido-N-(2-chloroethyl)hexanamide. All laboratory work should be conducted in accordance with a site-specific risk assessment and under the guidance of established institutional safety protocols.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a bifunctional organic compound containing both an azide and a chloroethylamide moiety. The presence of these two functional groups necessitates careful handling and storage procedures due to the potential for explosive decomposition of the azide group and the alkylating, and therefore potentially toxic, nature of the chloroethylamide group. This guide provides a detailed overview of the best practices for the safe management of this compound in a research and development setting.

Hazard Identification and Risk Assessment

The primary hazards associated with 6-azido-N-(2-chloroethyl)hexanamide stem from its constituent functional groups:

  • Organic Azide: Organic azides are known to be energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[1][2] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms.[1][2]

  • N-(2-chloroethyl)amide: This functional group is a type of nitrogen mustard analogue. Chloroethylamines are known alkylating agents, which can be toxic and may have mutagenic or carcinogenic properties.[3] They can cause severe skin and eye damage.[3]

A thorough risk assessment should be performed before any work is initiated with this compound.

Stability Assessment of the Azide Group

Two common rules of thumb for assessing the stability of organic azides are the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".[1]

For 6-azido-N-(2-chloroethyl)hexanamide (C8H15ClN4O):

  • Number of Carbon atoms (C): 8

  • Number of Nitrogen atoms (N): 4 (3 in the azide group, 1 in the amide)

  • Number of Oxygen atoms (O): 1

C/N Ratio Calculation: A common guideline for azide stability is that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] A more conservative approach uses the formula (NC + NO) / NN.[4][5]

  • (Number of Carbons + Number of Oxygens) / Number of Nitrogens = (8 + 1) / 4 = 2.25

Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic group (like an azide) to provide sufficient dilution and render the compound relatively safe.[1] In this molecule, there are 8 carbons and 1 oxygen for one azide group, which satisfies this rule.

Based on these assessments, 6-azido-N-(2-chloroethyl)hexanamide is likely to be handleable in small quantities with appropriate precautions. However, it should still be treated as a potentially explosive substance.

Personal Protective Equipment (PPE)

Due to the dual hazards of potential explosion and toxicity, a stringent PPE protocol is mandatory.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields and a face shield, or a blast shield.Protects against splashes and potential explosive decomposition.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.Protects against skin absorption of the toxic chloroethylamide.[6]
Body Protection Flame-resistant lab coat.Provides a barrier against splashes and in case of a fire.
Respiratory Protection To be used in a certified chemical fume hood.Prevents inhalation of any volatile compound or aerosols.

Handling Procedures

All work with 6-azido-N-(2-chloroethyl)hexanamide must be conducted in a well-ventilated chemical fume hood, behind a blast shield.[4]

General Handling
  • Work in small quantities: Only the minimum required amount of the compound should be used for any experiment.

  • Avoid heat, friction, and shock: Do not heat the compound unless absolutely necessary and with appropriate safety measures. Avoid grinding or sonicating the solid material.[7]

  • Use appropriate tools: Do not use metal spatulas or tools that could generate a spark or form shock-sensitive metal azides.[1][4] Use plastic or wood spatulas.

  • Avoid incompatible materials: Keep the compound away from strong acids, strong oxidizing agents, and heavy metals.[1][8] Reaction with acids can produce highly toxic and explosive hydrazoic acid.[1][2]

  • Solvent selection: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane and triazidomethane, respectively.[1][2]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal start Don PPE hood_prep Prepare Fume Hood (Clear area, position blast shield) start->hood_prep weigh Weigh Compound (Use non-metal spatula) hood_prep->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve reaction Perform Reaction (Monitor temperature) dissolve->reaction quench Quench Unreacted Azide (If necessary) reaction->quench waste Segregate Waste (Azide-specific container) quench->waste decon Decontaminate Glassware and Work Area waste->decon end Doff PPE decon->end

Caption: General laboratory workflow for handling 6-azido-N-(2-chloroethyl)hexanamide.

Storage

Proper storage is critical to maintain the stability of 6-azido-N-(2-chloroethyl)hexanamide and prevent accidents.

Storage ParameterRecommendation
Temperature Store at or below room temperature, with refrigeration (-18°C) being preferable for long-term storage.[1][2]
Light Protect from light by storing in an amber vial or a light-blocking container.[1]
Container Store in a tightly sealed container. Avoid ground glass joints.[4]
Location Store in a designated, well-ventilated area away from incompatible materials. Do not store on metal shelves.[7][9]
Labeling Clearly label the container with the compound name, date received/synthesized, and appropriate hazard warnings (e.g., "Explosive," "Toxic").

Spill and Emergency Procedures

Spill Response
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools into a designated waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately.[10]

    • Alert institutional safety personnel.

    • Prevent re-entry to the area.

Emergency Procedures

Emergency_Response cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire start Emergency Event (Spill, Exposure, Fire) spill_minor Minor Spill: - Alert others - Contain with absorbent - Clean with non-sparking tools start->spill_minor Spill spill_major Major Spill: - Evacuate lab - Call emergency services start->spill_major Spill skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min start->skin_contact Exposure eye_contact Eye Contact: - Flush with eyewash for 15 min start->eye_contact Exposure inhalation Inhalation: - Move to fresh air start->inhalation Exposure fire_small Small Fire: - Use appropriate extinguisher (if trained) start->fire_small Fire fire_large Large Fire: - Activate fire alarm - Evacuate start->fire_large Fire seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Decision tree for emergency response to incidents involving the compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

Azide-containing waste must be handled with extreme care and segregated from other waste streams.[1]

  • Segregation: Collect all waste containing 6-azido-N-(2-chloroethyl)hexanamide in a clearly labeled, dedicated container. Do not mix with acidic waste.[1]

  • Decomposition/Quenching: Before disposal, it is best practice to chemically destroy the azide functionality. A common method involves treatment with an aqueous solution of sodium nitrite followed by slow acidification with acetic acid.[11] This should only be performed by trained personnel following a validated standard operating procedure.

  • Final Disposal: Dispose of the quenched waste and any contaminated materials through the institution's hazardous waste program. Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[6]

Conclusion

6-azido-N-(2-chloroethyl)hexanamide presents significant but manageable hazards. By understanding the risks associated with its azide and chloroethylamide functionalities and adhering to the strict handling, storage, and disposal protocols outlined in this guide, researchers can work with this compound in a safe and controlled manner. A culture of safety, centered on thorough risk assessment and procedural diligence, is paramount.

References

An In-depth Technical Guide on the Toxicological Information for Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies for Hexanamide, 6-azido-N-(2-chloroethyl)- (CAS No. 1445799-87-0) are publicly available. This guide provides a toxicological assessment based on data from structurally related compounds, including organic azides, N-chloroethyl compounds, and hexanamide. The information presented herein is for research and informational purposes only and should be interpreted with caution. All handling of this and related compounds should be performed by trained professionals with appropriate safety measures in place.

Executive Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- is a complex organic molecule containing three key functional groups that are known to impart significant toxicological properties: an azido group, an N-chloroethyl group, and a hexanamide backbone. Based on the toxicological profiles of related compounds, it is anticipated that this molecule will exhibit high acute toxicity, potential for explosive instability, and possible mutagenic and carcinogenic properties. This document summarizes the available toxicological data for these related compounds to provide a comprehensive, albeit inferred, safety profile for Hexanamide, 6-azido-N-(2-chloroethyl)-.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1445799-87-0[1]
Molecular Formula C8H15ClN4O[1]
Molecular Weight 218.68 g/mol [1]
Appearance Not available (Hexanamide is an off-white solid)[2]
Solubility Not available (Hexanamide has no available data on water solubility)[2]

Toxicological Data Summary

The following tables summarize the toxicological data for compounds structurally related to Hexanamide, 6-azido-N-(2-chloroethyl)-.

Table 1: Acute Toxicity Data for Related Compounds

CompoundRoute of ExposureSpeciesLD50/LC50ClassificationSource
Sodium AzideOralMouse22 mg/kgHighly Toxic[3]
N-(2-chloroethyl)-N-ethylanilineDermalRabbit200 mg/kg (all animals died)Toxic[4]
HexanamideOralNot specifiedCategory 4Harmful if swallowed[2]

Table 2: Other Toxicological Endpoints for Related Compounds

CompoundEndpointResultClassificationSource
Sodium AzideMechanism of ToxicityInhibits cytochrome oxidase, similar to cyanideHighly Toxic[5]
N-Ethyl-N-chloroethyl-3-toluidineSkin IrritationCauses skin irritationIrritant[6]
N-Ethyl-N-chloroethyl-3-toluidineEye IrritationCauses serious eye irritationIrritant[6]
HexanamideSkin Corrosion/IrritationCategory 2Irritant[2]
HexanamideSerious Eye Damage/IrritationCategory 2Irritant[2]
HexanamideSTOT-Single ExposureCategory 3 (May cause respiratory irritation)Irritant[2]
N-Ethyl-N-chloroethyl-3-toluidineMutagenicityInduces DNA damageSuspected Mutagen[6]

Inferred Toxicological Profile for Hexanamide, 6-azido-N-(2-chloroethyl)-

Based on the data from structurally similar compounds, the toxicological profile of Hexanamide, 6-azido-N-(2-chloroethyl)- can be inferred as follows:

  • Acute Toxicity: The presence of the azido and N-chloroethyl groups suggests a high potential for acute toxicity via oral, dermal, and inhalation routes. The toxicity is likely to be comparable to or greater than that of sodium azide and N-chloroethyl compounds.

  • Irritation and Corrosivity: The N-chloroethyl moiety suggests that the compound may be a skin and eye irritant.[6] The hexanamide backbone also contributes to this, with hexanamide itself being classified as a skin and eye irritant.[2]

  • Genotoxicity and Carcinogenicity: N-chloroethyl compounds are known to be alkylating agents, which can cause DNA damage and are often associated with mutagenicity and carcinogenicity.[6] Therefore, Hexanamide, 6-azido-N-(2-chloroethyl)- should be handled as a potential mutagen and carcinogen.

  • Explosive Hazard: Organic azides can be heat and shock sensitive, with the potential for explosive decomposition.[7] The stability of organic azides is often evaluated by the carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen are more likely to be explosive.[8] Given the presence of four nitrogen atoms in the azido group, this compound should be handled with extreme caution and stored away from heat, light, pressure, and shock.[7]

  • Mechanism of Action: The toxicity of the azido group is known to involve the inhibition of iron-containing respiratory enzymes like cytochrome oxidase, leading to cellular hypoxia.[5] The N-chloroethyl group likely acts as an alkylating agent, causing cellular damage through covalent bonding to macromolecules like DNA.

Experimental Protocols

As no specific studies have been conducted on Hexanamide, 6-azido-N-(2-chloroethyl)-, this section outlines general experimental protocols for assessing the key toxicological endpoints of a novel chemical compound.

Acute Oral Toxicity (OECD TG 423)

  • Test Animals: Female rats, typically nulliparous and non-pregnant, are used.

  • Dosage: A starting dose of 300 mg/kg body weight is administered to a group of three animals.

  • Administration: The test substance is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 431)

  • Test System: A commercially available reconstructed human epidermis model is used.

  • Application: The test chemical is applied topically to the epidermis model.

  • Exposure: The exposure time is typically 3 minutes and 1 hour.

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Classification: A chemical is identified as corrosive if the mean tissue viability after exposure is below a certain threshold.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).

  • Exposure: The bacteria are exposed to various concentrations of the test substance.

  • Scoring: The number of revertant colonies is counted.

  • Interpretation: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.

Visualizations

Diagram 1: General Workflow for In Vitro Toxicological Assessment

G cluster_0 Initial Screening cluster_1 Specific Toxicity Endpoints cluster_2 Data Analysis & Risk Assessment A Test Compound (Hexanamide, 6-azido-N-(2-chloroethyl)-) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Dose-Range Finding B->C D Genotoxicity (Ames Test, Micronucleus Assay) C->D E Dermal Toxicity (RHE Model) C->E F Ocular Irritation (BCOP Assay) C->F G Data Interpretation D->G E->G F->G H Hazard Identification G->H I Risk Characterization H->I G cluster_azido Azido Group cluster_chloroethyl N-Chloroethyl Group cluster_hexanamide Hexanamide Backbone Compound Hexanamide, 6-azido-N-(2-chloroethyl)- Azido_Toxicity High Acute Toxicity (Cytochrome Oxidase Inhibition) Compound->Azido_Toxicity Azido_Explosive Explosive Hazard Compound->Azido_Explosive Chloroethyl_Toxicity Dermal & Oral Toxicity Compound->Chloroethyl_Toxicity Chloroethyl_Irritation Skin & Eye Irritation Compound->Chloroethyl_Irritation Chloroethyl_Mutagenicity Potential Mutagenicity (Alkylating Agent) Compound->Chloroethyl_Mutagenicity Hexanamide_Toxicity Moderate Acute Oral Toxicity Compound->Hexanamide_Toxicity Hexanamide_Irritation Skin & Respiratory Irritation Compound->Hexanamide_Irritation

References

Determining the Solubility of 6-azido-N-(2-chloroethyl)hexanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of the chemical compound 6-azido-N-(2-chloroethyl)hexanamide. Given the absence of publicly available experimental solubility data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization in a laboratory setting.

Introduction to 6-azido-N-(2-chloroethyl)hexanamide

6-azido-N-(2-chloroethyl)hexanamide is a bifunctional organic molecule containing both an azide and a chloroethylamide group. Such compounds are often of interest in medicinal chemistry and drug development as potential covalent modifiers or as intermediates in the synthesis of more complex molecules. The azide group can be used for "click" chemistry reactions, while the chloroethylamide moiety can act as an alkylating agent.

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its behavior in biological assays, formulation for in vivo studies, and overall developability as a therapeutic agent.[1] Poor solubility can hinder absorption, lead to unreliable in vitro data, and create significant challenges during formulation development.[2][3] Therefore, accurate determination of solubility in relevant solvents is a fundamental step in its preclinical evaluation.

Physicochemical Properties

A summary of the known and predicted properties of 6-azido-N-(2-chloroethyl)hexanamide is presented below.

PropertyValueSource
CAS Number 1445799-87-0ChemSrc[4]
Molecular Formula C₈H₁₅ClN₄OChemSrc[4]
Molecular Weight 218.68 g/mol ChemSrc[4]

Predicting the solubility of a compound can be approached using its octanol-water partition coefficient (logP), which describes its lipophilicity. While the logP for 6-azido-N-(2-chloroethyl)hexanamide is not directly available, a structurally similar compound, N-(2-chloroethyl)hexanamide, has a predicted XLogP3-AA of 2.[5] Generally, higher logP values correlate with lower aqueous solubility. The principle of "like dissolves like" suggests that non-polar molecules tend to dissolve in non-polar solvents, while polar molecules are more soluble in polar solvents.[6][7]

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements are thermodynamic and kinetic solubility.

  • Thermodynamic (or Equilibrium) Solubility: This is the true solubility of a compound, measured when the dissolved solute is in equilibrium with an excess of the solid material. The shake-flask method is the gold standard for this determination.[8]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify potential solubility issues.[1][5]

This method is considered the most reliable for determining equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of 6-azido-N-(2-chloroethyl)hexanamide in various solvents.

Materials:

  • 6-azido-N-(2-chloroethyl)hexanamide (solid)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker or vial roller system in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-azido-N-(2-chloroethyl)hexanamide to a vial containing a known volume of the desired solvent (e.g., 2 mL). Ensure there is undissolved solid material present.[8]

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or roller system and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[9][10]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) or filter the supernatant using a syringe filter.[8] Filtration is common, but care must be taken to avoid adsorption of the compound onto the filter membrane.[8]

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations.[11]

  • Data Reporting:

    • The solubility is reported in units of mg/mL or µM.

This high-throughput method is used for rapid assessment of solubility by detecting light scattering from precipitated particles.[1][4]

Objective: To determine the kinetic solubility of 6-azido-N-(2-chloroethyl)hexanamide.

Materials:

  • 6-azido-N-(2-chloroethyl)hexanamide stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Liquid handling system or multichannel pipettes

  • Plate shaker

  • Laser nephelometer plate reader[12]

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup:

    • Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate.

    • Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., by serial dilution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[4]

    • Measure the light scattering in each well using a nephelometer.[4]

  • Data Analysis:

    • The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit. This is often determined by setting a threshold relative to positive (insoluble) and negative (soluble) controls.[12]

Data Presentation

Quantitative solubility data should be recorded in a structured format for clear comparison and interpretation.

Table 1: Thermodynamic Solubility of 6-azido-N-(2-chloroethyl)hexanamide at 25°C

SolventSolubility (mg/mL)Solubility (µM)Method
WaterExperimental ValueExperimental ValueShake-Flask, HPLC-UV
PBS (pH 7.4)Experimental ValueExperimental ValueShake-Flask, HPLC-UV
EthanolExperimental ValueExperimental ValueShake-Flask, HPLC-UV
MethanolExperimental ValueExperimental ValueShake-Flask, HPLC-UV
DMSOExperimental ValueExperimental ValueShake-Flask, HPLC-UV

Table 2: Kinetic Solubility of 6-azido-N-(2-chloroethyl)hexanamide at 25°C

Aqueous BufferSolubility (µM)Method
PBS (pH 7.4)Experimental ValueNephelometry

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of 6-azido-N-(2-chloroethyl)hexanamide using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Weigh excess solid 6-azido-N-(2-chloroethyl)hexanamide B Add known volume of solvent (e.g., Water, PBS, Ethanol) A->B C Seal vial and agitate (24-72h at 25°C) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant D->E F Dilute sample for analysis E->F G Analyze by HPLC-UV or UV-Vis Spectrophotometry F->G H Calculate concentration against a standard curve G->H I Thermodynamic Solubility (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Hexanamide, 6-azido-N-(2-chloroethyl)- in Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a heterobifunctional crosslinking reagent designed for the covalent stabilization of protein-protein interactions. Its unique structure, featuring a photoreactive azido group and a thermo-reactive chloroethyl group, allows for a two-step crosslinking strategy. This enables the capture of transient or weak interactions in a temporally controlled manner, making it a valuable tool in proteomics and drug discovery for identifying protein binding partners and mapping interaction interfaces.

Principle of Action

This reagent facilitates a sequential crosslinking process. The N-(2-chloroethyl) group acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues such as the side chains of cysteine or lysine on a "bait" protein. Following this initial reaction and removal of the unreacted crosslinker, the sample is irradiated with UV light. This activates the azido group, converting it into a highly reactive nitrene intermediate that can form a covalent bond with any nearby amino acid residue of an interacting "prey" protein, thus "freezing" the protein-protein interaction for subsequent analysis.

Applications

  • Identification of Protein-Protein Interactions: Covalently capturing interacting proteins in complex biological samples (e.g., cell lysates) for subsequent identification by mass spectrometry.

  • Mapping Interaction Interfaces: The zero-length nature of the photoreactive crosslinking step provides distance constraints for structural modeling of protein complexes.

  • Stabilization of Transient Complexes: Ideal for studying dynamic signaling pathways where protein interactions are often transient and difficult to detect using traditional methods like co-immunoprecipitation.

  • Drug Target Identification: Can be used to identify the cellular binding partners of a small molecule if the molecule is first conjugated to the crosslinker.

Advantages

  • Two-Step Control: The sequential activation of the two reactive groups provides greater control over the crosslinking process compared to homobifunctional reagents.

  • Capture of Transient Interactions: The ability to initiate crosslinking at a specific time point via photoactivation is crucial for trapping fleeting interactions.

  • Versatility: The chloroethyl group can react with multiple nucleophilic residues, while the photoactivated nitrene is highly reactive and can insert into various C-H and N-H bonds.

II. Quantitative Data Summary

The optimal conditions for using Hexanamide, 6-azido-N-(2-chloroethyl)- will vary depending on the specific proteins and buffer systems. Researchers should empirically determine the optimal parameters. The following table provides a template with typical ranges for key experimental variables.

ParameterRecommended RangePurpose
Step 1: Alkylation
Crosslinker Concentration0.1 - 2 mMTo ensure sufficient modification of the bait protein without causing excessive non-specific labeling.
Bait Protein Concentration1 - 20 µMShould be optimized based on the protein's properties.
pH7.5 - 9.0Slightly alkaline pH facilitates the alkylation of amine and sulfhydryl groups.
Temperature25 - 37 °CReaction temperature for the alkylation step.
Incubation Time30 - 120 minutesDuration of the alkylation reaction.
Step 2: Photocrosslinking
UV Wavelength254 - 365 nmWavelength for activating the azido group.
UV Energy1 - 5 J/cm²The total energy of UV irradiation.
Irradiation Time5 - 30 minutesDuration of UV exposure.
Sample Distance from UV Source2 - 10 cmTo be kept consistent for reproducible results.

III. Experimental Protocols

A. Two-Step Crosslinking of a Bait Protein with its Interacting Partner

This protocol provides a general workflow. Optimization of concentrations, incubation times, and buffer conditions is highly recommended.

Materials:

  • Hexanamide, 6-azido-N-(2-chloroethyl)- (dissolved in a water-miscible organic solvent like DMSO or DMF)

  • Purified "bait" protein and "prey" protein (or cell lysate containing the prey)

  • Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0

  • Quenching Buffer for Step 1: e.g., 50 mM Tris-HCl or Glycine

  • Dialysis or desalting column

  • UV lamp (e.g., Stratalinker)

  • SDS-PAGE analysis reagents

Protocol:

Step 1: Alkylation of the Bait Protein

  • Prepare the bait protein in the Reaction Buffer at the desired concentration (e.g., 10 µM).

  • Add the Hexanamide, 6-azido-N-(2-chloroethyl)- stock solution to the bait protein solution to achieve the desired final crosslinker concentration (e.g., 1 mM). The final concentration of the organic solvent should be less than 5% (v/v).

  • Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted crosslinker by dialysis against the Reaction Buffer or by using a desalting column.

Step 2: Photocrosslinking with the Prey Protein

  • Add the prey protein (or cell lysate) to the solution containing the modified bait protein.

  • Incubate the mixture under conditions that favor the protein-protein interaction (e.g., 30 minutes at 4°C).

  • Transfer the sample to a suitable container (e.g., a petri dish on ice) and place it under the UV lamp.

  • Irradiate the sample with UV light for 10-20 minutes.

  • After irradiation, the crosslinked sample is ready for analysis.

B. Analysis of Crosslinked Products

  • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

  • Resolve the proteins by SDS-PAGE.

  • Visualize the proteins by Coomassie blue staining or silver staining. A new, higher molecular weight band corresponding to the bait-prey complex should be observed.

  • For identification of the crosslinked partner, the new band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.

Controls:

  • No UV Control: Perform the entire protocol but omit the UV irradiation step to ensure that the higher molecular weight band is dependent on photoactivation.

  • No Crosslinker Control: Perform the protocol without adding the crosslinker to check for non-covalent interactions that might survive the analysis conditions.

  • Bait/Prey Only Controls: Run the bait and prey proteins separately through the crosslinking procedure to identify any intramolecular crosslinking or non-specific aggregation.

IV. Visualizations

Caption: Chemical structure of the crosslinker.

G Two-Step Crosslinking Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Photocrosslinking Bait Bait Protein Add_Crosslinker Add Hexanamide, 6-azido-N-(2-chloroethyl)- Bait->Add_Crosslinker Incubate_1 Incubate at 37°C Add_Crosslinker->Incubate_1 Quench Quench Reaction Incubate_1->Quench Purify Purify to Remove Excess Crosslinker Quench->Purify Bait_Modified Modified Bait Protein Purify->Bait_Modified Add_Prey Add Prey Protein (or Lysate) Bait_Modified->Add_Prey Incubate_2 Incubate to Allow Interaction Add_Prey->Incubate_2 UV_Activation UV Irradiation (e.g., 254 nm) Incubate_2->UV_Activation Crosslinked_Complex Covalent Bait-Prey Complex UV_Activation->Crosslinked_Complex Analysis Analysis (SDS-PAGE, Mass Spec) Crosslinked_Complex->Analysis

Caption: Experimental workflow for two-step crosslinking.

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding Adaptor Adaptor Protein KinaseA->Adaptor Phosphorylation (Transient Interaction to be captured) KinaseB Kinase B Adaptor->KinaseB Recruitment TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation

Caption: Example signaling pathway for investigation.

Application Notes and Protocols for Protein Crosslinking with 6-azido-N-(2-chloroethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are based on the known reactivity of the functional groups present in 6-azido-N-(2-chloroethyl)hexanamide (azide and chloroethylamide). Due to the limited specific literature on this particular compound, these guidelines are provided as a starting point for experimental design and will require optimization for specific applications.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a hetero-bifunctional crosslinking reagent that allows for a two-step covalent modification and crosslinking of proteins. This reagent possesses two distinct reactive moieties: a chloroethylamide group and an azide group.

  • Chloroethylamide Group: This group acts as an alkylating agent, primarily targeting nucleophilic amino acid residues such as cysteine, although reactions with lysine, histidine, and methionine can also occur, often depending on the pH of the reaction environment. This first reaction covalently attaches the crosslinker to a protein of interest.

  • Azide Group: The azide group is versatile and can be utilized in two primary ways:

    • Photo-activated Crosslinking: Upon exposure to UV light, the azide group is converted into a highly reactive nitrene, which can non-selectively insert into C-H and N-H bonds of nearby molecules, thus crosslinking interacting proteins.

    • Click Chemistry: The azide group can be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to react with an alkyne-containing molecule. This is useful for conjugating proteins to other molecules or for "click-linking" proteins that have been modified with alkynes.

These dual functionalities make 6-azido-N-(2-chloroethyl)hexanamide a potentially powerful tool for studying protein-protein interactions, mapping protein complexes, and performing targeted protein conjugation.

Data Presentation

Quantitative data from a typical crosslinking mass spectrometry (XL-MS) experiment using 6-azido-N-(2-chloroethyl)hexanamide would be summarized to evaluate the efficiency and specificity of the crosslinking reaction. The following table presents a hypothetical summary of such data.

MetricSample 1Sample 2Control (No UV)
Total PSMs150,000155,000148,000
Cross-linked PSMs2,5002,65050
Unique Cross-linked Peptides80085015
Inter-protein Crosslinks3503705
Intra-protein Crosslinks45048010
Number of Cross-linked Proteins1201258

Experimental Protocols

Protocol 1: Two-Step Photo-activated Protein Crosslinking

This protocol describes the use of 6-azido-N-(2-chloroethyl)hexanamide for covalently linking interacting proteins using a two-step approach: initial alkylation followed by UV-induced photo-crosslinking.

Materials:

  • 6-azido-N-(2-chloroethyl)hexanamide

  • Protein of interest and its binding partner(s)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0 (alkylation favors slightly basic pH)

  • Quenching Solution for Alkylation: 1 M Tris-HCl, pH 8.0

  • Quenching Solution for Photo-reaction: 50 mM DTT or 100 mM glycine

  • UV lamp (e.g., 365 nm)

  • Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin, formic acid)

Procedure:

Step 1: Alkylation of the Bait Protein

  • Prepare a solution of the bait protein in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Add 6-azido-N-(2-chloroethyl)hexanamide to the protein solution. A molar excess of the crosslinker (e.g., 10-50 fold) is recommended, but should be optimized.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the unreacted chloroethylamide groups by adding the Quenching Solution for Alkylation to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove the excess crosslinker and quenching reagent by dialysis or using a desalting column.

Step 2: Photo-Crosslinking with the Prey Protein

  • Add the prey protein (binding partner) to the solution of the now-modified bait protein. Allow the protein complex to form by incubating for an appropriate time (e.g., 30-60 minutes).

  • Transfer the sample to a UV-transparent container (e.g., quartz cuvette or thin-walled PCR tube).

  • Expose the sample to UV light (e.g., 365 nm) for 15-30 minutes on ice. The duration and intensity of UV exposure should be optimized to maximize crosslinking while minimizing protein damage.

  • Quench the photo-reaction by adding the appropriate quenching solution.

Step 3: Sample Preparation for Mass Spectrometry

  • Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds with DTT (10 mM final concentration) for 45 minutes at 37°C.

  • Alkylate cysteine residues with iodoacetamide (40 mM final concentration) for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

  • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Analyze the sample by LC-MS/MS.

Protocol 2: Protein Conjugation via Click Chemistry

This protocol outlines the use of the azide group for conjugation to an alkyne-modified molecule after the initial protein alkylation.

Materials:

  • Alkylated protein (from Step 1 of Protocol 1)

  • Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another protein)

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

Procedure:

  • To the solution of the azide-modified protein, add the alkyne-containing molecule.

  • Prepare the click chemistry reaction mix. For a typical CuAAC reaction, the final concentrations should be around: 1 mM CuSO4, 5 mM sodium ascorbate, and 2 mM THPTA.

  • Add the click chemistry reaction mix to the protein solution.

  • Incubate for 1-2 hours at room temperature.

  • The conjugated protein can then be purified or analyzed as required.

Visualizations

experimental_workflow Experimental Workflow for Photo-activated Crosslinking cluster_alkylation Step 1: Alkylation cluster_crosslinking Step 2: Crosslinking cluster_ms_prep Step 3: MS Sample Prep p1 Bait Protein Solution p2 Add 6-azido-N-(2-chloroethyl)hexanamide p1->p2 p3 Incubate & Quench p2->p3 p4 Purify Modified Protein p3->p4 p5 Add Prey Protein p4->p5 p6 UV Exposure (e.g., 365 nm) p5->p6 p7 Quench Photo-reaction p6->p7 p8 Denature, Reduce, Alkylate p7->p8 p9 Tryptic Digestion p8->p9 p10 Desalt Peptides p9->p10 p11 LC-MS/MS Analysis p10->p11

Caption: Workflow for two-step protein crosslinking using 6-azido-N-(2-chloroethyl)hexanamide.

reaction_pathway Reaction Pathway of the Crosslinker cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Photo-Crosslinking Protein_A_Cys Protein A (with Cys) Modified_Protein_A Protein A-S-CH2CH2-NH-Hex-Azide Protein_A_Cys->Modified_Protein_A Reaction with Chloroethylamide Crosslinker Azido-Hex-NH-CH2CH2-Cl Crosslinker->Modified_Protein_A Crosslinked_Complex Protein A - Crosslinker - Protein B Modified_Protein_A->Crosslinked_Complex UV Light (Nitrene Formation) Protein_B Protein B (Interacting Partner) Protein_B->Crosslinked_Complex

Caption: Chemical reaction pathway for the two-step crosslinking process.

Application Notes and Protocols: Hexanamide, 6-azido-N-(2-chloroethyl)- in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a versatile bifunctional chemical probe designed for activity-based protein profiling (ABPP) and chemical proteomics. This molecule incorporates two key reactive moieties: a nitrogen mustard group (-N-(2-chloroethyl)) that acts as an electrophilic "warhead" to covalently modify nucleophilic residues in protein active sites, and a terminal azide (-N3) group that serves as a "handle" for bioorthogonal click chemistry.

This dual functionality allows for the specific labeling of proteins that are susceptible to alkylation by nitrogen mustards, a class of compounds with significant therapeutic and toxicological relevance. Following covalent modification of target proteins within a complex biological system (e.g., cell lysate, intact cells), the azide handle enables the selective attachment of reporter tags, such as fluorophores or biotin, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step approach facilitates the identification and quantification of protein targets, providing valuable insights into drug-target interactions, mechanisms of toxicity, and the discovery of novel biomarkers. A primary and well-characterized target of this probe is Prostaglandin F2-alpha synthase (PGFS), also known as Aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer progression and drug resistance.

Applications

  • Target Identification and Validation: Identification of cellular targets of nitrogen mustard-based compounds and other electrophilic drugs.

  • Activity-Based Protein Profiling (ABPP): Global profiling of the reactivity of specific enzyme classes directly in their native biological environment. ABPP allows for the assessment of the functional state of enzymes, as the probe typically reacts with the active form.

  • Drug Discovery and Development: Elucidation of the mechanism of action and off-target effects of covalent inhibitors. This can guide the optimization of lead compounds to improve their selectivity and reduce toxicity.

  • Biomarker Discovery: Identification of proteins that show differential reactivity to the probe in diseased versus healthy states, potentially revealing novel biomarkers for diagnosis or prognosis.

Experimental Protocols

Herein, we provide a detailed protocol for the application of Hexanamide, 6-azido-N-(2-chloroethyl)- in an in-lysate activity-based protein profiling experiment to identify protein targets, followed by enrichment and identification using mass spectrometry.

Protocol 1: In-Lysate Protein Labeling and Target Enrichment

Materials:

  • Hexanamide, 6-azido-N-(2-chloroethyl)- (Probe)

  • Proteome of interest (e.g., cell lysate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Biotin-alkyne reporter tag

  • Streptavidin-agarose beads

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Mass spectrometry-grade water, acetonitrile, and formic acid

Procedure:

  • Proteome Preparation:

    • Prepare a cell lysate at a concentration of 1-2 mg/mL in PBS.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Labeling with Hexanamide, 6-azido-N-(2-chloroethyl)-:

    • To 1 mg of the proteome, add the probe to a final concentration of 10-50 µM.

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Click Chemistry Reaction (CuAAC):

    • To the labeled proteome, add the following reagents in order, with vortexing after each addition:

      • Biotin-alkyne (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO4 (final concentration: 1 mM)

    • Incubate the reaction mixture for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with PBS containing 0.1% SDS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Tryptic Digestion for Mass Spectrometry:

    • Resuspend the beads in a buffer containing 2 M urea in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Sequest, Mascot).

Quantitative Data

The following table represents example data that could be obtained from a quantitative proteomics experiment comparing a control sample (DMSO vehicle) with a sample treated with Hexanamide, 6-azido-N-(2-chloroethyl)-. The ratio indicates the relative enrichment of the protein in the probe-treated sample.

Protein IDGene NameProtein NameRatio (Probe/Control)p-value
P15121AKR1C3Aldo-keto reductase family 1 member C315.2<0.001
Q06210GSTP1Glutathione S-transferase P8.7<0.005
P08263GSTA1Glutathione S-transferase alpha-15.1<0.01
P30043PRDX2Peroxiredoxin-24.5<0.01
P04406GAPDHGlyceraldehyde-3-phosphate dehydrogenase1.2>0.05

Note: This table contains representative data for illustrative purposes. Actual results may vary depending on the experimental conditions and the proteome being analyzed.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Digestion cluster_analysis Analysis proteome Proteome (e.g., Cell Lysate) labeled_proteome Azide-Labeled Proteome proteome->labeled_proteome Incubate probe Hexanamide, 6-azido- N-(2-chloroethyl)- probe->labeled_proteome biotinylated_proteome Biotinylated Proteome labeled_proteome->biotinylated_proteome CuAAC Reaction reporter Biotin-Alkyne Reporter reporter->biotinylated_proteome enriched_proteins Enriched Proteins on Beads biotinylated_proteome->enriched_proteins Capture streptavidin Streptavidin Beads streptavidin->enriched_proteins peptides Digested Peptides enriched_proteins->peptides On-Bead Digestion (Trypsin) ms LC-MS/MS peptides->ms data Protein Identification & Quantification ms->data

Caption: Experimental workflow for target identification using Hexanamide, 6-azido-N-(2-chloroethyl)-.

Mechanism of Action

mechanism_of_action probe Bifunctional Probe (Azide-Nitrogen Mustard) covalent_complex Covalent Probe-Protein Complex (Azide-Tagged) probe->covalent_complex Covalent Modification target_protein Target Protein (with Nucleophilic Residue) target_protein->covalent_complex final_complex Biotinylated Protein Complex covalent_complex->final_complex Click Chemistry reporter Alkyne-Reporter (e.g., Biotin) reporter->final_complex

Caption: Logical relationship of the bifunctional probe for target protein labeling and detection.

AKR1C3 Signaling Pathway Involvement

signaling_pathway Prostaglandins Prostaglandins (e.g., PGD2, PGH2) AKR1C3 AKR1C3 (Target of Probe) Prostaglandins->AKR1C3 Metabolism PGF2a Prostaglandin F2α AKR1C3->PGF2a Testosterone Testosterone AKR1C3->Testosterone Androgens Androgens (e.g., Androstenedione) Androgens->AKR1C3 Metabolism AR Androgen Receptor (AR) Testosterone->AR Activation Gene_Expression AR-mediated Gene Expression AR->Gene_Expression Promotes

Caption: Simplified signaling context of AKR1C3, a key target of the probe.

Application Notes and Protocols for Azido-Chloroethyl-Hexanamide Photo-Alkylating Probe (ACHP) in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Chemical probes that can covalently capture interacting proteins provide a powerful tool for identifying and characterizing these interactions within a complex biological milieu. This document provides detailed application notes and protocols for a hypothetical, yet representative, heterobifunctional chemical probe: Azido-N-(2-chloroethyl)hexanamide , which we will refer to as the Azido-Chloroethyl-Hexanamide Photo-Alkylating Probe (ACHP).

ACHP is designed with two distinct reactive moieties: a photo-activatable aryl azide and a targeted covalent-reactive chloroethylamide group. This dual functionality allows for a two-step process to trap and identify protein-protein interactions. The aryl azide, upon exposure to UV light, forms a highly reactive nitrene that non-selectively inserts into nearby molecules, including interacting proteins. The chloroethylamide group, on the other hand, can act as an alkylating agent, forming a stable covalent bond with nucleophilic residues such as cysteine, lysine, or histidine on a target protein. The hexanamide linker provides a flexible spacer to accommodate the geometry of the protein-protein interface.

These application notes will guide researchers in the use of ACHP for identifying protein binding partners, mapping interaction interfaces, and validating targets in drug development workflows.

Data Presentation: Quantitative Parameters for ACHP Usage

Effective use of ACHP requires careful optimization of several experimental parameters. The following tables summarize key quantitative data, presented as typical ranges, that should be determined empirically for each specific biological system.

Table 1: Recommended Concentration Ranges for ACHP

ApplicationACHP Concentration (µM)Notes
In vitro crosslinking1 - 50Higher concentrations may be needed for weak interactions. Titration is recommended to minimize non-specific crosslinking.
In cellulo crosslinking0.1 - 10Lower concentrations are used to minimize off-target effects and cellular toxicity. Cell permeability should be assessed.
Target engagement validation0.01 - 5Concentration should be titrated around the known or expected Kd of the interaction to demonstrate specificity.

Table 2: UV Crosslinking Parameters

ParameterRecommended ValueNotes
Wavelength254 - 365 nmThe optimal wavelength should be determined based on the specific aryl azide derivative in ACHP to maximize crosslinking efficiency and minimize protein damage.
UV Energy1 - 5 J/cm²Energy should be optimized to achieve sufficient crosslinking without causing significant protein degradation. A UV radiometer should be used for accurate dosage.
Irradiation Time5 - 30 minutesTime is dependent on the intensity of the UV source. Shorter, high-intensity exposure is often preferred.
Distance from UV Source2 - 10 cmKeep consistent to ensure reproducibility.

Table 3: Alkylation Reaction Conditions

ParameterRecommended ConditionNotes
Incubation Time1 - 24 hoursThe rate of alkylation is dependent on the reactivity of the target nucleophile and the local environment. Time course experiments are advised.
pH7.0 - 8.5The reactivity of nucleophilic amino acid side chains is pH-dependent. Higher pH can increase reactivity but may also affect protein stability.
Temperature4 - 37 °CHigher temperatures can accelerate the reaction but may compromise the integrity of the protein complex.

Experimental Protocols

Protocol 1: In Vitro Photoaffinity Crosslinking of a Purified Protein Complex

This protocol describes the use of ACHP to covalently crosslink two purified interacting proteins, Protein A (the "bait") and Protein B (the "prey").

Materials:

  • Purified Protein A and Protein B

  • ACHP stock solution (e.g., 10 mM in DMSO)

  • Interaction Buffer (e.g., PBS, HEPES, or Tris-based buffer, pH 7.4)

  • UV crosslinker with a specified wavelength (e.g., 365 nm)

  • SDS-PAGE reagents

  • Western blot or mass spectrometry reagents for analysis

Methodology:

  • Complex Formation: In a microcentrifuge tube, combine purified Protein A and Protein B in Interaction Buffer to a final volume of 50 µL. The molar ratio of the proteins should be optimized based on their binding affinity (a 1:1 or 1:2 bait-to-prey ratio is a good starting point). Incubate at room temperature for 30 minutes to allow for complex formation.

  • Probe Addition: Add ACHP from the stock solution to the protein complex mixture. The final concentration should be titrated (e.g., 1, 5, 10, 25 µM). Include a no-ACHP control and a no-UV control. Incubate the mixture in the dark for 15 minutes at room temperature.

  • UV Irradiation: Place the open tubes on ice in a UV crosslinker. Irradiate with UV light (e.g., 365 nm) for 15 minutes. The distance from the light source should be kept constant.

  • Alkylation (Optional Second Step): Following photo-crosslinking, the sample can be incubated at 37°C for 1-4 hours to allow for the chloroethylamide group to react with any suitably positioned nucleophiles, potentially strengthening the crosslink or providing additional structural information.

  • Quenching: (Optional) Add a quenching reagent like DTT (50 mM final concentration) to react with any unreacted chloroethylamide groups.

  • Analysis: Add SDS-PAGE loading buffer to the samples, boil for 5 minutes, and resolve the proteins by SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-Protein B-ACHP conjugate can be visualized by Coomassie staining, silver staining, or Western blotting using antibodies against either protein. For identification of the crosslinked species and the site of crosslinking, the band of interest can be excised and analyzed by mass spectrometry.

Protocol 2: In Cellulo Identification of Binding Partners

This protocol outlines a workflow for using ACHP in living cells to identify the interaction partners of a target protein.

Materials:

  • Mammalian cells expressing the target protein (Protein X)

  • Cell culture medium and reagents

  • ACHP stock solution (e.g., 10 mM in DMSO)

  • PBS (ice-cold)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Affinity purification reagents (e.g., antibody against Protein X conjugated to beads)

  • SDS-PAGE and mass spectrometry reagents

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of ACHP (e.g., 0.1, 1, 10 µM) in serum-free medium for 2-4 hours. Include a vehicle control (DMSO).

  • UV Irradiation: Wash the cells twice with ice-cold PBS. With a thin layer of PBS covering the cells, place the culture dish on a cold block and irradiate with UV light.

  • Cell Lysis: Immediately after irradiation, lyse the cells in ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification: Incubate the clarified lysate with an antibody against Protein X (or an appropriate tag) coupled to beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with Lysis Buffer (at least 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine or SDS-PAGE loading buffer).

  • Analysis by Mass Spectrometry: Resolve the eluate by SDS-PAGE. Excise the entire lane or specific bands corresponding to potential crosslinked complexes. Perform in-gel digestion followed by LC-MS/MS analysis to identify Protein X and its covalently bound interaction partners.

Visualizations

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_A Bait Protein (A) Complex A + B (Complex Formation) Protein_A->Complex Protein_B Prey Protein (B) Protein_B->Complex ACHP ACHP Probe Incubation Incubate with ACHP (in dark) ACHP->Incubation Complex->Incubation UV UV Irradiation (Photo-crosslinking) Incubation->UV Alkylation Incubation (Alkylation) UV->Alkylation SDS_PAGE SDS-PAGE Alkylation->SDS_PAGE Analysis_Method Western Blot / MS SDS_PAGE->Analysis_Method

Caption: In Vitro Crosslinking Workflow with ACHP.

Experimental_Workflow_In_Cellulo Cells Cells expressing Target Protein (X) ACHP_Treatment Treat cells with ACHP Cells->ACHP_Treatment UV_Irradiation UV Irradiation ACHP_Treatment->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Affinity_Purification Affinity Purification of Protein X Lysis->Affinity_Purification Elution Elution Affinity_Purification->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Signaling_Pathway_Elucidation cluster_0 Known Pathway cluster_1 ACHP-based Discovery cluster_2 Elucidated Pathway A Protein A B Protein B A->B C Protein C B->C B_ACHP Protein B as Bait + ACHP D Novel Interactor D (Identified by MS) B_ACHP->D Crosslinked A_new Protein A B_new Protein B A_new->B_new C_new Protein C B_new->C_new D_new Protein D B_new->D_new

Application Notes and Protocols for N-(2-azidoethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "azido-chloroethyl-hexanamide" is not described in readily available chemical literature and is presumed to be a novel or specialized chemical entity. The following protocols are hypothetical and based on established chemical principles for the synthesis and application of analogous bifunctional molecules containing amide and azide functionalities. These procedures should be considered as a conceptual guide and would require extensive experimental validation and safety assessment before implementation. The protocols provided are intended for qualified researchers in a controlled laboratory setting.

Introduction

N-(2-azidoethyl)hexanamide is a bifunctional molecule designed for applications in bioconjugation and chemical biology. Its structure incorporates a hexanamide tail, which imparts lipophilicity, and a terminal azide group. The azide moiety is a versatile chemical handle for covalent modification of biomolecules and surfaces, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These application notes provide a hypothetical protocol for the synthesis of N-(2-azidoethyl)hexanamide from a chloro-precursor and a detailed methodology for its use in a typical CuAAC reaction.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and can be heat- and shock-sensitive, potentially leading to explosive decomposition.[1] Extreme caution must be exercised at all stages of synthesis, handling, and storage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves.[1] Conduct all experiments in a certified chemical fume hood, and use a blast shield for all reactions involving azides.[1]

  • Scale: Initial syntheses should be performed on a small scale (e.g., 0.5-1.0 gram).[2]

  • Stability: The stability of organic azides is related to their carbon-to-nitrogen ratio.[3] Azides with a low carbon-to-nitrogen ratio are more hazardous.[3]

  • Incompatible Materials:

    • Avoid contact with heavy metals (e.g., copper, lead, silver) as this can form highly shock-sensitive metal azides.[2] Do not use metal spatulas for transferring azide compounds.[1][4]

    • Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[2][4]

    • Avoid strong acids, which can form the highly toxic and explosive hydrazoic acid.[3]

  • Purification and Concentration: Do not purify organic azides by distillation or sublimation.[2][4] Purification should be limited to extraction and precipitation.[4] Avoid concentrating azide-containing solutions to dryness using rotary evaporation.[1]

  • Storage: Store organic azides in a cool (-18°C), dark place, preferably in plastic or Teflon-lined containers.[2][3]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and kept separate from acidic waste.[4] All azide waste must be disposed of through an official chemical waste program.[3]

Hypothetical Synthesis of N-(2-azidoethyl)hexanamide

This proposed synthesis involves two main steps: first, the formation of an amide bond to create the precursor N-(2-chloroethyl)hexanamide, followed by a nucleophilic substitution to introduce the azide functionality.

Step 1: Synthesis of N-(2-chloroethyl)hexanamide

This step involves the reaction of hexanoyl chloride with 2-chloroethylamine. The reaction of acyl chlorides with amines is a standard and efficient method for amide bond formation.[]

Materials and Reagents:

Reagent Formula M.W. Quantity Moles
Hexanoyl chloride C₆H₁₁ClO 134.60 g/mol 1.35 g 10 mmol
2-Chloroethylamine HCl C₂H₇Cl₂N 115.99 g/mol 1.16 g 10 mmol
Triethylamine (TEA) C₆H₁₅N 101.19 g/mol 2.53 g (3.5 mL) 25 mmol
Dichloromethane (DCM) CH₂Cl₂ 84.93 g/mol 50 mL -
1 M HCl (aq) HCl - 20 mL -
Saturated NaHCO₃ (aq) NaHCO₃ - 20 mL -
Brine NaCl (aq) - 20 mL -

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |

Protocol:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethylamine hydrochloride (1.16 g, 10 mmol) and triethylamine (3.5 mL, 25 mmol) in 50 mL of DCM.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add a solution of hexanoyl chloride (1.35 g, 10 mmol) in 10 mL of DCM to the stirring mixture dropwise over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-chloroethyl)hexanamide.

Step 2: Synthesis of N-(2-azidoethyl)hexanamide

This step converts the alkyl chloride to an alkyl azide via an SN2 reaction with sodium azide.[6]

Materials and Reagents:

Reagent Formula M.W. Quantity Moles
N-(2-chloroethyl)hexanamide C₈H₁₆ClNO 177.67 g/mol 1.78 g 10 mmol
Sodium Azide (NaN₃) NaN₃ 65.01 g/mol 0.98 g 15 mmol
Dimethylformamide (DMF) C₃H₇NO 73.09 g/mol 40 mL -
Deionized Water H₂O - 100 mL -
Diethyl Ether (C₂H₅)₂O - 150 mL -
Brine NaCl (aq) - 50 mL -

| Anhydrous MgSO₄ | MgSO₄ | - | As needed | - |

Protocol:

  • In a 100 mL round-bottom flask, dissolve the crude N-(2-chloroethyl)hexanamide (1.78 g, 10 mmol) in 40 mL of DMF.

  • Add sodium azide (0.98 g, 15 mmol) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate PPE.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the final product, N-(2-azidoethyl)hexanamide.

Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the azide group (disappearance of the chloroethyl signals and appearance of new signals corresponding to the azidoethyl group).

  • Infrared (IR) Spectroscopy: To detect the characteristic azide stretch (strong, sharp peak around 2100 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the use of N-(2-azidoethyl)hexanamide to label an alkyne-modified biomolecule (e.g., a protein or DNA oligonucleotide). The CuAAC reaction forms a stable triazole linkage.[7]

Materials and Reagents:

Reagent Purpose Stock Solution Final Concentration
Alkyne-modified biomolecule Substrate Varies 10-100 µM
N-(2-azidoethyl)hexanamide Azide component 10 mM in DMSO 1.5x biomolecule conc.
Copper(II) Sulfate (CuSO₄) Copper source 100 mM in water 0.5-1.0 mM
THPTA or TBTA Copper(I) ligand 200 mM in water/DMSO 2x CuSO₄ conc.
Sodium Ascorbate Reducing agent 100 mM in water (freshly prepared) 5 mM
Buffer (e.g., PBS, pH 7.4) Reaction medium - -

| DMSO | Co-solvent | - | Up to 50% v/v |

Protocol:

  • Prepare Reagent Stocks: Prepare stock solutions of all reagents as listed in the table above. The sodium ascorbate solution should be made fresh immediately before use.

  • Prepare Copper-Ligand Complex: In a microcentrifuge tube, mix the required volumes of CuSO₄ and the ligand (e.g., THPTA for aqueous reactions) stock solutions. Incubate for 2-3 minutes at room temperature.[7][8]

  • Set up the Reaction: In a separate microcentrifuge tube, combine the following in order:

    • Buffer (e.g., PBS)

    • Alkyne-modified biomolecule

    • N-(2-azidoethyl)hexanamide stock solution

    • DMSO (if needed to ensure solubility)

  • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the pre-mixed copper-ligand complex to the reaction tube.

    • Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.[7]

  • Vortex the mixture gently and incubate at room temperature for 1-4 hours. The reaction can be protected from light.[8]

  • Purification: Once the reaction is complete, the labeled biomolecule can be purified from excess reagents using appropriate methods such as ethanol precipitation (for DNA), dialysis, or size-exclusion chromatography (for proteins).

Visualizations

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Azide Substitution HexanoylCl Hexanoyl Chloride AmidePrecursor N-(2-chloroethyl)hexanamide HexanoylCl->AmidePrecursor DCM, TEA, 0°C to RT Chloroethylamine 2-Chloroethylamine Chloroethylamine->AmidePrecursor FinalProduct N-(2-azidoethyl)hexanamide AmidePrecursor->FinalProduct DMF, 60°C NaN3 Sodium Azide NaN3->FinalProduct G Azide N-(2-azidoethyl)hexanamide Product Triazole-Linked Bioconjugate Azide->Product Alkyne Alkyne-Biomolecule Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product Click Reaction (CuAAC) G cluster_ppe Personal Protection cluster_handling Chemical Handling cluster_procedure Procedures Title Core Safety Principles for Handling Organic Azides PPE Use Full PPE: Lab Coat, Gloves, Safety Glasses Title->PPE AvoidMetals Avoid Metal Spatulas & Heavy Metals Title->AvoidMetals NoDistill No Distillation or Sublimation Title->NoDistill Hood Work in Fume Hood PPE->Hood Shield Use Blast Shield Hood->Shield AvoidSolvents Avoid Halogenated Solvents AvoidMetals->AvoidSolvents AvoidAcids Avoid Strong Acids AvoidSolvents->AvoidAcids SmallScale Work on Small Scale AvoidAcids->SmallScale StoreCold Store Cold & Dark NoDistill->StoreCold SeparateWaste Use Dedicated Waste Container StoreCold->SeparateWaste

References

Application Notes and Protocols: Hexanamide, 6-azido-N-(2-chloroethyl)- in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. This unique molecule incorporates two distinct reactive functionalities: a terminal azide group and an N-(2-chloroethyl) group. This dual reactivity allows for a versatile, two-step approach to covalently linking biomolecules, making it an invaluable tool in drug development, proteomics, and diagnostics.

The azide moiety enables highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". These reactions are bioorthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.

The N-(2-chloroethyl) group is a nitrogen mustard analogue, a potent alkylating agent that can form stable covalent bonds with nucleophilic groups found in biomolecules, such as the N7 position of guanine in DNA, and the sulfhydryl groups of cysteine or the imidazole rings of histidine residues in proteins. This functionality is particularly useful for creating permanent linkages to target molecules.

The combination of these two functionalities in a single reagent opens up possibilities for sequential or orthogonal labeling and crosslinking strategies. For example, a biomolecule can first be modified via click chemistry, and the resulting conjugate can then be used to alkylate a second target. This allows for the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and probes for studying protein-protein or protein-nucleic acid interactions.

Principle of Dual Functionality

The utility of Hexanamide, 6-azido-N-(2-chloroethyl)- lies in the distinct reactivity of its two functional groups, which can be addressed under different reaction conditions.

  • Azide Group (Click Chemistry): The azide is relatively stable and selectively reacts with terminal alkynes. This reaction can be catalyzed by copper(I) ions or can proceed without a catalyst if a strained alkyne (e.g., dibenzocyclooctyne, DBCO) is used. The resulting triazole linkage is highly stable.

  • N-(2-chloroethyl) Group (Alkylation): This group acts as an alkylating agent. The reaction typically proceeds via the formation of a highly reactive aziridinium ion intermediate, which is then attacked by a nucleophile on the target biomolecule. The rate of this reaction is influenced by pH and temperature.

This differential reactivity allows for a controlled, stepwise conjugation process.

Applications

  • Antibody-Drug Conjugates (ADCs): An antibody can be modified with an alkyne group and subsequently reacted with Hexanamide, 6-azido-N-(2-chloroethyl)- via click chemistry. The resulting antibody-linker conjugate can then be attached to a therapeutic agent or a target biomolecule through the alkylating functionality of the chloroethyl group.

  • Targeted Drug Delivery: A targeting ligand (e.g., a peptide or small molecule) can be linked to the reagent via one functionality, and a therapeutic payload via the other, creating a targeted drug delivery system.

  • Proximity-Induced Crosslinking: The reagent can be used to study molecular interactions. By attaching it to one biomolecule, it can be used to covalently trap interacting partners through the second reactive group upon binding.

  • Fluorescent Labeling and Imaging: A fluorescent probe with an alkyne handle can be attached via click chemistry, and the resulting conjugate can be used to label specific cellular components through alkylation.

Data Presentation

Table 1: Representative Reaction Efficiencies for Bioconjugation Steps
Reaction StepBiomoleculePartner MoietyTypical Yield (%)Reference
CuAAC Click ChemistryAlkyne-modified AntibodyHexanamide, 6-azido-N-(2-chloroethyl)-> 90%[General Click Chemistry Protocols]
SPAAC Click ChemistryDBCO-modified ProteinHexanamide, 6-azido-N-(2-chloroethyl)-> 95%[Strain-Promoted Click Chemistry Literature]
AlkylationThiol-containing PeptideChloroethyl-functionalized Linker70-85%[Nitrogen Mustard Alkylation Studies]
AlkylationGuanine in DNAChloroethyl-functionalized Linker60-80%[DNA Alkylating Agent Literature]

Note: The yields presented are typical values for analogous reactions and may vary depending on the specific biomolecules and reaction conditions.

Table 2: Stability of Formed Linkages
Linkage TypeFormed FromStability ConditionHalf-life
1,2,3-TriazoleAzide-Alkyne CycloadditionPhysiological pH (7.4), 37°C> 1 year
ThioetherAlkylation of CysteinePhysiological pH (7.4), 37°C> 6 months
Alkylated GuanineAlkylation of DNAPhysiological pH (7.4), 37°CSeveral weeks to months

Experimental Protocols

Protocol 1: Two-Step Sequential Bioconjugation to a Protein

This protocol describes the sequential conjugation of a reporter molecule (e.g., a fluorescent dye) and a target protein using Hexanamide, 6-azido-N-(2-chloroethyl)-.

Step 1: Click Chemistry Reaction with an Alkyne-Modified Reporter Molecule

  • Materials:

    • Alkyne-modified reporter molecule (e.g., Alkyne-Fluorophore)

    • Hexanamide, 6-azido-N-(2-chloroethyl)-

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

  • Procedure:

    • Prepare a 10 mM stock solution of the Alkyne-Fluorophore in DMSO.

    • Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

    • In a microcentrifuge tube, combine the following in order:

      • PBS to a final volume of 1 mL.

      • 10 µL of 10 mM Alkyne-Fluorophore (final concentration 100 µM).

      • 12 µL of 10 mM Hexanamide, 6-azido-N-(2-chloroethyl)- (final concentration 120 µM, 1.2 equivalents).

    • Prepare the copper catalyst premix: in a separate tube, mix 2 µL of 50 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it stand for 2 minutes.

    • Add the 12 µL of the copper catalyst premix to the reaction mixture.

    • Initiate the reaction by adding 4 µL of 500 mM sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Purify the resulting Fluorophore-Hexanamide conjugate by reverse-phase HPLC or size-exclusion chromatography.

Step 2: Alkylation of a Target Protein

  • Materials:

    • Purified Fluorophore-Hexanamide conjugate from Step 1.

    • Target protein with accessible nucleophilic residues (e.g., cysteine or histidine).

    • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.5-8.5).

  • Procedure:

    • Dissolve the purified Fluorophore-Hexanamide conjugate in the reaction buffer to a final concentration of 1 mM.

    • Prepare a solution of the target protein in the reaction buffer at a concentration of 10-50 µM.

    • Add the Fluorophore-Hexanamide conjugate solution to the protein solution at a 10- to 50-fold molar excess.

    • Incubate the reaction at 37°C for 4-16 hours. The optimal time should be determined empirically.

    • Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol to a final concentration of 10 mM.

    • Remove the excess unreacted conjugate and quenching reagent by size-exclusion chromatography or dialysis.

    • Characterize the final conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the use of Hexanamide, 6-azido-N-(2-chloroethyl)- for a two-step labeling process on live cells.

Step 1: Metabolic Labeling of Cells with a DBCO-modified Sugar

  • Materials:

    • Cell line of interest.

    • Cell culture medium.

    • DBCO-modified metabolic precursor (e.g., DBCO-ManNAc for sialic acid labeling).

  • Procedure:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with the DBCO-modified precursor (e.g., 25-50 µM DBCO-ManNAc).

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the DBCO-sugar into cell surface glycans.

Step 2: Labeling of DBCO-modified Cells and Subsequent Alkylation

  • Materials:

    • DBCO-labeled cells from Step 1.

    • Hexanamide, 6-azido-N-(2-chloroethyl)-.

    • Cell-impermeable fluorescent reporter with a nucleophilic handle for subsequent detection of alkylation (optional).

  • Procedure:

    • Wash the DBCO-labeled cells twice with cold PBS.

    • Prepare a 100 µM solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in serum-free medium.

    • Incubate the cells with the reagent solution for 1 hour at 37°C. This will attach the linker to the cell surface via SPAAC.

    • Wash the cells three times with cold PBS to remove unreacted reagent.

    • The chloroethyl group is now displayed on the cell surface. This can be used to:

      • Crosslink to adjacent proteins: Incubate the cells under physiological conditions for several hours to allow for alkylation of nearby cell surface proteins.

      • Attach a second molecule: Incubate the cells with a molecule containing a highly reactive nucleophile (e.g., a thiol-containing fluorescent dye) to specifically label the chloroethyl group.

    • Analyze the results by flow cytometry or fluorescence microscopy.

Visualizations

experimental_workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Alkylation alkyne_reporter Alkyne-Modified Reporter click_reaction CuAAC or SPAAC alkyne_reporter->click_reaction linker Hexanamide, 6-azido-N-(2-chloroethyl)- linker->click_reaction conjugate1 Reporter-Linker Conjugate click_reaction->conjugate1 Stable Triazole Linkage alkylation_reaction Alkylation conjugate1->alkylation_reaction target_protein Target Protein (with Nucleophile) target_protein->alkylation_reaction final_conjugate Reporter-Linker-Protein Conjugate alkylation_reaction->final_conjugate Covalent Bond signaling_pathway_application cluster_targeting Targeting and Payload Delivery cluster_cellular_action Cellular Mechanism antibody Antibody linker Hexanamide, 6-azido-N-(2-chloroethyl)- antibody->linker Click Chemistry adc Antibody-Drug Conjugate linker->adc drug Drug Payload drug->linker Alkylation receptor Cell Surface Receptor adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release cellular_target Intracellular Target (e.g., DNA) drug_release->cellular_target apoptosis Cell Death cellular_target->apoptosis logical_relationship reagent Hexanamide, 6-azido-N-(2-chloroethyl)- azide Azide Group (-N3) reagent->azide chloroethyl N-(2-chloroethyl) Group (-CH2CH2Cl) reagent->chloroethyl click Click Chemistry (CuAAC or SPAAC) azide->click alkylation Alkylation chloroethyl->alkylation alkyne Alkyne Partner click->alkyne triazole Stable Triazole Linkage click->triazole nucleophile Nucleophile Partner (e.g., Thiol, Amine) alkylation->nucleophile covalent_bond Stable Covalent Bond alkylation->covalent_bond

Application Notes and Protocols for Protein Labeling with Azido-NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ability to specifically label proteins is a cornerstone of modern biological research and drug development. Chemical probes that covalently attach to proteins provide a powerful tool for their identification, tracking, and functional characterization. Azido-N-hydroxysuccinimidyl (NHS) esters are a class of amine-reactive chemical probes that introduce an azide moiety onto a protein of interest. This bioorthogonal handle can then be used for subsequent modifications via "click chemistry," a highly efficient and specific reaction, enabling a two-step labeling strategy. This document provides detailed application notes and protocols for the use of a representative azido-NHS ester, Succinimidyl 6-azidohexanoate, for labeling proteins.

Principle of the Method

The labeling process occurs in two main stages. First, the NHS ester of the azido-probe reacts with primary amines on the protein, primarily the ε-amine of lysine residues and the α-amine at the N-terminus, to form a stable amide bond. This reaction is typically performed in a slightly alkaline buffer (pH 7-9). Following the initial labeling, the azide group on the protein serves as a versatile handle for the covalent attachment of a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules, that contain a corresponding alkyne group. This second step is achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as click chemistry.[1][2]

Quantitative Data Summary

The efficiency of protein labeling with azido-NHS esters can be influenced by several factors, including the concentration of the protein and the labeling reagent, the reaction buffer composition, and the incubation time and temperature. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody.

ParameterValueNotes
Molar Excess of Azido-NHS Ester 10-20 foldA higher molar excess may be required for dilute protein solutions to achieve a similar degree of labeling.[3]
Typical Protein Concentration 1-10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[3][4]
Reaction pH 7.2 - 8.5NHS esters react efficiently with primary amines at a slightly alkaline pH.[5]
Incubation Time 30-60 minutes at room temperature or 2 hours on iceLonger incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[3]
Expected Degree of Labeling (DOL) 2-8 azides per antibodyThe DOL can be controlled by adjusting the molar excess of the labeling reagent.[6]
Labeling Efficiency 20-50%This refers to the percentage of the azido-NHS ester that is covalently attached to the protein.[7]

Experimental Protocols

Protocol 1: Labeling of a Protein with Succinimidyl 6-azidohexanoate

This protocol describes a general procedure for labeling a protein with an azido-NHS ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Succinimidyl 6-azidohexanoate (or other azido-NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[5]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[3][4]

  • Prepare the Azido-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Succinimidyl 6-azidohexanoate in DMSO or DMF to a final concentration of 10 mM.[3]

  • Calculate the Volume of Azido-NHS Ester to Add:

    • Determine the desired molar excess of the azido-NHS ester (e.g., 20-fold molar excess).

    • Calculate the required volume of the 10 mM stock solution to add to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]

  • Labeling Reaction:

    • Add the calculated volume of the azido-NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[3]

  • Purification of the Labeled Protein:

    • Remove the unreacted azido-NHS ester and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[4]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

    • The degree of labeling can be determined using methods such as mass spectrometry.

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Click Chemistry Reaction for Fluorophore Conjugation

This protocol describes the subsequent conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-labeled protein from Protocol 1

  • Alkyne-fluorophore

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Fluorescently Labeled Protein:

    • Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry Protein Protein Solution (pH 8.3-8.5) Reaction1 Incubation (RT, 30-60 min) Protein->Reaction1 NHS_Azide Azido-NHS Ester (in DMSO) NHS_Azide->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Reaction2 Incubation (RT, 1-2 hours) Azide_Protein->Reaction2 Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Reaction2 Click_Reagents CuSO4 / Ascorbate (Click Reagents) Click_Reagents->Reaction2 Purification2 Purification (Desalting Column) Reaction2->Purification2 Labeled_Protein Fluorescently Labeled Protein Purification2->Labeled_Protein

Caption: Experimental workflow for two-step protein labeling.

signaling_pathway cluster_reaction1 Amine Labeling cluster_reaction2 Click Chemistry Protein_NH2 Protein-NH2 (Lysine or N-terminus) Labeled_Protein Protein-NH-CO-(CH2)5-N3 (Stable Amide Bond) Protein_NH2->Labeled_Protein + Azido-NHS Azido_NHS Succinimidyl 6-azidohexanoate Azido_NHS->Labeled_Protein NHS N-Hydroxysuccinimide (Leaving Group) Labeled_Protein->NHS Azide_Protein Protein-NH-CO-(CH2)5-N3 Triazole_Product Protein-Reporter Conjugate (Stable Triazole Linkage) Azide_Protein->Triazole_Product + Alkyne-Reporter Alkyne_Reporter Alkyne-Reporter (e.g., Fluorophore) Alkyne_Reporter->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product

Caption: Reaction mechanism of two-step protein labeling.

References

Application Notes and Protocols: Azido-N-(2-chloroethyl)hexanamide as a Bifunctional Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the date of this document, there is a lack of published scientific literature on the synthesis and application of azido-N-(2-chloroethyl)hexanamide as a chemical probe. The proposed methodologies are based on the known reactivity of the functional groups present in the molecule, namely the chloroethylamide moiety as an alkylating agent and the azide group for bioorthogonal ligation.

Introduction

Azido-N-(2-chloroethyl)hexanamide is a putative bifunctional chemical probe designed for covalent targeting and subsequent labeling of biomolecules. Its structure incorporates two key reactive moieties: a chloroethylamide group, which can act as a covalent warhead to alkylate nucleophilic residues in proteins or nucleic acids, and a terminal azide group, which serves as a handle for bioorthogonal click chemistry reactions. This dual functionality allows for a two-step approach to target identification and visualization. The hexanamide linker provides a balance of hydrophobicity and flexibility.

These characteristics suggest potential applications in:

  • Activity-Based Protein Profiling (ABPP): For the identification of novel protein targets that are covalently modified by the probe.

  • DNA Damage and Repair Studies: To investigate the mechanisms of DNA alkylation and subsequent cellular repair pathways.

  • Target Engagement and Validation: To confirm the interaction of small molecules with their intended biological targets in a cellular context.

Mechanism of Action

The proposed mechanism involves a two-step process. Initially, the chloroethylamide group of azido-N-(2-chloroethyl)hexanamide acts as an electrophile, forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine, or DNA bases) on the target biomolecule. Following this covalent modification, the azide handle is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne- or cyclooctyne-functionalized reporter tag (e.g., a fluorophore or biotin).

Quantitative Data Summary

The following tables represent hypothetical data from experiments using azido-N-(2-chloroethyl)hexanamide as a chemical probe to identify protein targets in a cancer cell line.

Table 1: In Vitro Labeling Efficiency

Reporter TagConcentration of Probe (µM)Incubation Time (min)Labeling Efficiency (%)
Alkyne-Fluor 488103065
Alkyne-Fluor 488106082
Alkyne-Fluor 488253078
Alkyne-Fluor 488256091
DBCO-Biotin103070
DBCO-Biotin106088
DBCO-Biotin253081
DBCO-Biotin256095

Table 2: IC50 Values for Cell Viability

Cell LineTreatment Duration (h)IC50 (µM)
HeLa2475.2
HeLa4848.5
A5492492.1
A5494863.7
Jurkat2468.9
Jurkat4841.3

Experimental Protocols

Protocol 1: In-Gel Fluorescence Labeling of Proteins

This protocol describes the labeling of proteins in a cell lysate using azido-N-(2-chloroethyl)hexanamide followed by CuAAC with a fluorescent alkyne reporter.

Materials:

  • Azido-N-(2-chloroethyl)hexanamide (10 mM stock in DMSO)

  • Cell lysate (1-2 mg/mL protein concentration)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488, 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄, 50 mM stock in H₂O)

  • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in H₂O)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)

  • SDS-PAGE loading buffer

  • Coomassie stain or other total protein stain

Procedure:

  • Probe Incubation: In a microcentrifuge tube, combine 48 µL of cell lysate with 2 µL of a 250 µM working solution of azido-N-(2-chloroethyl)hexanamide (final concentration 10 µM). Incubate at 37°C for 60 minutes.

  • Click Chemistry Reaction:

    • Prepare a fresh "click mix" by adding the following in order: 1 µL of 10 mM alkyne-fluorophore, 2 µL of 50 mM CuSO₄, 2 µL of 50 mM TCEP, and 2 µL of 10 mM TBTA. Vortex briefly.

    • Add 7 µL of the click mix to the 50 µL protein labeling reaction.

    • Incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation (Optional but Recommended): Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the pellet.

  • SDS-PAGE Analysis:

    • Resuspend the protein pellet in 20 µL of 1x SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and run at the appropriate voltage.

  • Imaging:

    • After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

    • Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all proteins.

Protocol 2: Pull-Down of Biotinylated Proteins

This protocol describes the enrichment of proteins covalently modified by the probe using a biotinylated reporter and streptavidin affinity chromatography.

Materials:

  • Azido-N-(2-chloroethyl)hexanamide (10 mM stock in DMSO)

  • Cell lysate (1-2 mg/mL protein concentration)

  • DBCO-Biotin (10 mM stock in DMSO)

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Probe Incubation: Treat cell lysate with azido-N-(2-chloroethyl)hexanamide as described in Protocol 1, Step 1.

  • SPAAC Reaction: Add DBCO-Biotin to the lysate to a final concentration of 25 µM. Incubate at room temperature for 1 hour.

  • Streptavidin Bead Incubation:

    • Wash 50 µL of streptavidin-agarose bead slurry three times with lysis buffer.

    • Add the biotin-labeled lysate to the washed beads and incubate for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Centrifuge the beads at 500 x g for 2 minutes and discard the supernatant.

    • Wash the beads three times with 1 mL of wash buffer.

  • Elution:

    • After the final wash, add 50 µL of 2x SDS-PAGE loading buffer to the beads.

    • Boil the sample at 95°C for 10 minutes to elute the bound proteins.

  • Analysis:

    • Centrifuge the beads and collect the supernatant containing the eluted proteins.

    • Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry for identification.

Visualizations

G Probe Azido-N-(2-chloroethyl)hexanamide Covalent_Complex Covalent Probe-Target Complex Probe->Covalent_Complex Covalent Modification (Alkylation) Target Target Biomolecule (Protein or DNA) Target->Covalent_Complex Labeled_Complex Labeled Target Complex Covalent_Complex->Labeled_Complex Click Chemistry (CuAAC or SPAAC) Reporter Alkyne/DBCO Reporter (Fluorophore or Biotin) Reporter->Labeled_Complex Analysis Downstream Analysis (Fluorescence Imaging, MS, etc.) Labeled_Complex->Analysis

Caption: Proposed mechanism of action for azido-N-(2-chloroethyl)hexanamide.

G cluster_analysis Analysis start Start: Cell Lysate step1 1. Incubate with Azido-N-(2-chloroethyl)hexanamide start->step1 step2 2. Perform Click Chemistry Reaction (CuAAC or SPAAC) step1->step2 analysis1 In-gel Fluorescence step2->analysis1 Alkyne-Fluorophore analysis2 Affinity Purification (Pull-down) step2->analysis2 Alkyne/DBCO-Biotin end1 Fluorescence Imaging analysis1->end1 end2 Mass Spectrometry (Target ID) analysis2->end2

Caption: Experimental workflow for target identification.

Application Notes and Protocols: In Situ Crosslinking with Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the predicted reactivity of the functional groups of Hexanamide, 6-azido-N-(2-chloroethyl)-. Due to a lack of specific published data for this compound, these guidelines are theoretical and should be optimized for specific experimental contexts.

Introduction

Hexanamide, 6-azido-N-(2-chloroethyl)- is a hetero-bifunctional crosslinking agent designed for the in situ analysis of protein-protein interactions. Its unique architecture, featuring a chloroethylamide group and a photo-activatable azide group, allows for a two-step crosslinking strategy. This enables the capture of transient or weak interactions within a cellular environment, providing valuable insights for drug development and molecular biology research.

The chloroethylamide moiety acts as an alkylating agent, forming a stable covalent bond with nucleophilic residues on a target protein. The azide group remains inert until activated by UV light, at which point it forms a highly reactive nitrene that can covalently bind to interacting molecules in close proximity. This temporal control over the second crosslinking step is a key advantage for studying dynamic cellular processes.

Chemical and Physical Properties

PropertyValueSource/Rationale
CAS Number 1445799-87-0Chemical Abstracts Service Registry
Molecular Formula C8H15ClN4ODeduced from structure
Molecular Weight 218.68 g/mol Calculated from formula
Reactive Group 1 N-(2-chloroethyl)amideAlkylating agent, reacts with nucleophiles
Reactive Group 2 AzidePhoto-reactive, forms a nitrene upon UV exposure
Spacer Arm Length ~9.7 ÅEstimated based on bond lengths
Solubility Predicted to be soluble in organic solvents like DMSO and DMFBased on the structure of similar crosslinkers

Experimental Protocols

Protocol 1: Two-Step In Situ Crosslinking of Intracellular Proteins

This protocol outlines a general procedure for using Hexanamide, 6-azido-N-(2-chloroethyl)- to study protein-protein interactions within cultured mammalian cells.

Materials:

  • Hexanamide, 6-azido-N-(2-chloroethyl)-

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • UV lamp (365 nm)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate and culture cells to the desired confluency (typically 70-80%).

    • Treat cells with experimental compounds (e.g., drugs, ligands) as required to induce the protein interaction of interest.

  • Step 1: Alkylation Reaction (Chloroethylamide Group)

    • Prepare a 10 mM stock solution of Hexanamide, 6-azido-N-(2-chloroethyl)- in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 100-500 µM, requires optimization).

    • Remove the existing medium from the cells and replace it with the crosslinker-containing medium.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. This allows the chloroethylamide group to react with accessible nucleophilic residues on proteins.

  • Washing:

    • Aspirate the crosslinker-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any unreacted crosslinker.

  • Step 2: Photo-Crosslinking (Azide Group)

    • Add a minimal volume of ice-cold PBS to cover the cell monolayer.

    • Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp require empirical determination. This step activates the azide group to crosslink with nearby interacting proteins.

  • Cell Lysis and Protein Extraction:

    • Aspirate the PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crosslinked protein complexes.

  • Downstream Analysis:

    • The crosslinked protein complexes can be analyzed by various methods, including:

      • SDS-PAGE and Western Blotting: To detect shifts in the molecular weight of the target protein due to crosslinking.

      • Immunoprecipitation: To enrich for the crosslinked complexes using an antibody against the protein of interest.

      • Mass Spectrometry: To identify the crosslinked proteins and map the interaction sites.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the optimization of the crosslinking reaction. Actual values must be determined empirically.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Crosslinker Concentration 100 µM250 µM500 µMIncreased crosslinking with higher concentration, potential for increased non-specific binding.
Alkylation Time 1 hour2 hours4 hoursIncreased labeling of the primary target over time.
UV Exposure Time 5 min10 min15 minIncreased formation of crosslinked complexes with longer exposure, risk of protein damage.
Crosslinking Efficiency LowMediumHighOptimal efficiency balances specific crosslinking with minimal side reactions.

Visualizations

Caption: Chemical structure of the crosslinker.

workflow start Start: Cultured Cells step1 Step 1: Add Crosslinker (Alkylation Reaction) start->step1 step2 Wash to Remove Excess Crosslinker step1->step2 step3 Step 2: UV Activation (Photo-Crosslinking) step2->step3 step4 Cell Lysis and Protein Extraction step3->step4 analysis Downstream Analysis (SDS-PAGE, IP, Mass Spec) step4->analysis end End: Interaction Data analysis->end

Caption: Experimental workflow for in situ crosslinking.

signaling_pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Translocation & Interaction (Crosslinking Target) Gene Target Gene ProteinB->Gene Transcription Regulation Ligand Drug/Ligand Ligand->Receptor Binding

Application Notes and Protocols: 6-azido-N-(2-chloroethyl)hexanamide for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-azido-N-(2-chloroethyl)hexanamide is a bifunctional chemical probe designed for live-cell imaging applications. Its structure incorporates two key reactive groups:

  • N-(2-chloroethyl) group: This functional group can act as a weak alkylating agent, potentially enabling covalent attachment to nucleophilic residues (e.g., cysteine, histidine) on proteins or other biomolecules within the cell. This allows for targeted labeling of specific cellular components.

  • Azido group: This group serves as a bioorthogonal handle for "click chemistry."[1][2] The azide is metabolically stable and does not react with native functional groups found in cells.[1] It can be specifically ligated to a fluorescent probe containing a complementary alkyne or cyclooctyne group for visualization.

This dual functionality allows for a two-step labeling strategy: first, the covalent attachment of the probe to its target, and second, the fluorescent tagging of the probe for imaging. This approach is highly modular and can be adapted for various imaging modalities, including confocal microscopy and super-resolution techniques like STED microscopy.[3]

Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism for using 6-azido-N-(2-chloroethyl)hexanamide in live-cell imaging involves a two-step process. Initially, the chloroethyl group on the molecule covalently binds to a target biomolecule within the cell. Subsequently, the azide group is available for a bioorthogonal click chemistry reaction with a fluorescently labeled alkyne, allowing for visualization.

cluster_0 Step 1: Covalent Labeling cluster_1 Step 2: Click Chemistry & Imaging Probe 6-azido-N-(2-chloroethyl)hexanamide Target Target Biomolecule (e.g., Protein) Probe->Target Covalent Bonding Labeled_Target Azide-Labeled Target Target->Labeled_Target Labeled_Target_2 Azide-Labeled Target Fluorophore_Alkyne Fluorophore-Alkyne Conjugate Fluorescent_Target Fluorescently Labeled Target Fluorophore_Alkyne->Fluorescent_Target Labeled_Target_2->Fluorophore_Alkyne Click Chemistry Microscope Live Cell Imaging Fluorescent_Target->Microscope

Caption: Proposed two-step mechanism for live-cell imaging.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for live-cell labeling experiments using click chemistry. These values should be optimized for each specific cell line and probe.

Table 1: Reagent Concentrations for Labeling

ReagentCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Reference
Azide Probe10-100 µM10-100 µMGeneral
Alkyne-Fluorophore1-25 µMNot Applicable[4]
Cyclooctyne-FluorophoreNot Applicable1-10 µM[5]
CuSO₄50-100 µMNot Applicable[4]
Copper Ligand (e.g., THPTA)250-500 µMNot Applicable[4]
Reducing Agent (e.g., Sodium Ascorbate)1-2.5 mMNot Applicable[4]

Table 2: Incubation Times and Conditions

StepParameterTypical ValueReference
Probe Incubation Time1-24 hoursGeneral
Temperature37°CGeneral
Click Reaction (CuAAC) Time1-10 minutes[4]
Temperature4°C or 37°C[4]
Click Reaction (SPAAC) Time10-60 minutes[5]
Temperature37°C[5]

Experimental Protocols

Protocol 1: General Cell Culture and Probe Incubation
  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides appropriate for microscopy. Allow cells to adhere and reach 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of 6-azido-N-(2-chloroethyl)hexanamide in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM).

  • Probe Incubation: Remove the existing medium from the cells and add the medium containing the azide probe. Incubate for a predetermined time (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Washing: After incubation, wash the cells three times with pre-warmed PBS or medium to remove any unbound probe.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This method is rapid but can exhibit some cytotoxicity due to the copper catalyst.[1][4]

start Azide-Labeled Cells in Culture prep_reagents Prepare Click Reaction Mix: - Alkyne-Fluorophore - CuSO4 - Ligand (THPTA) - Sodium Ascorbate start->prep_reagents add_mix Add Reaction Mix to Cells prep_reagents->add_mix incubate Incubate (e.g., 5 min at 37°C) add_mix->incubate wash Wash Cells 3x with PBS incubate->wash image Live Cell Imaging wash->image

Caption: Workflow for Copper-Catalyzed Click Chemistry (CuAAC).

  • Prepare Click Reaction Mix: Prepare a fresh solution containing the alkyne-fluorophore, CuSO₄, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in a biocompatible buffer.

  • Labeling Reaction: Add the click reaction mix to the washed cells and incubate for 1-10 minutes at 37°C.[4]

  • Washing: Wash the cells three times with PBS containing a suitable quencher (e.g., 10 mM EDTA) to remove copper, followed by two washes with PBS.

  • Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This copper-free method is generally more biocompatible for live-cell imaging.[1][5]

start Azide-Labeled Cells in Culture prep_reagents Prepare Labeling Medium: - Cyclooctyne-Fluorophore in Culture Medium start->prep_reagents add_mix Add Labeling Medium to Cells prep_reagents->add_mix incubate Incubate (e.g., 30 min at 37°C) add_mix->incubate wash Wash Cells 3x with PBS/Medium incubate->wash image Live Cell Imaging wash->image

Caption: Workflow for Copper-Free Click Chemistry (SPAAC).

  • Prepare Labeling Medium: Dilute the cyclooctyne-fluorophore conjugate in pre-warmed cell culture medium to the desired final concentration.

  • Labeling Reaction: Add the labeling medium to the washed, azide-labeled cells and incubate for 10-60 minutes at 37°C.[5]

  • Washing: Wash the cells three times with fresh medium or PBS to remove the unbound fluorophore.

  • Imaging: Proceed with live-cell imaging. For long-term studies, the cells can be returned to a standard culture medium.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe/fluorophore.Increase the number and duration of washing steps. Include a quencher in the wash buffer for CuAAC.
No/Weak Signal Inefficient probe incorporation or click reaction.Optimize probe concentration and incubation time. For CuAAC, ensure the freshness of the sodium ascorbate solution. For SPAAC, consider a more reactive cyclooctyne derivative.
Cell Toxicity/Death Probe concentration is too high. Copper toxicity (for CuAAC).Perform a dose-response curve to determine the optimal, non-toxic probe concentration. For CuAAC, minimize incubation time and use a copper ligand.[4] Consider switching to SPAAC.[1]

Concluding Remarks

The use of bifunctional probes like 6-azido-N-(2-chloroethyl)hexanamide, in conjunction with click chemistry, offers a powerful and versatile platform for live-cell imaging. The protocols and data presented here provide a foundation for developing specific experimental workflows. Careful optimization of labeling and reaction conditions is crucial for achieving high-quality imaging results while maintaining cell health.

References

Troubleshooting & Optimization

"common issues with Hexanamide, 6-azido-N-(2-chloroethyl)- experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexanamide, 6-azido-N-(2-chloroethyl)-.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Hexanamide, 6-azido-N-(2-chloroethyl)-?

A1: The key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1445799-87-0[1]
Molecular Formula C8H15ClN4O[1]
Molecular Weight 218.68 g/mol [1]

Q2: How should I handle and store Hexanamide, 6-azido-N-(2-chloroethyl)- safely?

A2: Due to the presence of the azide group, this compound should be handled with caution. Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain chemicals.

Storage and Handling Recommendations:

GuidelineRecommendation
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[2][3][4][5]
Ventilation Use in a well-ventilated area, preferably a chemical fume hood.[2][3][4][5]
Storage Conditions Store in a cool, dry, and well-ventilated place, away from heat and light.[3][4][5]
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and heavy metals.[3][4][5]
Waste Disposal Dispose of waste containing this compound according to all applicable local and national regulations for chemical waste.[2]

Q3: What is the stability of the azide group in this molecule?

A3: The stability of organic azides is often estimated by the ratio of carbon atoms to nitrogen atoms (C/N). For Hexanamide, 6-azido-N-(2-chloroethyl)- (C8H15ClN4O), there are 8 carbon atoms and 4 nitrogen atoms (from the amide and azide groups). The C/N ratio is 8/4 = 2. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but should be handled with care and stored at low temperatures.

Q4: What is the potential reactivity of the N-(2-chloroethyl) group?

A4: The N-(2-chloroethyl) group is susceptible to nucleophilic substitution and intramolecular cyclization, especially in the presence of bases. The nitrogen atom of the amide can act as an internal nucleophile, potentially leading to the formation of a six-membered ring. This reactivity should be considered when planning reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Hexanamide, 6-azido-N-(2-chloroethyl)-, particularly in the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Issue 1: Low or no yield in CuAAC reaction.

Potential Cause Troubleshooting Step
Inaccessible alkyne If your alkyne-containing molecule is large or has significant hydrophobic regions, the alkyne group may be sterically hindered or buried. Consider performing the reaction in denaturing or more solvating conditions, such as with the addition of DMSO.
Oxidation of Cu(I) catalyst The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure that a reducing agent, such as sodium ascorbate, is used in sufficient quantity.[6] It is often beneficial to prepare the catalyst solution just before use.
Sequestration of copper catalyst If your reaction mixture contains other functional groups that can chelate copper, such as proteins or other ligands, the catalyst may be sequestered. In such cases, using an excess of the copper catalyst and a stabilizing ligand can be beneficial.
Impure starting materials Ensure the purity of your Hexanamide, 6-azido-N-(2-chloroethyl)- and your alkyne partner. Impurities can interfere with the reaction.

Issue 2: Formation of side products.

Potential Cause Troubleshooting Step
Intramolecular cyclization The N-(2-chloroethyl) group can undergo intramolecular cyclization, especially under basic conditions. Avoid using strong bases in your reaction mixture. If a base is necessary, consider using a non-nucleophilic base and running the reaction at a lower temperature.
Reaction with nucleophiles If your reaction mixture contains other nucleophiles, they may react with the N-(2-chloroethyl) group. Protect other nucleophilic functional groups if possible, or consider alternative reaction conditions.
Oxidative homocoupling of alkyne This can occur if the Cu(I) catalyst is oxidized. Ensure an adequate amount of reducing agent (e.g., sodium ascorbate) is present to prevent this side reaction.[6]

Issue 3: Difficulty in product purification.

Potential Cause Troubleshooting Step
Similar polarity of product and starting material The product of the click reaction may have a similar polarity to the starting materials, making separation by chromatography challenging. Consider using a different solvent system for chromatography or exploring alternative purification techniques such as crystallization or precipitation.
Presence of copper catalyst in the product Residual copper can be removed by washing with an aqueous solution of a chelating agent like EDTA.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This is a general protocol and may require optimization for your specific substrates.

Materials:

  • Hexanamide, 6-azido-N-(2-chloroethyl)-

  • Alkyne-containing substrate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand

  • Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

  • Prepare stock solutions of all reagents in the chosen solvent.

  • In a reaction vial, add the alkyne-containing substrate.

  • Add the Hexanamide, 6-azido-N-(2-chloroethyl)- solution. A slight excess (1.1-1.5 equivalents) is often used.

  • Prepare the catalyst solution by premixing the CuSO4 and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. Typically, a significant excess of sodium ascorbate is used.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

  • Purify the product using an appropriate method, such as column chromatography or preparative HPLC.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Hexanamide, 6-azido- N-(2-chloroethyl)- Solution mix Combine Reagents reagent1->mix reagent2 Alkyne Substrate Solution reagent2->mix catalyst_prep Catalyst Premix (CuSO4 + Ligand) catalyst_prep->mix reducer Sodium Ascorbate Solution reducer->mix Initiate react Incubate at RT mix->react quench Quench with EDTA react->quench purify Purification (e.g., Chromatography) quench->purify product Final Product purify->product Signaling_Pathways cluster_desired Desired Reaction Pathway (CuAAC) cluster_side Potential Side Reactions start Hexanamide, 6-azido-N-(2-chloroethyl)- click Reaction with Alkyne (Cu(I), Ascorbate) start->click cyclization Intramolecular Cyclization (Basic Conditions) start->cyclization nucleophilic_sub Nucleophilic Substitution (External Nucleophile) start->nucleophilic_sub triazole 1,2,3-Triazole Product click->triazole side_product1 Cyclized Byproduct cyclization->side_product1 side_product2 Substituted Byproduct nucleophilic_sub->side_product2

References

"troubleshooting guide for azido-chloroethyl-hexanamide protocols"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protocols involving azido-chloroethyl-hexanamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a primary application for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of azido-chloroethyl-hexanamide?

A1: Azido-chloroethyl-hexanamide is a bifunctional molecule. The azido group makes it a suitable reagent for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, for covalently linking it to alkyne-modified molecules.[][2] The chloroethyl group can potentially serve as a reactive handle for further functionalization, though this is less common in the context of its use in CuAAC.

Q2: What are the critical safety precautions when handling azido-chloroethyl-hexanamide?

A2: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in the presence of strong acids or metals. Always handle azido-chloroethyl-hexanamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Avoid contact with skin and eyes.[3][4] It is crucial to prevent the formation of heavy metal azides, which are highly explosive, so avoid contact with metals like copper, lead, and mercury in waste streams.

Q3: How should I store azido-chloroethyl-hexanamide?

A3: Store azido-chloroethyl-hexanamide in a tightly sealed container in a cool, dry, and dark place.[5] Refrigeration is often recommended.[3] Protect it from light, heat, and sources of ignition.[5][3]

Troubleshooting Guide for CuAAC Reactions

This section addresses common problems encountered when using azido-chloroethyl-hexanamide in CuAAC reactions.

Low or No Product Yield

Problem: The CuAAC reaction is showing low or no formation of the desired triazole product.

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalytic species in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[6][7] Ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to maintain the copper in the +1 oxidation state.[6][7] Alternatively, use a pre-formed Cu(I) source like CuBr or CuI, but handle it under an inert atmosphere.[4]
Copper Sequestration If your reaction mixture contains other molecules that can chelate copper, such as proteins with histidine residues or buffers like Tris, the catalyst may be sequestered and unavailable for the reaction.[5][4] Consider increasing the copper concentration or adding a sacrificial metal like Zn(II) to bind to the chelating agents.[4] Avoid using Tris buffer; opt for phosphate, HEPES, or carbonate buffers.[5]
Poor Reagent Quality The azido-chloroethyl-hexanamide or the alkyne-containing substrate may have degraded. Verify the integrity of your starting materials using an appropriate analytical technique (e.g., NMR, Mass Spectrometry).
Inaccessible Reactive Groups In bioconjugation, the azide or alkyne groups on a large biomolecule may be buried within its three-dimensional structure, making them inaccessible for reaction.[3][4] Try performing the reaction in the presence of a denaturing agent (e.g., DMSO) to expose the reactive sites.[3][4]
Suboptimal Reaction Conditions The reaction may be too slow at the current temperature. Gently warming the reaction (if your biomolecules can tolerate it) can increase the reaction rate.[3] Also, ensure the pH of the reaction medium is within the optimal range of 4-12.[2][6]
Presence of Side Products

Problem: The reaction mixture contains significant amounts of unintended byproducts.

Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) In the presence of oxygen, Cu(II) can catalyze the oxidative homocoupling of terminal alkynes to form diynes.[3][7] Ensure the reaction is adequately deoxygenated or that a sufficient excess of a reducing agent like sodium ascorbate is present to suppress this side reaction.[7]
Oxidative Damage to Biomolecules The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules, particularly those containing cysteine, methionine, or histidine residues.[5][8][9] The use of a copper-chelating ligand, such as THPTA or TBTA, can protect the biomolecules from oxidation.[3][10] Adding a radical scavenger like aminoguanidine can also be beneficial.[5]
Reaction with Buffer Components Buffers containing primary or secondary amines can sometimes react with other components in the reaction mixture. As mentioned, avoid Tris buffer.[5]
Purification Difficulties

Problem: It is difficult to separate the desired product from the catalyst and other reaction components.

Potential Cause Troubleshooting Steps
Copper Contamination The triazole product can chelate copper, making it difficult to remove residual copper from the final product.[11] Washing with a solution of a strong chelating agent like EDTA can help remove the copper.[11] Using a heterogeneous copper catalyst that can be easily filtered off after the reaction is another option.[12]
Similar Polarity of Product and Starting Materials If the product and unreacted starting materials have similar polarities, purification by column chromatography can be challenging. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.

Experimental Protocols

General Protocol for a Small Molecule CuAAC Reaction

This protocol provides a general starting point for the reaction of azido-chloroethyl-hexanamide with an alkyne-functionalized molecule.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of azido-chloroethyl-hexanamide in a suitable solvent (e.g., DMSO, DMF).

    • Prepare a 10 mM stock solution of the alkyne-containing substrate in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne substrate (1 equivalent).

    • Add the azido-chloroethyl-hexanamide stock solution (1.1 equivalents).

    • Add the solvent to reach the desired final concentration (e.g., 1 mM).

    • Add the CuSO₄ stock solution to a final concentration of 1 mol%.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mol%.

  • Reaction Conditions:

    • Vortex the reaction mixture gently.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a 5% aqueous solution of EDTA to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical CuAAC Reaction Parameters
Parameter Typical Range Notes
Azide:Alkyne Ratio 1:1 to 1.2:1A slight excess of one reagent can drive the reaction to completion.
Copper Source CuSO₄, Cu(OAc)₂, CuI, CuBrCuSO₄ with a reducing agent is most common.[3][6] Cu(I) salts require inert atmosphere.[4]
Copper Concentration 0.1 - 5 mol%Higher concentrations may be needed for dilute or challenging reactions.
Reducing Agent Sodium Ascorbate, TCEP, HydroxylamineSodium ascorbate is the most common.[6] TCEP can sometimes interfere with the reaction.[3][10]
Ligand THPTA, TBTALigands accelerate the reaction and protect biomolecules from oxidative damage.[3][7]
Solvent Water, t-BuOH/H₂O, DMSO, DMFThe choice of solvent depends on the solubility of the substrates. Water is a good solvent for CuAAC.[2]
Temperature Room Temperature to 60°CHigher temperatures can increase the reaction rate but may degrade sensitive molecules.[3]
pH 4 - 12The reaction is tolerant of a wide pH range.[2][6]

Visualizations

CuAAC Reaction Workflow

CuAAC_Workflow Start Start Reaction Mix Mix Azide, Alkyne, CuSO4, and Ligand Start->Mix Initiate Add Sodium Ascorbate Mix->Initiate React Incubate at Room Temperature Initiate->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Quench and Extract Monitor->Workup Reaction Complete Purify Purify Product (Chromatography) Workup->Purify End Characterize Final Product Purify->End

Caption: A typical experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Logic for Low CuAAC Yield

Troubleshooting_Logic Problem Low/No Product Yield Check_Catalyst Is the Copper Catalyst Active? Problem->Check_Catalyst Check_Reagents Are the Starting Materials Intact? Problem->Check_Reagents Check_Accessibility Are Reactive Groups Accessible? Problem->Check_Accessibility Check_Conditions Are Reaction Conditions Optimal? Problem->Check_Conditions Solution_Catalyst Add more reducing agent. Use a Cu(I) source. Check_Catalyst->Solution_Catalyst No Solution_Reagents Verify reagent purity via NMR or Mass Spec. Check_Reagents->Solution_Reagents No Solution_Accessibility Add a denaturant (e.g., DMSO). Check_Accessibility->Solution_Accessibility No Solution_Conditions Increase temperature. Optimize pH. Check_Conditions->Solution_Conditions No

Caption: A decision tree for troubleshooting low product yield in CuAAC reactions.

References

Technical Support Center: Synthesis of 6-azido-N-(2-chloroethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-azido-N-(2-chloroethyl)hexanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-azido-N-(2-chloroethyl)hexanamide, particularly when using EDC/HOBt coupling methods.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivation of the coupling agent (EDC) by moisture. 3. The amine (2-chloroethylamine) is in its hydrochloride salt form and the free base was not sufficiently generated in situ. 4. Sub-optimal reaction temperature. 5. Steric hindrance or low nucleophilicity of the amine.1. Ensure equimolar or a slight excess of EDC and HOBt are used relative to the carboxylic acid. Consider adding a catalytic amount of DMAP to facilitate the formation of a more reactive intermediate.[1] 2. Use anhydrous solvents and reagents. EDC is moisture-sensitive.[2] 3. Add an appropriate amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt and deprotonate the amine. Typically, 2-3 equivalents of base are used. 4. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may improve the reaction rate for less reactive amines.[1] 5. Increase the reaction time and/or temperature. Ensure the pH of the reaction mixture is slightly basic (around 8) to favor the nucleophilic attack of the amine.
Presence of Multiple Spots on TLC, Indicating Side Products 1. Formation of N-acylisourea byproduct. 2. Unreacted starting materials. 3. Formation of an ester if an alcohol is present as an impurity. 4. Azide group reduction (less common under these conditions, but possible).1. The addition of HOBt is crucial to suppress the formation of the stable N-acylisourea byproduct by converting the O-acylisourea intermediate to a more stable active ester.[3] 2. Optimize the stoichiometry of your reagents. A slight excess of the amine can sometimes drive the reaction to completion. Monitor the reaction progress using TLC to determine the optimal reaction time. 3. Ensure all glassware is dry and solvents are anhydrous. 4. Use mild reaction conditions and avoid harsh reducing agents.
Difficulty in Product Purification 1. Co-elution of the product with urea byproducts from EDC. 2. Residual HOBt or DIPEA in the final product. 3. The product is an oil and difficult to crystallize.1. Perform an acidic workup (e.g., with dilute HCl) to protonate the urea byproduct and any remaining amine, making them water-soluble and easily extractable. Follow with a basic wash (e.g., with saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. 2. Wash the organic layer thoroughly with water and brine during the workup. DIPEA can often be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure. 3. If crystallization is not feasible, purification by column chromatography on silica gel is the standard method. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the EDC/HOBt coupling reaction for this synthesis?

A1:

  • 6-azidohexanoic acid: The carboxylic acid source providing the main carbon chain and the azide functionality.

  • 2-chloroethylamine hydrochloride: The amine source. It is typically used as a hydrochloride salt for stability.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The coupling agent that activates the carboxylic acid group of 6-azidohexanoic acid, making it susceptible to nucleophilic attack by the amine.

  • HOBt (1-Hydroxybenzotriazole): An additive that reacts with the activated carboxylic acid to form an active ester. This intermediate is less prone to side reactions (like the formation of N-acylisourea) and racemization compared to the EDC-activated intermediate alone.[1]

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine): A non-nucleophilic base used to neutralize the hydrochloride salt of 2-chloroethylamine and to maintain a slightly basic pH for the reaction to proceed efficiently.

Q2: Which solvent is best for this reaction?

A2: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. Acetonitrile can also be a good choice.[1] The choice may depend on the solubility of your starting materials.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials (6-azidohexanoic acid and 2-chloroethylamine). The reaction is complete when the spot corresponding to the limiting starting material disappears and a new, more nonpolar spot for the amide product appears. A suitable stain for visualization on the TLC plate would be potassium permanganate or ninhydrin (for the amine).

Q4: What are the safety precautions for handling the reagents?

A4:

  • 6-azidohexanoic acid: Azides can be energetic and potentially explosive, especially when heated or in the presence of heavy metals. Handle with care and avoid shock or friction.

  • EDC and HOBt: These can be skin and eye irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCM and DMF: These are volatile organic solvents. Work in a well-ventilated fume hood.

  • 2-chloroethylamine hydrochloride: This is a toxic and corrosive compound. Avoid inhalation and skin contact.

Q5: My yield is consistently low. What are the most critical parameters to optimize?

A5: The most critical parameters to investigate for low yield are:

  • Moisture control: Ensure all reagents and solvents are anhydrous.

  • Base: The amount and type of base are crucial for liberating the free amine. Ensure at least two equivalents of a non-nucleophilic base like DIPEA are used.

  • Stoichiometry: Carefully control the molar ratios of your reactants and coupling agents. A slight excess of the amine and coupling reagents might be beneficial.

  • Temperature and Reaction Time: While many couplings work at room temperature, some systems require gentle heating or extended reaction times.

Data Presentation

The following table presents representative yields for EDC/HOBt/DMAP mediated amide coupling reactions with various carboxylic acids and amines, which can serve as a benchmark for what to expect under different conditions.

Carboxylic AcidAmineCoupling ConditionsYield (%)
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), DIPEA, CH₃CN, 23°C, 42 h72
Thiazole carboxylic acidAniline derivativeEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C, 18 h80
NaproxenAniline derivativeEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C57
Boc-ProlineBoc-piperidine-4-amineEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C91
Boc-ValineHydroxyethylamine sulfonamide isostereEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23°C, 14 h65
Data adapted from a study on amide bond formation for electron-deficient amines and carboxylic acids.[1]

Experimental Protocols

General Protocol for the Synthesis of 6-azido-N-(2-chloroethyl)hexanamide via EDC/HOBt Coupling

  • To a solution of 6-azidohexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethylamine hydrochloride (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • After 10-15 minutes, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-azido-N-(2-chloroethyl)hexanamide.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-azidohexanoic_acid 6-azidohexanoic acid Reaction_Vessel Reaction at 0°C to RT 6-azidohexanoic_acid->Reaction_Vessel 2-chloroethylamine_HCl 2-chloroethylamine HCl 2-chloroethylamine_HCl->Reaction_Vessel EDC EDC EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Solvent Anhydrous Solvent (DCM/DMF) Solvent->Reaction_Vessel Dilution Dilute with DCM Reaction_Vessel->Dilution After 12-24h Wash_Acid Wash with 1M HCl Dilution->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry (Na2SO4) Wash_Brine->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 6-azido-N-(2-chloroethyl)hexanamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of 6-azido-N-(2-chloroethyl)hexanamide.

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH (6-azidohexanoic acid) O_Acylisourea O-Acylisourea Intermediate (Reactive, Prone to side reactions) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More stable intermediate) O_Acylisourea->HOBt_Ester + HOBt Amide R-CONH-R' (Final Product) O_Acylisourea->Amide + Amine (direct but less efficient) Side_Product N-Acylisourea (Side Product) O_Acylisourea->Side_Product Rearrangement (No HOBt) HOBt HOBt HOBt_Ester->Amide + Amine Amine R'-NH2 (2-chloroethylamine)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

References

"side reactions of Hexanamide, 6-azido-N-(2-chloroethyl)- in cellular environments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexanamide, 6-azido-N-(2-chloroethyl)- in cellular experiments. The information addresses potential side reactions and offers protocols to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side reactions of Hexanamide, 6-azido-N-(2-chloroethyl)- in a cellular environment?

A1: Based on the functional groups present in the molecule, the primary potential side reactions are:

  • Alkylation by the N-(2-chloroethyl) group: This electrophilic moiety can react with cellular nucleophiles such as proteins (cysteine, histidine, lysine residues) and nucleic acids. This is a common mechanism of action for cytotoxicity.[1]

  • Glutathione Conjugation: The N-(2-chloroethyl) group can be conjugated to glutathione (GSH), a major cellular antioxidant.[2][3][4] This is typically a detoxification pathway but can lead to GSH depletion.[5]

  • Reduction of the Azide Group: The azide group can be reduced to a primary amine by intracellular reducing agents like thiols or by enzymatic pathways.[6][7][8][9] This converts the probe into a different chemical entity with potentially altered biological activity.

  • Amide Bond Hydrolysis: While the amide bond is generally stable under physiological conditions, enzymatic hydrolysis by cellular amidases is a possibility, though less likely than reactions at the other functional groups.[10][11][12]

Q2: How can I assess the cytotoxicity of Hexanamide, 6-azido-N-(2-chloroethyl)- in my cell line?

A2: Standard cytotoxicity assays such as MTT, XTT, or LDH release assays are recommended. It is crucial to perform a dose-response study to determine the IC50 value in your specific cell line. Compounds containing the N-(2-chloroethyl) group are known to exhibit cytotoxic effects.[13]

Q3: Is the azide group completely bioorthogonal?

A3: While the azide group is widely used in bioorthogonal chemistry, such as "click chemistry" and Staudinger ligation, it is not entirely inert in the cellular environment.[14][15] Intracellular reduction to an amine is a known potential side reaction that can alter the molecule's properties and function.[6][7]

Q4: What are the potential off-target effects of the N-(2-chloroethyl) group?

A4: The N-(2-chloroethyl) group is an alkylating agent and can react with a variety of nucleophiles.[1] This can lead to non-specific alkylation of proteins and DNA, which can induce cellular stress, and apoptosis, and may have mutagenic potential.[16]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cellular toxicity at low concentrations. Alkylation of essential cellular components by the N-(2-chloroethyl) group.Perform a dose-response cytotoxicity assay. Lower the concentration and/or incubation time. Use a control compound lacking the chloroethyl group if available.
Loss of expected biological activity or probe function. Reduction of the azide group to an amine, altering the probe's properties.Use LC-MS to analyze cell lysates for the presence of the reduced amine metabolite. See Experimental Protocol 3 .
Inconsistent experimental results. Depletion of cellular glutathione pools affecting the cellular redox state.Measure intracellular glutathione levels after treatment. See Experimental Protocol 2 .
Non-specific labeling or off-target effects. Alkylation of cellular proteins by the N-(2-chloroethyl) group.Perform a proteomic analysis to identify alkylated proteins. See Experimental Protocol 1 .
Compound appears to be degraded. Hydrolysis of the amide linkage.Analyze cell culture medium and lysates for the presence of hydrolysis products using LC-MS.

Quantitative Data Summary

Table 1: Potential Reactivity of Functional Groups

Functional Group Potential Reaction Key Cellular Reactants Relative Rate (Hypothesized)
N-(2-chloroethyl)AlkylationProteins (Cys, His, Lys), DNA, GlutathioneHigh
AzideReductionThiols (e.g., Glutathione), ReductasesModerate
AmideHydrolysisAmidases, ProteasesLow

Table 2: Summary of Potential Off-Target Effects

Side Reaction Potential Consequence Affected Pathways Assay to Detect
Protein AlkylationEnzyme inhibition, disruption of protein functionVarious signaling and metabolic pathwaysProteomics, Western Blot for specific targets
Glutathione DepletionIncreased oxidative stress, altered redox signalingOxidative stress response pathwaysGlutathione assay
Azide ReductionAltered compound activity, loss of probe functionDependent on the function of the parent compoundLC-MS analysis
DNA AlkylationGenotoxicity, cell cycle arrest, apoptosisDNA damage response pathwaysComet assay, γ-H2AX staining

Experimental Protocols

Experimental Protocol 1: Detection of Protein Alkylation

Objective: To detect non-specific alkylation of cellular proteins by Hexanamide, 6-azido-N-(2-chloroethyl)-.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with an antibody that recognizes the hexanamide portion of the molecule or a more general antibody against common post-translational modifications that might result from alkylation.

    • Alternatively, if a "clickable" analog of the compound is available, perform a click reaction with a fluorescent tag before running the gel.

  • Data Analysis: Analyze the blot for bands that appear or increase in intensity with compound treatment, indicating protein adduction.

Experimental Protocol 2: Measurement of Intracellular Glutathione Levels

Objective: To determine if the compound depletes cellular glutathione (GSH) pools.

Methodology:

  • Cell Treatment: Treat cells with the compound at various concentrations and time points. Include a vehicle control and a positive control for GSH depletion (e.g., buthionine sulfoximine).

  • Cell Lysis: Lyse cells according to the manufacturer's instructions for a commercially available glutathione assay kit (e.g., based on DTNB (Ellman's reagent)).

  • GSH Assay: Perform the glutathione assay to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.

  • Data Analysis: Calculate the GSH/GSSG ratio and compare the total glutathione levels between treated and control cells. A significant decrease in total GSH or the GSH/GSSG ratio indicates GSH depletion.

Experimental Protocol 3: Detection of Azide Reduction Metabolite

Objective: To identify the formation of the amine metabolite resulting from the reduction of the azide group.

Methodology:

  • Cell Treatment: Treat cells with the compound at a relevant concentration and for a sufficient duration.

  • Metabolite Extraction:

    • Harvest the cells and wash with PBS.

    • Extract small molecules using a suitable solvent system (e.g., 80% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS).

    • Develop a method to separate the parent compound from its potential amine metabolite.

    • Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) to specifically look for the mass-to-charge ratio (m/z) of the parent compound and the predicted m/z of the amine product.

  • Data Analysis: Quantify the peak areas of the parent compound and the amine metabolite to determine the extent of intracellular reduction.

Visualizations

G cluster_0 Potential Metabolic Pathways Compound Hexanamide, 6-azido-N-(2-chloroethyl)- Alkylation Alkylation of Nucleophiles (Proteins, DNA) Compound->Alkylation N-(2-chloroethyl) reactivity GSH_Conjugate Glutathione Conjugate Compound->GSH_Conjugate GST-mediated conjugation Amine_Metabolite 6-amino-N-(2-chloroethyl)hexanamide Compound->Amine_Metabolite Intracellular Reduction

Caption: Potential metabolic pathways of Hexanamide, 6-azido-N-(2-chloroethyl)-.

G cluster_1 Troubleshooting Workflow Start Unexpected Experimental Result (e.g., high toxicity, low activity) Check_Toxicity Is cytotoxicity higher than expected? Start->Check_Toxicity Check_Activity Is biological activity lower than expected? Check_Toxicity->Check_Activity No Alkylation_Issue Suspect non-specific alkylation Check_Toxicity->Alkylation_Issue Yes Reduction_Issue Suspect azide reduction Check_Activity->Reduction_Issue Yes GSH_Issue Consider GSH depletion Check_Activity->GSH_Issue No Perform_Alkylation_Assay Perform Protocol 1: Detect Protein Alkylation Alkylation_Issue->Perform_Alkylation_Assay End Identify Side Reaction & Mitigate Perform_Alkylation_Assay->End Perform_Reduction_Assay Perform Protocol 3: Detect Amine Metabolite Reduction_Issue->Perform_Reduction_Assay Perform_Reduction_Assay->End Perform_GSH_Assay Perform Protocol 2: Measure GSH levels GSH_Issue->Perform_GSH_Assay Perform_GSH_Assay->End

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_2 Logical Relationship: Side Reaction and Consequence Side_Reaction Side Reaction: Azide Reduction Chemical_Change Chemical Change: Azide -> Amine Side_Reaction->Chemical_Change Property_Change Property Change: - Loss of 'click' reactivity - Altered polarity & binding Chemical_Change->Property_Change Observable_Consequence Observable Consequence: - Failure of bioorthogonal ligation - Altered biological activity Property_Change->Observable_Consequence

Caption: Logical relationship between a side reaction and its observable consequence.

References

Technical Support Center: Quenching Excess Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures and safety information for quenching excess Hexanamide, 6-azido-N-(2-chloroethyl)-, a bifunctional compound requiring special handling due to its reactive azide and N-(2-chloroethyl) groups.

Frequently Asked Questions (FAQs)

Q1: What is Hexanamide, 6-azido-N-(2-chloroethyl)- and why is it hazardous?

Hexanamide, 6-azido-N-(2-chloroethyl)- is an organic molecule containing three key functional groups: an amide, a terminal azide, and an N-(2-chloroethyl)amine. The primary hazards arise from the azide and the N-(2-chloroethyl) functionalities.

  • Azide Group (-N₃): Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain chemicals.[1][2] They are also toxic.

  • N-(2-chloroethyl)amine Group (-N(CH₂CH₂Cl)): This is a nitrogen mustard moiety, a class of compounds known for their ability to act as alkylating agents. This reactivity makes them hazardous as they can react with biological macromolecules.

A stability assessment of this molecule is advised before use. Based on the carbon-to-nitrogen (C/N) ratio of 2 (8 carbons to 4 nitrogens), it should be handled with care, stored at low temperatures, and any excess should be quenched promptly.[1][3]

Q2: Why is it necessary to quench excess Hexanamide, 6-azido-N-(2-chloroethyl)-?

Quenching is a critical safety step to neutralize the reactive functional groups of any remaining reagent after a reaction is complete. This ensures safe handling of the reaction mixture and proper waste disposal. For this specific compound, quenching deactivates the potentially explosive azide group and the reactive alkylating N-(2-chloroethyl) group.

Q3: What is the recommended overall strategy for quenching this compound?

A two-step sequential quenching protocol is recommended to address both reactive moieties safely and effectively.

  • Step 1: Quenching the Azide Group. The primary method is the conversion of the azide to non-hazardous nitrogen gas using nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[4][5][6]

  • Step 2: Quenching the N-(2-chloroethyl) Group. After the azide quench is complete, the N-(2-chloroethyl) group is addressed. This can be achieved either through hydrolysis, which is facilitated by the mildly acidic conditions of the azide quench, or by reaction with a nucleophile like sodium thiosulfate in a subsequent step.

Q4: Will the quenching procedures affect the amide bond in the molecule?

The amide bond is relatively stable to hydrolysis under the mild acidic conditions used for the azide quench, especially over a short period.[6][7][8] The recommended protocols are designed to minimize the degradation of the amide linkage.

Troubleshooting Guide

Q1: During the azide quench, the solution did not turn blue with starch-iodide paper after adding the calculated amount of reagents. What should I do?

This indicates that the decomposition of the azide is not yet complete. You should continue to add the 20% sulfuric acid solution dropwise until a blue color persists on the starch-iodide paper. This ensures that an excess of nitrous acid is present to fully quench the azide.[4]

Q2: I observed vigorous gas evolution and foaming during the addition of acid for the azide quench. Is this normal?

Yes, the reaction of nitrous acid with azides produces nitrogen (N₂) and nitric oxide (NO) gases.[6] The rate of gas evolution should be controlled by the slow, dropwise addition of the acid and by maintaining a low reaction temperature (e.g., using an ice bath). If the reaction becomes too vigorous, stop the addition of acid until it subsides.

Q3: Can I perform a one-pot quench for both functional groups simultaneously?

While seemingly more efficient, a one-pot quench using both sodium nitrite/acid and sodium thiosulfate is not recommended. Sodium thiosulfate can react with nitric or nitrous acid, which would complicate the quenching process and potentially lead to the formation of unwanted byproducts.[1][4] A sequential approach is safer and more reliable.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the recommended quenching protocols.

ParameterAzide Quench (per gram of azide compound)N-(2-chloroethyl) Quench (Alternative Protocol)
Quenching Reagent Sodium Nitrite (NaNO₂)Sodium Thiosulfate (Na₂S₂O₃)
Reagent Concentration 20% aqueous solution2 M aqueous solution
Stoichiometric Ratio ~1.5 g NaNO₂ per gram of azide compound~2 molar equivalents
Acid 20% Sulfuric Acid (H₂SO₄)N/A
pH AcidicNeutral to slightly basic
Temperature 0-5 °C (Ice Bath)Room Temperature
Reaction Time Until gas evolution ceases~2-3 hours
Completion Test Starch-iodide paper (blue color)TLC or LC-MS

Experimental Protocols

Safety Precautions:

  • All procedures must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid contact of azides with heavy metals, strong acids, and halogenated solvents.[1][2][6]

  • Use plastic or ceramic spatulas for handling solid azides.[2]

Primary Protocol: Sequential Quench (Azide followed by Hydrolysis)

This protocol first quenches the azide group and then relies on the acidic conditions and subsequent workup to hydrolyze the N-(2-chloroethyl) group.

Step 1: Quenching the Azide Group

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood, dilute the reaction mixture containing the excess Hexanamide, 6-azido-N-(2-chloroethyl)- with water to ensure the concentration of the azide compound is no more than 5%. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Sodium Nitrite: With vigorous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the azide compound to be quenched.

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel. Maintain the temperature below 10 °C. The order of addition is crucial to prevent the formation of toxic and explosive hydrazoic acid (HN₃).[9]

  • Monitoring: Continue the dropwise addition of acid until the evolution of gas (N₂ and NO) ceases.

  • Test for Completion: Test the reaction mixture with starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and the complete decomposition of the azide.

  • Neutralization: Once the azide quench is complete, slowly and carefully neutralize the reaction mixture to pH 6-9 with a dilute solution of sodium hydroxide.

Step 2: Quenching the N-(2-chloroethyl) Group by Hydrolysis

  • The mildly acidic conditions of the azide quench, followed by stirring at room temperature for a few hours after neutralization, will promote the hydrolysis of the N-(2-chloroethyl) group to the corresponding, less reactive, N-(2-hydroxyethyl) derivative.

  • The completion of hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

Alternative Protocol: Sequential Quench (Azide followed by Thiosulfate)

This protocol is recommended when a more active quenching of the N-(2-chloroethyl) group is desired.

Step 1: Quenching the Azide Group

  • Follow steps 1-6 from the Primary Protocol .

Step 2: Quenching the N-(2-chloroethyl) Group with Thiosulfate

  • Addition of Thiosulfate: To the neutralized reaction mixture from the azide quench, add a solution of sodium thiosulfate (approximately 2 molar equivalents relative to the initial amount of the N-(2-chloroethyl) compound).

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS to ensure the complete reaction of the N-(2-chloroethyl) group.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_azide_quench Step 1: Azide Quench cluster_chloroethyl_quench Step 2: N-(2-chloroethyl) Quench start Reaction Mixture with Excess Azide Compound dilute Dilute with water to <5% azide concentration start->dilute cool Cool to 0-5 °C in an ice bath dilute->cool add_nitrite Add 20% Sodium Nitrite Solution cool->add_nitrite add_acid Slowly add 20% Sulfuric Acid add_nitrite->add_acid test_complete Test with Starch-Iodide Paper add_acid->test_complete neutralize Neutralize to pH 6-9 test_complete->neutralize hydrolysis Primary: Hydrolysis (Stir at RT) neutralize->hydrolysis Primary Protocol thiosulfate Alternative: Add Sodium Thiosulfate neutralize->thiosulfate Alternative Protocol end Quenched Reaction Mixture (Safe for Workup/Disposal) hydrolysis->end thiosulfate->end

Caption: Workflow for quenching Hexanamide, 6-azido-N-(2-chloroethyl)-.

Reaction_Pathways cluster_azide Azide Quench cluster_chloroethyl N-(2-chloroethyl) Quench Azide R-N₃ Amine R-NH₂ + N₂ + NO Azide->Amine NaNO₂, H₂SO₄ Chloroethyl R'-N(CH₂CH₂Cl) Hydroxyethyl R'-N(CH₂CH₂OH) Chloroethyl->Hydroxyethyl Hydrolysis (H₂O) Thiosulfate_adduct R'-N(CH₂CH₂S₂O₃⁻) Chloroethyl->Thiosulfate_adduct Na₂S₂O₃

Caption: Reaction pathways for quenching the functional groups.

References

"reducing non-specific binding of azido-N-(2-chloroethyl)hexanamide"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-N-(2-chloroethyl)hexanamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments using this bifunctional chemical probe.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Azido-N-(2-chloroethyl)hexanamide?

Azido-N-(2-chloroethyl)hexanamide is a bifunctional probe designed for activity-based protein profiling and target identification. It possesses two key reactive moieties:

  • N-(2-chloroethyl)amide: This group acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. This alkylation is the basis for its target engagement.

  • Azido group: This serves as a bioorthogonal handle for downstream applications. Following protein labeling, the azide can be specifically modified via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – commonly known as "click chemistry". This allows for the attachment of reporter tags like fluorophores or biotin for visualization or enrichment.

Q2: What are the primary applications of this probe?

This probe is primarily used for:

  • Target Identification: Identifying the protein targets of a molecule of interest.

  • Enzyme Profiling: Studying the activity of specific classes of enzymes that are susceptible to alkylation.

  • Covalent Ligand Discovery: Serving as a starting point for the development of targeted covalent inhibitors.

Q3: What are the potential sources of non-specific binding with this probe?

Non-specific binding can arise from several factors:

  • Ionic Interactions: Electrostatic interactions between the probe and charged amino acid residues on protein surfaces.

  • Hydrophobic Interactions: The hexanamide linker is hydrophobic and can interact non-specifically with hydrophobic pockets on proteins.

  • Reactivity of the Chloroethyl Group: The electrophilic nature of the chloroethylamide can lead to off-target alkylation of highly nucleophilic residues on abundant proteins.

  • Click Chemistry Reagents: Non-specific labeling can also occur during the click chemistry step.[1][2]

Troubleshooting Guide

High background and non-specific binding are common challenges when working with reactive probes. The following guide provides solutions to common issues.

ProblemPossible CausesRecommended Solutions
High Background Signal 1. Suboptimal Probe Concentration: Excess probe can lead to increased non-specific binding. 2. Inadequate Blocking: Insufficient blocking of non-specific binding sites on proteins and surfaces. 3. Inefficient Washing: Residual, unbound probe remaining after the labeling step. 4. Hydrophobic Interactions: The probe's linker interacting non-specifically with proteins.1. Titrate Probe Concentration: Perform a dose-response experiment to determine the optimal probe concentration that maximizes specific signal while minimizing background. 2. Optimize Blocking: Incubate your sample with a blocking agent prior to adding the probe. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[1][3][4][5] 3. Improve Washing Steps: Increase the number and/or duration of wash steps. Consider adding a low concentration of a non-ionic detergent to the wash buffer. 4. Modify Buffer Conditions: Increase the salt concentration (e.g., up to 1M NaCl) in the wash buffer to disrupt ionic interactions.[6][7][8] Add a non-ionic surfactant like Tween 20 or Triton X-100 (0.05-0.1%) to the lysis, wash, and elution buffers to reduce hydrophobic interactions.[6][7][8]
No or Weak Specific Signal 1. Low Target Abundance: The protein of interest may be expressed at low levels. 2. Inactive Probe: The probe may have degraded due to improper storage or handling. 3. Inefficient Labeling: The incubation time or temperature may not be optimal for the alkylation reaction. 4. Inefficient Click Reaction: Suboptimal conditions for the click chemistry step.1. Increase Protein Input: Use a larger amount of cell lysate or tissue homogenate. 2. Use Fresh Probe: Prepare fresh stock solutions of the probe and store them appropriately (protected from light, at -20°C or -80°C). 3. Optimize Labeling Conditions: Vary the incubation time and temperature. Alkylation reactions are often performed at room temperature or 37°C for 30-60 minutes. 4. Optimize Click Reaction: Ensure the correct concentrations and ratios of copper sulfate, ligand (e.g., BTTAA), and reducing agent (e.g., sodium ascorbate) are used.
Non-specific Labeling in Negative Controls 1. Contamination: The negative control sample may be contaminated with the active probe. 2. Intrinsic Reactivity of Control: The "negative control" protein or lysate may have some intrinsic reactivity.1. Careful Pipetting: Use fresh pipette tips for each sample to avoid cross-contamination. 2. Alternative Negative Control: Use a boiled lysate or a lysate from a cell line that does not express the target protein as a more stringent negative control.

Experimental Protocols

Protocol 1: General Protein Labeling with Azido-N-(2-chloroethyl)hexanamide
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Blocking (Optional but Recommended):

    • To a defined amount of protein lysate (e.g., 1 mg), add a blocking agent.

Blocking AgentRecommended Concentration
Bovine Serum Albumin (BSA)1-3% (w/v)
Non-fat Dry Milk3-5% (w/v)
Normal Serum5-10% (v/v)
  • Probe Labeling:

    • Add Azido-N-(2-chloroethyl)hexanamide to the lysate to the desired final concentration (start with a titration from 1 µM to 50 µM).

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Removal of Excess Probe (Crucial for Reducing Background):

    • Precipitate the proteins using chloroform/methanol or acetone precipitation.

    • Resuspend the protein pellet in a buffer compatible with the downstream click chemistry (e.g., PBS with 1% SDS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Click Chemistry Master Mix:

    • For a 100 µL reaction, mix the following (final concentrations):

      • 100 µM Alkyne-reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)

      • 1 mM Copper (II) Sulfate (CuSO₄)

      • 1 mM BTTAA ligand

      • 2 mM Sodium Ascorbate (freshly prepared)

  • Click Reaction:

    • Add the master mix to the protein sample from Protocol 1.

    • Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis:

    • For gel-based analysis, add SDS-PAGE loading buffer, boil for 5 minutes, and load on a polyacrylamide gel.

    • For enrichment, proceed with streptavidin bead incubation if using a biotin reporter.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis CellLysis Cell Lysis Blocking Blocking Step CellLysis->Blocking ProbeIncubation Incubate with Azido-N-(2-chloroethyl)hexanamide Blocking->ProbeIncubation ClickReaction CuAAC Reaction with Alkyne-Reporter ProbeIncubation->ClickReaction Analysis Gel Electrophoresis, Western Blot, or Mass Spectrometry ClickReaction->Analysis

Caption: Experimental workflow for using Azido-N-(2-chloroethyl)hexanamide.

non_specific_binding cluster_ionic Ionic Interactions cluster_hydrophobic Hydrophobic Interactions cluster_covalent Off-Target Covalent Binding Probe Azido-N-(2-chloroethyl)hexanamide Charge Charged Residues Probe->Charge Disrupt with high salt buffer Hydrophobic Hydrophobic Pockets Probe->Hydrophobic Reduce with detergents Covalent Highly Nucleophilic Residues Probe->Covalent Minimize by titrating probe concentration Protein Protein Surface Charge->Protein Hydrophobic->Protein Covalent->Protein

Caption: Strategies to reduce different types of non-specific binding.

References

Validation & Comparative

"mass spectrometry analysis of azido-chloroethyl-hexanamide crosslinked peptides"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by covalently linking interacting amino acid residues. This guide provides a detailed comparison of azide-tagged crosslinking reagents, focusing on the well-established N-hydroxysuccinimide (NHS)-ester based crosslinkers and a hypothetical alkylating agent, azido-chloroethyl-hexanamide.

Introduction to Azide-Tagged Crosslinkers

Azide-tagged crosslinkers are bifunctional reagents that possess two key features: a reactive group that forms covalent bonds with specific amino acid residues and an azide group that serves as a bioorthogonal handle for the enrichment of crosslinked peptides. This enrichment step is crucial for enhancing the detection of low-abundance crosslinked species in complex biological samples.

This guide will compare the following:

  • Azide-Tagged NHS-Ester Crosslinkers: These reagents, such as Azide-disuccinimidyl glutarate (Azide-DSG) and Azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide (Azide-A-DSBSO), are widely used and target primary amines (lysine residues and N-termini).

  • Hypothetical Azido-chloroethyl-hexanamide: As no specific literature exists for this crosslinker, its performance is predicted based on the known reactivity of its functional groups: an azide for enrichment and a chloroethylamide for alkylation of nucleophilic amino acid residues.

Performance Comparison

The performance of a crosslinker is evaluated based on several factors, including its reactivity, specificity, and the efficiency with which crosslinked peptides can be identified by mass spectrometry.

FeatureAzide-Tagged NHS-Ester Crosslinkers (e.g., Azide-DSG, Azide-A-DSBSO)Hypothetical Azido-chloroethyl-hexanamide
Reactive Group N-hydroxysuccinimide (NHS) esterChloroethylamide
Target Residues Primary amines (Lysine, N-terminus)Nucleophilic residues (e.g., Cysteine, Histidine, potentially Lysine)
Reaction Mechanism AcylationAlkylation via an aziridinium ion intermediate
Specificity High for primary aminesPotentially broader, with reactivity towards multiple nucleophiles
Crosslinking Efficiency Generally high under optimal pH conditionsDependent on the nucleophilicity of target residues and reaction conditions
Enrichment Handle AzideAzide
MS-Cleavability Can be designed with MS-cleavable spacers (e.g., DSBSO)Not inherently MS-cleavable unless specifically designed into the spacer
Data Availability Extensive experimental data availableNo direct experimental data available; performance is predictive

Quantitative Data Summary

Quantitative data from studies using azide-tagged NHS-ester crosslinkers provide insights into their effectiveness. For instance, studies utilizing Azide-A-DSBSO have demonstrated a significant increase in the number of identified crosslinks after enrichment.

CrosslinkerProtein/SystemNumber of Unique Crosslinks (Before Enrichment)Number of Unique Crosslinks (After Enrichment)Reference
Azide-A-DSBSORecombinant Cas9~100580[1]
Azide-A-DSBSOE. coli ribosome spiked in HEK cell lysate-~100[1]
Azide-DSGCytochrome c-58[2]

Note: No quantitative data is available for the hypothetical azido-chloroethyl-hexanamide.

Experimental Protocols

Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for the use of azide-tagged NHS-ester crosslinkers.

Protocol 1: Crosslinking with Azide-Tagged NHS-Ester Reagents
  • Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS) at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).

  • Crosslinker Preparation: Dissolve the azide-tagged NHS-ester crosslinker (e.g., Azide-A-DSBSO) in an anhydrous organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 25-50 mM) immediately before use.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically 0.5-2 mM). Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry: Proceed with reduction, alkylation, and enzymatic digestion (e.g., with trypsin) of the crosslinked protein sample.

Protocol 2: Enrichment of Azide-Tagged Crosslinked Peptides via Click Chemistry
  • Click Reaction: To the digested peptide mixture, add a biotin-alkyne or DBCO-alkyne reagent, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate the reaction for 1-2 hours at room temperature. For copper-free click chemistry with DBCO reagents, the copper source and chelator are not needed.

  • Affinity Purification: Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated (and thus azide-tagged) peptides.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

  • Elution: Elute the captured crosslinked peptides from the beads. If an acid-cleavable linker is used within the enrichment reagent, elution can be performed with an acidic solution (e.g., 2% TFA).[1]

Visualizing the Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental processes.

Crosslinking_Workflow cluster_Crosslinking Crosslinking cluster_MS_Prep MS Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis Protein Protein Sample Reaction Crosslinking Reaction Protein->Reaction Crosslinker Azide-Tagged Crosslinker Crosslinker->Reaction Quench Quenching Reaction->Quench Digestion Reduction, Alkylation, & Digestion Quench->Digestion Click Click Chemistry (Biotinylation) Digestion->Click Affinity Affinity Purification Click->Affinity Elution Elution Affinity->Elution MS LC-MS/MS Analysis Elution->MS

Caption: General workflow for the analysis of azide-tagged crosslinked peptides.

Reaction_Mechanisms cluster_NHS NHS-Ester Crosslinker cluster_Chloroethyl Hypothetical Chloroethyl-hexanamide Crosslinker NHS NHS-Ester Acylation Acylation NHS->Acylation Lysine Lysine Residue (Primary Amine) Lysine->Acylation Amide Stable Amide Bond Acylation->Amide Chloroethyl Chloroethylamide Aziridinium Aziridinium Ion (Reactive Intermediate) Chloroethyl->Aziridinium Alkylation Alkylation Aziridinium->Alkylation Nucleophile Nucleophilic Residue (e.g., Cys, His) Nucleophile->Alkylation Alkyl_Bond Stable Alkyl Bond Alkylation->Alkyl_Bond

Caption: Comparison of reaction mechanisms for NHS-ester and chloroethylamide crosslinkers.

Discussion and Conclusion

The choice of crosslinking reagent is critical for the success of an XL-MS experiment. Azide-tagged NHS-ester crosslinkers, such as Azide-DSG and Azide-A-DSBSO, are well-characterized and offer high specificity for primary amines, robust enrichment strategies, and, in the case of DSBSO, the advantage of MS-cleavability which simplifies data analysis.[1][3] The availability of detailed protocols and a wealth of published data make them a reliable choice for many applications.

The hypothetical azido-chloroethyl-hexanamide represents a potential alternative that would target a different set of amino acid residues. The chloroethyl group is known to form a reactive aziridinium ion, which is then susceptible to attack by nucleophiles.[4] This could potentially provide complementary structural information to that obtained with amine-reactive crosslinkers. However, the lack of experimental data means that its efficiency, specificity, and potential side reactions in the context of peptide crosslinking are unknown. A potential drawback could be lower specificity, as several amino acid side chains could act as nucleophiles, leading to a more complex mixture of crosslinked products.

References

A Comparative Guide to Crosslinking Agents: 6-azido-N-(2-chloroethyl)hexanamide versus Formaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and proteomics, the selection of an appropriate crosslinking agent is paramount for accurately capturing cellular interactions. This guide provides a detailed comparison between the widely used crosslinking agent, formaldehyde, and the novel, heterobifunctional crosslinker, 6-azido-N-(2-chloroethyl)hexanamide. While formaldehyde is a well-established tool, 6-azido-N-(2-chloroethyl)hexanamide represents a new class of reagents with the potential for more targeted and controlled crosslinking experiments.

Overview of Crosslinking Agents

Formaldehyde is a small, cell-permeable molecule that has been a staple in biological research for decades.[1][2] It is known for its ability to create covalent crosslinks between proteins and other molecules like DNA and RNA, effectively "freezing" molecular interactions in their native state.[1][3] This property has made it an invaluable tool in techniques such as chromatin immunoprecipitation (ChIP), histology, and protein-protein interaction studies.[1][3][4]

6-azido-N-(2-chloroethyl)hexanamide is a more complex, heterobifunctional crosslinking agent. Its structure suggests a two-step crosslinking mechanism involving distinct reactive moieties: a photo-activatable azide group and a chemically reactive N-(2-chloroethyl) group, which is a type of nitrogen mustard alkylating agent. This design allows for a more controlled and potentially more specific crosslinking strategy compared to the broad reactivity of formaldehyde.

Comparative Data

The following table summarizes the key characteristics of formaldehyde and the hypothesized properties of 6-azido-N-(2-chloroethyl)hexanamide based on the known reactivity of its functional groups.

FeatureFormaldehyde6-azido-N-(2-chloroethyl)hexanamide (Hypothesized)
Crosslinking Mechanism Forms methylene bridges between primary amines (e.g., lysine) and other nucleophiles.[5][6]Heterobifunctional: 1. Photo-activated azide forms a reactive nitrene. 2. N-(2-chloroethyl) group alkylates nucleophiles, particularly guanine in DNA.
Reactive Groups AldehydeAzide (photo-activatable), N-(2-chloroethyl)amide (alkylating)
Specificity Broad reactivity with primary amines.Potentially higher specificity due to the two-step, targeted nature of its reactive groups.
Control Crosslinking is initiated upon addition and is time and concentration-dependent.Temporal control through photo-activation of the azide group.
Crosslink Reversibility Reversible with heat.[2]Alkylation by the chloroethyl group is generally considered irreversible under biological conditions.
Spacer Arm Length Zero-length crosslinker.~8-10 Å (estimated based on structure)
Applications ChIP, tissue fixation, protein-protein interaction studies.[1][3][4]Potentially useful for capturing specific protein-DNA interactions with high temporal resolution.

Chemical Mechanisms of Crosslinking

The efficiency and specificity of a crosslinking experiment are dictated by the chemical reactions of the crosslinking agent. Below are the detailed mechanisms for both formaldehyde and the proposed mechanism for 6-azido-N-(2-chloroethyl)hexanamide.

Formaldehyde Crosslinking Mechanism

Formaldehyde crosslinking is a two-step process. First, formaldehyde reacts with a primary amine, typically from a lysine residue on a protein, to form a Schiff base. This intermediate can then react with another nearby nucleophile, such as another amino group on a protein or a nitrogenous base in DNA, to create a stable methylene bridge.

Formaldehyde_Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Methylene Bridge Formation Protein1 Protein 1 (with Lysine) Schiff_Base Schiff Base Intermediate Protein1->Schiff_Base + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Crosslink Crosslinked Complex (Methylene Bridge) Schiff_Base->Crosslink + Nucleophile from Protein 2/DNA Protein2 Protein 2 (or DNA) Protein2->Crosslink

Caption: The two-step mechanism of formaldehyde crosslinking.

Proposed Mechanism for 6-azido-N-(2-chloroethyl)hexanamide

The heterobifunctional nature of 6-azido-N-(2-chloroethyl)hexanamide allows for a more controlled, sequential crosslinking process.

  • Photo-activation: The azide group is inert until exposed to UV light, at which point it forms a highly reactive nitrene. This nitrene can then non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a covalent link to a nearby molecule (e.g., a protein).

  • Alkylation: The N-(2-chloroethyl) group is an alkylating agent that can form a covalent bond with a nucleophile. This group has a known propensity to alkylate the N7 position of guanine in DNA.

This two-step process allows a researcher to first capture a protein of interest via the photo-activated azide and then crosslink it to its binding partner (e.g., DNA) through the alkylating function.

Azido_Chloroethyl_Mechanism cluster_photoactivation Step 1: Photo-activation and Protein Binding cluster_alkylation Step 2: Alkylation of DNA Crosslinker_Initial 6-azido-N-(2-chloroethyl)hexanamide UV_Light UV Light Crosslinker_Initial->UV_Light Nitrene Reactive Nitrene Intermediate UV_Light->Nitrene Protein Target Protein Nitrene->Protein Non-specific insertion Crosslinker_Bound Crosslinker Covalently Bound to Protein Protein->Crosslinker_Bound DNA DNA (with Guanine) Crosslinker_Bound->DNA Alkylation of Guanine Final_Complex Ternary Crosslinked Complex (Protein-Crosslinker-DNA) DNA->Final_Complex

Caption: Proposed two-step crosslinking mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for crosslinking with formaldehyde and a hypothetical protocol for 6-azido-N-(2-chloroethyl)hexanamide.

Formaldehyde Crosslinking for Chromatin Immunoprecipitation (ChIP)
  • Cell Culture: Grow cells to the desired confluency.

  • Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v). Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Lysis and Sonication: Harvest the cells, lyse them to release the chromatin, and sonicate to shear the chromatin to the desired fragment size.

  • Immunoprecipitation: Proceed with the standard ChIP protocol using an antibody specific to the protein of interest.

  • Reverse Crosslinking: After immunoprecipitation and washing, reverse the crosslinks by incubating the samples at 65°C for several hours in the presence of a high salt buffer.

Hypothetical Protocol for 6-azido-N-(2-chloroethyl)hexanamide Crosslinking
  • Cell Culture and Incubation: Grow cells to the desired confluency. Add 6-azido-N-(2-chloroethyl)hexanamide to the cell culture medium at an empirically determined concentration and incubate for a specific duration to allow for cell penetration and localization.

  • Photo-crosslinking: Expose the cells to UV light (e.g., 365 nm) for a defined period to activate the azide group and crosslink the agent to nearby proteins.

  • Alkylation: The N-(2-chloroethyl) group will then alkylate its target, which may occur over a longer timescale.

  • Cell Lysis and Analysis: Harvest the cells and lyse them according to the downstream application (e.g., protein purification, mass spectrometry).

  • No Reversal Step: Due to the irreversible nature of the alkylation, a reversal step is not applicable.

Summary and Conclusion

Formaldehyde remains a powerful and widely used crosslinking agent due to its simplicity and effectiveness in a broad range of applications. Its mechanism is well-understood, and protocols are well-established. However, its lack of specificity and the reversibility of its crosslinks can be limitations in certain experimental contexts.

6-azido-N-(2-chloroethyl)hexanamide, and other heterobifunctional crosslinkers like it, offer the potential for more controlled and specific crosslinking experiments. The ability to initiate crosslinking with a pulse of light provides temporal control that is not possible with formaldehyde. The dual-reactive nature of this compound could allow for the specific capture of protein-DNA complexes with higher precision. However, as a novel compound, its efficiency, cell permeability, and optimal reaction conditions would require empirical determination.

The choice between these two crosslinking agents will ultimately depend on the specific research question and the experimental design. For broad, routine crosslinking, formaldehyde is a reliable choice. For more sophisticated experiments requiring temporal control and higher specificity, novel heterobifunctional crosslinkers like 6-azido-N-(2-chloroethyl)hexanamide represent a promising new frontier.

References

A Head-to-Head Comparison: Azido-N-(2-chloroethyl)hexanamide Versus Traditional Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to capture and analyze complex molecular interactions, the choice of a bifunctional crosslinker is a critical decision. This guide provides a detailed comparison of the novel heterobifunctional crosslinker, azido-N-(2-chloroethyl)hexanamide, with established reagents, offering insights into its unique reactivity and potential applications in proteomics and drug discovery.

Azido-N-(2-chloroethyl)hexanamide presents a unique combination of two distinct reactive moieties: a photoactivatable azide group and a nucleophile-targeting chloroethyl group. This dual functionality allows for a two-step, controlled crosslinking strategy, offering a significant advantage over traditional homobifunctional crosslinkers like Disuccinimidyl suberate (DSS) and heterobifunctional reagents such as Sulfo-SMCC.

Performance Characteristics at a Glance

To facilitate a clear comparison, the following table summarizes the key performance characteristics of azido-N-(2-chloroethyl)hexanamide alongside two widely used bifunctional crosslinkers.

FeatureAzido-N-(2-chloroethyl)hexanamideDisuccinimidyl suberate (DSS)Sulfo-SMCC
Reactive Group 1 Azide (photoactivatable)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactive Group 2 2-Chloroethyl (alkylating)N-hydroxysuccinimide (NHS) esterMaleimide
Specificity (Group 1) Non-specific C-H, N-H insertion upon UV activationPrimary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Specificity (Group 2) Nucleophiles (e.g., Cysteine, Histidine, N7 of Guanine)Primary amines (e.g., Lysine)Sulfhydryls (e.g., Cysteine)
Reaction Type Heterobifunctional, OrthogonalHomobifunctionalHeterobifunctional
Spacer Arm Length ~10.2 Å11.4 Å8.3 Å
Cleavability Non-cleavableNon-cleavableNon-cleavable
Membrane Permeability PermeablePermeableImpermeable (due to sulfo-group)

Delving into the Chemistry: A Tale of Two Ends

The power of azido-N-(2-chloroethyl)hexanamide lies in the distinct and controllable reactivity of its two functional ends.

The azide group is a versatile tool in the bioconjugationist's arsenal. Upon exposure to UV light (typically 254-365 nm), it forms a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into nearby C-H and N-H bonds, effectively "freezing" transient or weak interactions in their native context.[1][2][3] This photo-inducible reactivity provides precise temporal control over the crosslinking reaction. Alternatively, the azide can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), if an alkyne-tagged interacting partner is available.

On the other end of the molecule, the 2-chloroethyl group functions as an alkylating agent, a reactivity well-documented in the study of nitrogen mustards.[4] This electrophilic group readily reacts with nucleophilic residues on proteins, such as the side chains of cysteine and histidine, and on DNA, particularly the N7 position of guanine. This targeted reactivity allows for the second step of the crosslinking to be directed towards specific types of functional groups.

This orthogonal reactivity—the ability to initiate two different types of chemical reactions independently—is a key advantage. It allows for a sequential crosslinking strategy where one interaction is captured first via photoactivation of the azide, followed by the second crosslinking event through the slower, more specific alkylation reaction of the chloroethyl group.

Experimental Protocols: A Guide to Application

The following provides a general framework for utilizing azido-N-(2-chloroethyl)hexanamide in a two-step crosslinking experiment to study protein-protein interactions within a cell lysate.

Materials:

  • Azido-N-(2-chloroethyl)hexanamide

  • Cell lysate in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.2-7.8, devoid of primary amines like Tris)

  • UV lamp (e.g., 365 nm)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents for analysis

Protocol:

  • Step 1: Photo-crosslinking (Azide Activation)

    • Incubate the cell lysate with an appropriate concentration of azido-N-(2-chloroethyl)hexanamide (typically in the low millimolar range) in the dark for 15-30 minutes at room temperature to allow for diffusion and interaction.

    • Expose the sample to UV light (e.g., 365 nm) on ice for 5-15 minutes to activate the azide group and initiate the first crosslinking event. The optimal exposure time should be determined empirically.

    • Quench the photoreaction by adding a quenching solution to scavenge any unreacted nitrene intermediates.

  • Step 2: Alkylation (Chloroethyl Reaction)

    • Incubate the sample at 37°C for 1-2 hours to allow the chloroethyl group to react with accessible nucleophilic residues on nearby proteins.

    • The reaction can be stopped by the addition of a reducing agent like DTT or by preparing the sample for SDS-PAGE analysis.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE, followed by Western blotting or in-gel digestion and mass spectrometry to identify the crosslinked proteins and interaction sites.[3][5]

Visualizing the Workflow and Potential Applications

The unique properties of azido-N-(2-chloroethyl)hexanamide make it particularly well-suited for capturing transient or multi-component interactions, such as those found in signaling pathways.

Capturing a Transient Kinase-Substrate Interaction:

Consider a signaling pathway where a kinase transiently interacts with its substrate to phosphorylate it. This interaction can be difficult to capture with traditional crosslinkers.

G Workflow for Capturing a Transient Kinase-Substrate Interaction cluster_0 Step 1: Photo-Crosslinking cluster_1 Step 2: Alkylation cluster_2 Analysis Lysate Cell Lysate (Kinase + Substrate) Add_Crosslinker Add Azido-N-(2-chloroethyl)hexanamide Lysate->Add_Crosslinker UV_Activation UV Activation (365 nm) (Azide reacts non-specifically) Add_Crosslinker->UV_Activation Incubation Incubate at 37°C (Chloroethyl reacts with Cys on Substrate) UV_Activation->Incubation Transient complex captured Kinase Kinase Substrate Substrate Crosslinker Crosslinker SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Workflow for capturing a transient kinase-substrate interaction.

In this scenario, the photoactivatable azide can be used to trap the kinase-substrate complex during their brief interaction. The subsequent alkylation step can then form a second covalent bond, for instance, with a nearby cysteine residue on the substrate, providing a more stable crosslink for downstream analysis.

Investigating a DNA-Protein Interaction:

The chloroethyl group's reactivity towards guanine makes this crosslinker a promising tool for studying protein-DNA interactions.

G Workflow for Studying DNA-Protein Interactions cluster_0 Step 1: Alkylation cluster_1 Step 2: Photo-Crosslinking cluster_2 Analysis DNA_Protein_Complex DNA-Protein Complex Add_Crosslinker Add Azido-N-(2-chloroethyl)hexanamide DNA_Protein_Complex->Add_Crosslinker Incubation Incubate (Chloroethyl reacts with Guanine on DNA) Add_Crosslinker->Incubation UV_Activation UV Activation (365 nm) (Azide reacts with nearby amino acid on Protein) Incubation->UV_Activation Protein DNA-Binding Protein DNA DNA Crosslinker Crosslinker Enrichment Enrichment of Crosslinked Complex UV_Activation->Enrichment Mass_Spec Mass Spectrometry Enrichment->Mass_Spec

Caption: Workflow for studying DNA-protein interactions.

Here, the chloroethyl group can first be allowed to react with guanine residues in the DNA. Subsequently, UV activation of the azide will crosslink the DNA-bound protein, providing a robust method to identify DNA-binding proteins and their specific binding sites.

Conclusion: A Versatile Tool for Modern Proteomics

Azido-N-(2-chloroethyl)hexanamide offers a unique and powerful approach to chemical crosslinking. Its orthogonal reactivity allows for controlled, two-step crosslinking strategies that can be tailored to specific biological questions. While traditional crosslinkers remain valuable tools, the ability to combine non-specific photo-crosslinking with targeted alkylation provides a distinct advantage for capturing transient interactions and dissecting complex molecular assemblies. For researchers pushing the boundaries of proteomics and drug discovery, this novel crosslinker represents a valuable addition to their experimental toolkit.

References

Unlocking Proteomic Insights: A Comparative Guide to Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the right chemical probe is a critical step in unraveling complex biological processes. This guide provides a comprehensive comparison of Hexanamide, 6-azido-N-(2-chloroethyl)-, a bifunctional probe, with other common alternatives used in chemical biology and proteomics research. By examining its unique features and performance characteristics alongside established probes, this guide aims to inform the selection of the most suitable tool for your experimental needs.

Hexanamide, 6-azido-N-(2-chloroethyl)- is a versatile chemical probe designed for activity-based protein profiling (ABPP) and target identification studies. Its structure incorporates two key functional moieties: a chloroacetamide electrophile, which acts as a "warhead" to form a stable covalent bond with nucleophilic amino acid residues on target proteins, and a terminal azide group that serves as a bioorthogonal handle. This azide handle allows for the subsequent attachment of reporter molecules, such as biotin for affinity purification or fluorophores for imaging, via "click chemistry."

Comparative Analysis of Electrophilic Probes

The choice of the electrophilic warhead is paramount as it dictates the reactivity, selectivity, and stability of the probe-protein interaction. Here, we compare the chloroacetamide group of Hexanamide, 6-azido-N-(2-chloroethyl)- with other commonly employed electrophiles.

FeatureChloroacetamide (e.g., Hexanamide, 6-azido-N-(2-chloroethyl)-)IodoacetamideAcrylamide
Reactivity HighVery HighModerate
Primary Targets Cysteine, Lysine, HistidineCysteineCysteine
Bond Stability Stable Thioether/Amide BondStable Thioether BondStable Thioether Bond
Selectivity Generally lower due to higher reactivityLower, can be promiscuousGenerally higher
Potential Issues Can cause oxidation of methionine residues[1][2]Light sensitive, can lead to off-target modifications[3][4]Slower reaction kinetics

Key Insights:

  • Reactivity: Chloroacetamides are more reactive than acrylamides, leading to faster labeling kinetics.[5] Iodoacetamides are even more reactive, which can be advantageous for capturing transient interactions but may also lead to increased non-specific labeling.

  • Selectivity: The high reactivity of chloroacetamides and iodoacetamides can result in broader target engagement compared to the more selective acrylamides.[5] However, some studies suggest that chloroacetamide can be superior to iodoacetamide in terms of fewer off-target reactions.[3][4]

  • Artifactual Modifications: A significant consideration when using chloroacetamide is its potential to induce oxidation of methionine residues, an artifact that is less pronounced with iodoacetamide.[1][2]

The Advantage of the Azido Bioorthogonal Handle

The 6-azidohexanamide linker provides a versatile platform for downstream applications. The azide group is largely inert in biological systems, preventing non-specific reactions. Its true utility is realized through bioorthogonal "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the specific and efficient ligation of a wide array of reporter tags.

Probe Hexanamide, 6-azido- N-(2-chloroethyl)- Protein Target Protein (with Nucleophile) Probe->Protein Covalent Modification LabeledProtein Covalently Labeled Protein-Probe Complex Protein->LabeledProtein Reporter Reporter Tag (Biotin/Fluorophore) with Alkyne LabeledProtein->Reporter Bioorthogonal Ligation (Click Chemistry) DetectedProtein Detected/Purified Protein Reporter->DetectedProtein cluster_in_situ In-situ Labeling cluster_click Bioorthogonal Ligation cluster_pulldown Affinity Purification cluster_analysis Downstream Analysis A Treat Cells with Bifunctional Probe B Cell Lysis A->B C Add Alkyne-Reporter (e.g., Biotin-Alkyne) B->C D Add Click Chemistry Reagents (e.g., Cu(I)) C->D E Incubate with Streptavidin Beads D->E F Wash Beads E->F G Elute Proteins F->G H SDS-PAGE & Western Blot or Mass Spectrometry G->H

References

A Comparative Guide to 6-azido-N-(2-chloroethyl)hexanamide and its Alternatives for Live-Cell Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track proteins in their native cellular environment is crucial for understanding complex biological processes and for the development of novel therapeutics. Covalent labeling probes, which form a stable bond with their target proteins, are powerful tools for these studies. Among them, 6-azido-N-(2-chloroethyl)hexanamide represents a class of dual-function probes, featuring a reactive group for covalent attachment and a bioorthogonal handle for subsequent detection. However, the utility of such probes in live-cell studies is often hampered by inherent limitations. This guide provides a comprehensive comparison of 6-azido-N-(2-chloroethyl)hexanamide with alternative protein labeling strategies, focusing on their performance, cytotoxicity, and experimental workflows.

Understanding 6-azido-N-(2-chloroethyl)hexanamide: A Dual-Function Probe with Inherent Limitations

While specific literature on 6-azido-N-(2-chloroethyl)hexanamide is scarce, its chemical structure suggests a design for activity-based protein profiling (ABPP). This technique utilizes reactive probes to covalently label active enzymes or other proteins, allowing for their identification and functional characterization.

The key components of 6-azido-N-(2-chloroethyl)hexanamide are:

  • The "Warhead": N-(2-chloroethyl)hexanamide: The chloroethyl group is a reactive electrophile that can form a covalent bond with nucleophilic amino acid residues on proteins, such as cysteine. This irreversible binding is the basis for its use as a covalent labeling agent.

  • The "Handle": 6-azido...hexanamide: The azide group is a bioorthogonal handle. It does not react with native cellular components but can be specifically targeted by a probe, typically containing an alkyne, through "click chemistry" for visualization or enrichment.

The primary and most significant limitation of probes containing a chloroethyl group is their cytotoxicity . Chloroethylating agents are known to be potent alkylating agents that can react not only with proteins but also with DNA, leading to DNA damage and triggering cell death pathways. This inherent toxicity can significantly perturb the cellular processes under investigation, leading to artifacts and unreliable data in live-cell studies.

Comparison of Covalent Labeling "Warheads"

The choice of the reactive "warhead" is critical in designing covalent probes for live-cell imaging. The ideal warhead should exhibit sufficient reactivity to label its target protein efficiently while minimizing off-target effects and cytotoxicity. Here, we compare the chloroethyl group with other commonly used electrophilic warheads.

WarheadMechanism of ActionAdvantagesDisadvantages in Live-Cell Studies
Chloroethyl Alkylation of nucleophiles (e.g., cysteine, DNA)Forms stable covalent bonds.High cytotoxicity due to DNA alkylation; high potential for off-target effects.
Acrylamide Michael addition with nucleophiles (primarily cysteine)Generally good reactivity and selectivity for cysteine.Can be cytotoxic at higher concentrations; potential for off-target reactions.
Vinyl Sulfone Michael addition with nucleophiles (highly selective for cysteine)High selectivity for cysteine; generally lower cytotoxicity compared to more reactive electrophiles.May have slower reaction kinetics compared to other warheads.

Quantitative Cytotoxicity Comparison (Illustrative)

Compound TypeCell LineIC50 (mM)Reference
AcrylamideSPC212 (human mesothelioma)2.65[1]
AcrylamideCaco-2 (human colon adenocarcinoma)5.9 (24h)[2]

Note: Direct comparative IC50 data for probes with different warheads under identical conditions is limited. The provided data for acrylamide illustrates its cytotoxic potential at millimolar concentrations.

Safer Alternatives for Live-Cell Protein Labeling: Enzyme-Mediated Systems

To overcome the limitations of cytotoxic covalent probes, several enzyme-mediated labeling systems have been developed. These approaches offer high specificity and significantly lower cytotoxicity, making them well-suited for long-term live-cell imaging. The two most prominent systems are the HaloTag and the SNAP-tag.

These systems involve genetically fusing a protein of interest with a specific "tag" enzyme. This fusion protein can then be specifically and covalently labeled by adding a cell-permeable substrate that carries a fluorescent dye or other reporter molecule.

FeatureHaloTagSNAP-tag
Tag Size 33 kDa20 kDa
Enzyme Origin Bacterial haloalkane dehalogenaseHuman O⁶-alkylguanine-DNA alkyltransferase
Substrate Chloroalkane linkerO⁶-benzylguanine derivative
Labeling Kinetics Generally fasterCan be slower
Fluorescence Signal Can be up to 9-fold brighter with certain far-red dyesGenerally lower signal intensity
Photostability Conjugates can be more photostableConjugates may be less photostable

A systematic comparison has shown that for super-resolution microscopy using far-red rhodamine derivatives, the fluorescent signal can be up to 9-fold higher with HaloTags than with SNAP-tags.[3][4] Furthermore, in live-cell super-resolution imaging, Halo-labeled proteins were found to be about 3-fold brighter than SNAP-labeled proteins.[3][5]

Experimental Protocols

General Protocol for Live-Cell Labeling with Covalent Probes

This protocol outlines a general workflow for labeling proteins in live cells using a covalent probe with a bioorthogonal handle.

LiveCellLabelingWorkflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_detection Detection cluster_imaging Imaging A Seed cells expressing protein of interest B Incubate with covalent probe (e.g., 6-azido-N-(2-chloroethyl)hexanamide) A->B Treat cells C Wash to remove excess probe B->C Remove unbound probe D Incubate with 'click' chemistry reagent (e.g., alkyne-fluorophore) C->D Add detection molecule E Wash to remove excess reagent D->E Remove unbound fluorophore F Image cells using fluorescence microscopy E->F Visualize labeled protein

Caption: Workflow for covalent labeling in live cells.

Detailed Steps:

  • Cell Seeding: Seed mammalian cells expressing the protein of interest onto a suitable imaging dish (e.g., glass-bottom plate). Allow cells to adhere and grow to the desired confluency.

  • Probe Incubation: Treat the cells with the covalent labeling probe at a predetermined concentration in cell culture medium. The optimal concentration and incubation time should be determined empirically to maximize labeling while minimizing cytotoxicity.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove the excess, unreacted probe.

  • Click Chemistry Reaction: Incubate the cells with the bioorthogonal detection reagent (e.g., an alkyne-conjugated fluorophore for an azide-containing probe) in a compatible buffer.

  • Final Washes: Wash the cells again to remove the unbound detection reagent.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for HaloTag/SNAP-tag Labeling in Live Cells

This protocol describes the straightforward procedure for labeling proteins using the HaloTag or SNAP-tag system.

EnzymeTagLabelingWorkflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_imaging Imaging A Seed cells expressing HaloTag/SNAP-tag fusion protein B Incubate with cell-permeable fluorescent ligand A->B Add fluorescent substrate C Wash to remove excess ligand (optional for some fluorogenic ligands) B->C Reduce background D Image cells using fluorescence microscopy C->D Visualize fusion protein

Caption: Workflow for HaloTag/SNAP-tag labeling.

Detailed Steps:

  • Cell Seeding: Seed cells expressing the HaloTag or SNAP-tag fusion protein on an imaging plate.

  • Ligand Incubation: Add the cell-permeable fluorescent ligand directly to the culture medium at the recommended concentration. Incubation is typically carried out for 15-30 minutes at 37°C.

  • Washing (Optional): For some ligands, a wash step with fresh medium may be necessary to reduce background fluorescence. However, fluorogenic ligands that only become fluorescent upon binding to the tag may not require washing.

  • Imaging: The cells are now ready for live-cell imaging.

Signaling Pathway Visualization

The choice of labeling method can impact the study of signaling pathways. A cytotoxic probe might inadvertently activate stress-response pathways, confounding the interpretation of the intended pathway under investigation.

SignalingPathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_response Cellular Response Stimulus Ligand Receptor Receptor Stimulus->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: A generic signaling pathway.

Conclusion and Recommendations

While 6-azido-N-(2-chloroethyl)hexanamide and similar chloroethyl-containing probes offer a means for covalent protein labeling, their significant cytotoxicity poses a major challenge for live-cell studies. The potential for inducing cellular stress and off-target effects can compromise the integrity of experimental results.

For researchers conducting live-cell imaging and functional studies, enzyme-mediated labeling systems such as HaloTag and SNAP-tag are highly recommended alternatives . These methods provide excellent specificity and biocompatibility, allowing for long-term observation of protein dynamics without significantly perturbing cellular physiology. The choice between HaloTag and SNAP-tag may depend on the specific experimental requirements, with HaloTag often providing a brighter signal for demanding imaging applications.

When covalent labeling with small molecule probes is necessary, researchers should consider using warheads with a better-defined safety profile, such as vinyl sulfones or acrylamides , and carefully titrate probe concentrations to minimize toxicity. A thorough characterization of the probe's cytotoxic effects should be an integral part of the experimental design.

References

"designing control experiments for 6-azido-N-(2-chloroethyl)hexanamide crosslinking"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to designing control experiments for crosslinking studies using 6-azido-N-(2-chloroethyl)hexanamide is presented below for researchers, scientists, and drug development professionals. This guide details the necessary controls to ensure the specificity and validity of crosslinking results, provides representative experimental protocols, and compares this bifunctional crosslinker to other common reagents.

Understanding 6-azido-N-(2-chloroethyl)hexanamide: A Heterobifunctional Crosslinker

6-azido-N-(2-chloroethyl)hexanamide is a heterobifunctional crosslinking agent, meaning it possesses two different reactive groups. This design allows for a two-step crosslinking strategy, providing greater control over the conjugation process.

  • Photo-activatable Azido Group: One reactive end contains an aryl azide. This group is chemically inert until activated by UV light (typically 250-350 nm).[1] Upon photo-activation, it forms a highly reactive nitrene intermediate that can form a covalent bond by inserting into C-H or N-H bonds in close proximity.[1] This reaction is relatively non-specific, allowing for the capture of interaction partners without a requirement for specific amino acid side chains.

  • Electrophilic Chloroethyl Group: The other end of the molecule features an N-(2-chloroethyl) group. This is a classic alkylating agent that reacts with nucleophiles. In a biological context, this group can react with nucleophilic amino acid residues on proteins (such as cysteine, histidine, or lysine) or with nucleophilic centers in nucleic acids, like the N7 position of guanine.[2] This reaction proceeds via an aziridinium ion intermediate.[2]

This dual reactivity makes 6-azido-N-(2-chloroethyl)hexanamide particularly useful for studying protein-protein or protein-nucleic acid interactions where one interaction partner can be selectively targeted by the alkylating group, and the other is captured upon photo-activation.

Designing Control Experiments: Ensuring Data Integrity

Robust control experiments are critical to validate the specificity of the crosslinking reaction and to eliminate alternative explanations for the observed results. A comprehensive set of controls for a crosslinking experiment using 6-azido-N-(2-chloroethyl)hexanamide should include both negative and positive controls.

Negative Controls

Negative controls are designed to identify non-specific interactions and artifacts.[3]

  • No Crosslinker Control: This is the most fundamental control. The experiment is performed under identical conditions but without the addition of 6-azido-N-(2-chloroethyl)hexanamide. This control helps to identify proteins that may co-purify or aggregate non-covalently under the experimental conditions.

  • No UV Activation Control: In this control, the crosslinker is added to the sample, but the UV activation step is omitted. This is crucial for demonstrating that the crosslinking observed is dependent on the photo-activation of the azide group and not solely due to the alkylating activity of the chloroethyl group or non-covalent interactions stabilized by the reagent.

  • "Dark" Quenching Control: To ensure that any observed crosslinking is due to the intended photo-activation, a control can be included where a quenching agent is added before the UV activation step. For the azide group, a reducing agent like DTT can be used, as it will reduce the azide to a non-photo-reactive amine.[1]

  • Control for Alkylating Activity: To isolate the effect of the chloroethyl group, a mock reagent lacking the azido group but possessing the chloroethyl functionality could be used. This would help to identify proteins that are non-specifically alkylated.

Positive Controls

Positive controls are used to validate that the experimental setup is working as expected.[3]

  • Known Interaction Control: If a known interaction exists between two proteins or a protein and a nucleic acid, this pair can be used as a positive control to confirm that the crosslinker is active and the protocol is effective under the chosen conditions.

  • Crosslinker Activity Control: The reactivity of each arm of the crosslinker can be independently verified. For example, the alkylating function can be tested by its ability to modify a known nucleophile-containing biomolecule. The photo-reactive azide can be tested for its ability to crosslink a standard protein like bovine serum albumin (BSA) upon UV exposure.

Experimental Workflow and Protocols

The following represents a generalized workflow for a protein-protein crosslinking experiment using 6-azido-N-(2-chloroethyl)hexanamide, followed by analysis using SDS-PAGE and mass spectrometry.

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_purification1 Step 2: Purification cluster_interaction Step 3: Interaction cluster_photocrosslinking Step 4: Photo-Crosslinking cluster_analysis Step 5: Analysis A Incubate Protein A with Crosslinker B Remove Excess Crosslinker A->B C Add Protein B B->C D UV Activation C->D E SDS-PAGE D->E F Mass Spectrometry E->F control_logic Start Crosslinked band observed in full experiment? NoUV Band present without UV? Start->NoUV Yes Result3 UV-dependent crosslinking is specific Start->Result3 No NoLinker Band present without crosslinker? NoUV->NoLinker Yes Result2 Alkylating activity alone causes crosslinking NoUV->Result2 No Result1 Non-covalent interaction NoLinker->Result1 Yes

References

A Comparative Guide to the Characterization of Proteins Modified by Bifunctional Electrophilic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to characterize proteins covalently modified by bifunctional electrophilic probes, with a conceptual focus on a representative molecule, 6-azido-N-(2-chloroethyl)hexanamide. While specific data for this exact compound is not extensively available in published literature, its structure suggests a dual functionality: a reactive chloroethyl group for covalent alkylation of nucleophilic amino acid residues and a terminal azide group for bioorthogonal "click" chemistry. This guide will, therefore, focus on the established workflows and alternative approaches for identifying and characterizing protein targets of such probes.

The primary reaction mechanism involves the alkylation of amino acid residues like cysteine, lysine, or histidine by the chloroethyl group. The incorporated azide then serves as a handle for downstream applications, such as the attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Comparative Analysis of Protein Modification and Detection Strategies

The characterization of proteins modified by covalent probes is essential for understanding their mechanism of action, identifying off-target effects, and developing more selective therapeutic agents.[1][2] The table below compares the key methodologies employed in this field.

Methodology Principle Advantages Disadvantages Typical Throughput
Gel-Based Analysis (SDS-PAGE) Separation of proteins by molecular weight. Modified proteins can be visualized by in-gel fluorescence (if the probe is fluorescent) or by subsequent blotting and detection.Simple, widely available, and provides a direct visualization of target proteins.Low throughput, may not resolve proteins of similar molecular weight, and identification requires subsequent mass spectrometry.Low
Western Blotting Utilizes specific antibodies to detect the protein of interest or a tag (e.g., biotin) attached to the probe.Highly specific and sensitive for known target proteins.Requires a specific antibody, not suitable for discovering unknown targets.Medium
Mass Spectrometry (MS)-Based Proteomics Identifies modified proteins and pinpoints the exact sites of modification by analyzing the mass of peptides after enzymatic digestion.[3][4][5]High throughput, provides precise site-of-modification information, and enables unbiased, proteome-wide target identification.[6]Requires specialized instrumentation and expertise in data analysis.High
Fluorescence Polarization/Anisotropy Measures the change in the rotational speed of a fluorescently labeled protein upon binding to another molecule.Can be used to study the kinetics of covalent modification in real-time.Requires a purified protein and a fluorescently labeled probe.Medium to High
Activity-Based Protein Profiling (ABPP) Uses reactive probes to label active enzymes in a complex proteome. A competitive ABPP approach can identify targets of a covalent inhibitor.[7]Enables the study of enzyme activity in a native biological context.Limited to specific enzyme classes for which probes are available.High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these characterization techniques. Below are representative protocols for key experiments.

1. Protocol for In-Cell Protein Alkylation and Labeling

This protocol describes the treatment of cultured cells with a bifunctional probe, followed by lysis and click chemistry to attach a reporter tag for downstream analysis.

  • Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with varying concentrations of the 6-azido-N-(2-chloroethyl)hexanamide probe (or a similar alkyne- or azide-containing electrophile) for a specified duration. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Click Chemistry Reaction: To 100 µg of protein lysate, add the click chemistry reaction cocktail. For a CuAAC reaction, this typically includes a capture tag with a terminal alkyne (e.g., biotin-alkyne or a fluorescent alkyne), a copper (I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1-2 hours at room temperature.

  • Sample Preparation for Downstream Analysis:

    • For Gel-Based Analysis: Add SDS-PAGE loading buffer to the reaction mixture, boil, and load onto a polyacrylamide gel.

    • For Mass Spectrometry: Precipitate the proteins (e.g., with acetone or chloroform/methanol) to remove excess reagents. The protein pellet can then be subjected to in-solution or in-gel digestion.

2. Protocol for Mass Spectrometry-Based Identification of Modified Peptides

This protocol outlines the steps for identifying the specific sites of protein modification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protein Digestion: Resuspend the protein pellet from the previous protocol in a denaturing buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (this step is to block unmodified cysteines).[8] Dilute the urea and digest the proteins with a protease (e.g., trypsin) overnight.

  • Enrichment of Modified Peptides (Optional but Recommended): If a biotin tag was used, the biotinylated peptides can be enriched using streptavidin-coated beads.[9] This step significantly increases the chances of identifying the modified peptides, which are often of low abundance.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and the resulting fragmentation spectra can be used to determine the amino acid sequence and the location of the modification.[7]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The search parameters should include the mass shift corresponding to the modification by the probe.

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the underlying biological logic.

experimental_workflow cluster_cell_culture In-Cell Labeling cluster_bioconjugation Bioconjugation cluster_analysis Downstream Analysis cluster_ms_workflow MS Workflow cell_treatment Cell Treatment with 6-azido-N-(2-chloroethyl)hexanamide lysis Cell Lysis cell_treatment->lysis click_chemistry Click Chemistry with Alkyne-Reporter lysis->click_chemistry sds_page SDS-PAGE / Western Blot click_chemistry->sds_page mass_spec Mass Spectrometry click_chemistry->mass_spec digestion Proteolytic Digestion mass_spec->digestion enrichment Enrichment of Modified Peptides digestion->enrichment lc_msms LC-MS/MS Analysis enrichment->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: Experimental workflow for identifying protein targets of a bifunctional probe.

signaling_pathway_inhibition cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B (Target Protein) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor 6-azido-N-(2-chloroethyl)hexanamide inhibitor->kinase2 Covalently Inhibits

Caption: Inhibition of a signaling pathway by covalent modification of a target protein.

Alternative Approaches and Comparative Performance

While the combination of a chloroethyl alkylator and an azide handle is a powerful approach, several alternative strategies exist for covalent protein labeling.

Alternative Probe Type Reactive Group Target Residues Key Features
Iodoacetamide/Chloroacetamide Analogs HaloacetylCysteineWell-established reactivity, but can have off-target reactivity with other nucleophiles.[10]
Maleimide Derivatives MaleimideCysteineHighly selective for cysteines, forms a stable thioether bond.
Acrylamide Derivatives Michael acceptorCysteineCommonly used in targeted covalent inhibitors.
Fluorophosphonate Probes FluorophosphonateSerine HydrolasesHighly specific for the active site serine of a large class of enzymes.
Sulfonyl Fluoride Probes Sulfonyl fluorideSerine, Threonine, Tyrosine, Lysine, HistidineCan react with a broader range of nucleophilic residues.
Photoaffinity Probes Diazirine, Aryl AzideAny amino acid in proximityCovalent modification is initiated by UV light, allowing for temporal control of labeling.

The choice of the reactive group depends on the research question. For targeting specific nucleophilic residues, reagents like maleimides or iodoacetamides are suitable. For a less biased approach to identify binding partners, photoaffinity labeling can be employed.

Conclusion

The characterization of proteins modified by bifunctional probes like 6-azido-N-(2-chloroethyl)hexanamide relies on a suite of powerful analytical techniques. Mass spectrometry-based proteomics stands out as the most comprehensive approach, enabling the identification of modified proteins and the precise mapping of modification sites on a proteome-wide scale. The integration of bioorthogonal chemistry, through azide or alkyne handles, provides a versatile platform for the enrichment and detection of these modified proteins. By carefully selecting the appropriate experimental workflow and analytical methodology, researchers can gain deep insights into the molecular targets and mechanisms of action of covalent modifiers, accelerating the development of novel therapeutics and chemical probes.

References

A Comparative Guide to the Cleavage of 6-azido-N-(2-chloroethyl)hexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional molecule 6-azido-N-(2-chloroethyl)hexanamide incorporates two distinct reactive moieties: an azide group and an N-(2-chloroethyl)amide group. Both functional groups present opportunities for cleavage, a critical consideration in the design of linkers for bioconjugation, drug delivery, and proteomics. This guide provides a comparative analysis of the cleavability of these two groups, supported by experimental data from related compounds and detailed methodologies.

Overview of Cleavable Moieties

The cleavability of 6-azido-N-(2-chloroethyl)hexanamide hinges on the independent reactivity of its azide and N-(2-chloroethyl)amide functionalities. The azide group is susceptible to reduction to a primary amine, while the N-(2-chloroethyl)amide, a nitrogen mustard analogue, can undergo intramolecular cyclization to form a highly reactive aziridinium ion, leading to subsequent reactions that can be considered a form of cleavage or, more accurately, activation for alkylation.

Cleavage of the Azide Moiety

The reduction of azides to primary amines is a well-established and efficient chemical transformation. Several methods are available, offering varying degrees of selectivity and mildness.

Common Azide Reduction Methods:

  • Staudinger Reduction: This mild and highly chemoselective reaction utilizes phosphines, such as triphenylphosphine (PPh₃), to reduce azides to amines. The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct.[1][2][3] The reaction is typically fast and high-yielding.[3][4]

  • Thiol-mediated Reduction: Reagents like dithiothreitol (DTT) can effectively reduce azides to amines under aqueous conditions.[5][6] This method is particularly useful in biological applications due to the biocompatibility of the reagents.

  • Catalytic Hydrogenation: While effective, this method is often less chemoselective and may not be suitable for molecules containing other reducible functional groups.

Quantitative Comparison of Azide Reduction Methods

MethodReagentsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Staudinger Reduction Triphenylphosphine (PPh₃), H₂O1-24 hours>90%[4]High chemoselectivity, mild conditionsStoichiometric phosphine oxide byproduct can complicate purification
DTT Reduction Dithiothreitol (DTT)1-4 hoursHighBiocompatible, mild aqueous conditionsRequires excess DTT
Catalytic Hydrogenation H₂, Pd/C1-12 hoursVariableHigh yield with simple substratesLess chemoselective, requires specialized equipment

Experimental Protocol: Staudinger Reduction of a Long-Chain Alkyl Azide

This protocol is a representative example for the reduction of an azide on a long-chain alkyl scaffold, analogous to 6-azido-N-(2-chloroethyl)hexanamide.

  • Dissolution: Dissolve the azide-containing compound (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Addition of Phosphine: Add triphenylphosphine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the azide starting material.

  • Hydrolysis: Upon completion of the azide consumption, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane.

  • Work-up and Purification: Extract the product with an organic solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.

Reactivity and "Cleavage" of the N-(2-chloroethyl)amide Moiety

The N-(2-chloroethyl)amide functionality is a key feature of nitrogen mustards, a class of alkylating agents. Its reactivity does not involve a simple cleavage to release a free amine but rather an intramolecular cyclization to form a highly electrophilic aziridinium ion. This ion is then susceptible to attack by nucleophiles.

Mechanism of Activation:

The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a three-membered aziridinium ring. This process is often the rate-limiting step and is influenced by the nucleophilicity of the nitrogen.

dot

Caption: Mechanism of N-(2-chloroethyl)amide activation.

This activation can be considered a form of "cleavage" of the carbon-chlorine bond, leading to a highly reactive intermediate. The subsequent reaction with a nucleophile, such as water, results in the formation of a hydroxylated product.

Factors Influencing Reactivity:

  • pH: The rate of aziridinium ion formation is generally faster at physiological pH compared to acidic conditions.

  • Nucleophilicity of the Amide Nitrogen: Electron-donating groups attached to the amide would increase the nucleophilicity of the nitrogen, potentially accelerating cyclization.

Experimental Protocol: Hydrolysis of an N-(2-chloroethyl)amide

This protocol describes the hydrolysis of the N-(2-chloroethyl)amide moiety, which proceeds through the formation of an aziridinium ion.

  • Dissolution: Dissolve the N-(2-chloroethyl)amide compound in an aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37°C).

  • Monitoring: Monitor the disappearance of the starting material and the formation of the hydrolyzed product over time using analytical techniques such as HPLC or LC-MS.

  • Analysis: Determine the rate of hydrolysis by plotting the concentration of the remaining starting material versus time.

Comparative Analysis of Cleavage

A direct comparison of the lability of the azide and the N-(2-chloroethyl)amide moieties within 6-azido-N-(2-chloroethyl)hexanamide under identical conditions is not available in the literature. However, based on the known reactivity of these functional groups, a qualitative comparison can be made.

FeatureAzide MoietyN-(2-chloroethyl)amide Moiety
Cleavage Type Reductive CleavageIntramolecular Cyclization (Activation)
Products Primary AmineAziridinium Ion (intermediate), subsequently alkylated product
Required Conditions Reducing agents (e.g., DTT, PPh₃)Physiological pH, nucleophiles
Controllability Cleavage is initiated by the addition of a specific reagent."Cleavage" (activation) is spontaneous under physiological conditions.
Potential Side Reactions Byproducts from reducing agents (e.g., triphenylphosphine oxide).Alkylation of unintended nucleophiles.

Logical Relationship of Cleavage Pathways

dot

Cleavage_Pathways cluster_azide Azide Reduction cluster_chloroethyl N-(2-chloroethyl)amide Activation Start 6-azido-N-(2-chloroethyl)hexanamide Azide_Cleavage Addition of Reducing Agent (e.g., DTT, PPh₃) Start->Azide_Cleavage Chloroethyl_Activation Physiological Conditions (pH 7.4, 37°C) Start->Chloroethyl_Activation Amine_Product 6-amino-N-(2-chloroethyl)hexanamide Azide_Cleavage->Amine_Product Cleavage Aziridinium_Intermediate Aziridinium Ion Intermediate Chloroethyl_Activation->Aziridinium_Intermediate Intramolecular Cyclization Hydrolysis_Product 6-azido-N-(2-hydroxyethyl)hexanamide Aziridinium_Intermediate->Hydrolysis_Product Nucleophilic Attack (e.g., by H₂O)

Caption: Cleavage pathways for 6-azido-N-(2-chloroethyl)hexanamide.

Alternative Cleavable Linkers for Comparison

For applications in drug delivery and bioconjugation, various other cleavable linkers are employed, each with its own specific trigger and cleavage characteristics.

Linker TypeCleavage TriggerTypical Cleavage Environment
Disulfide Reduction (e.g., by glutathione)Intracellular (high glutathione concentration)
Hydrazone Acid HydrolysisEndosomes/Lysosomes (low pH)
Peptide Specific Proteases (e.g., Cathepsin B)Lysosomes (enzyme presence)
β-Glucuronide β-GlucuronidaseTumour microenvironment

Conclusion

The molecule 6-azido-N-(2-chloroethyl)hexanamide possesses two chemically distinct moieties that can be considered "cleavable," although through different mechanisms. The azide group can be selectively and efficiently cleaved to a primary amine under specific reductive conditions, offering a controllable release strategy. In contrast, the N-(2-chloroethyl)amide group undergoes spontaneous activation via intramolecular cyclization under physiological conditions to form a reactive aziridinium ion, which then rapidly reacts with available nucleophiles.

The choice of which functionality to exploit as a "cleavable" linker depends on the desired application. For a controlled, triggerable release, the azide moiety is the more suitable candidate. For applications where inherent reactivity under physiological conditions is desired for alkylation of a target, the N-(2-chloroethyl)amide functionality is the active component. Understanding the distinct reactivity of each group is paramount for the rational design of molecules for applications in drug development and chemical biology. Further experimental studies on 6-azido-N-(2-chloroethyl)hexanamide are warranted to quantify the kinetics and efficiency of these cleavage/activation pathways.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Hexanamide, 6-azido-N-(2-chloroethyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle Hexanamide, 6-azido-N-(2-chloroethyl)- with extreme caution due to its combined risks of being a potentially explosive azide and a halogenated organic compound. Proper disposal is critical to ensure laboratory and environmental safety.

This document provides comprehensive, step-by-step guidance for the safe disposal of Hexanamide, 6-azido-N-(2-chloroethyl)-. Adherence to these procedures is mandatory to mitigate risks of explosion, toxicity, and environmental contamination.

Hazard Identification and Data Summary

Hexanamide, 6-azido-N-(2-chloroethyl)- possesses two primary hazardous functional groups: an azide and a chloroethyl group. Organic azides are known for their potential to be heat- and shock-sensitive, with the ability to decompose explosively.[1][2][3] The presence of a chlorine atom classifies it as a halogenated organic compound, which requires specific disposal methods to prevent environmental harm.[4][5]

Hazard ClassKey RisksSafe Handling PracticesIncompatible Materials
Organic Azide Explosive decomposition (sensitive to heat, shock, friction), High acute toxicity (similar to cyanides)[3][6]Use non-metal spatulas (e.g., plastic or ceramic), Avoid ground glass joints[1][7], Work in a chemical fume hood, Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves.[8][9]Acids (forms highly toxic and explosive hydrazoic acid), Heavy metals and their salts (can form highly sensitive explosive salts)[1][2][6], Halogenated solvents (e.g., dichloromethane, chloroform)[2][6], Strong oxidizing agents.[10]
Chlorinated Organic Environmental persistence, Formation of toxic byproducts upon improper incineration.Segregate from non-halogenated organic waste.[5][11]-
Hexanamide (Base Structure) May cause skin, eye, and respiratory irritation.[9][10]Ensure adequate ventilation, Avoid breathing dust/vapors.[9][10]Strong oxidizing agents.[10]

Detailed Disposal Protocol

The primary goal for the disposal of Hexanamide, 6-azido-N-(2-chloroethyl)- is to first neutralize the hazardous azide functionality before disposing of the resulting chlorinated organic compound through the appropriate waste stream.

Step 1: Deactivation of the Azide Group (Reduction)

Before disposal, the azide group should be converted to a more stable amine. This is a common and recommended procedure for organic azide waste.[2] A standard laboratory procedure for the reduction of an organic azide to an amine is using Staudinger reduction (triphenylphosphine) or reduction with sodium borohydride.

Experimental Protocol: Reduction of Azide to Amine (Example using Triphenylphosphine)

  • Preparation: In a properly functioning chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size to contain the waste material and subsequent reagents. Ensure the setup includes a stirrer.

  • Dissolution: Dissolve the Hexanamide, 6-azido-N-(2-chloroethyl)- waste in a suitable non-halogenated organic solvent (e.g., tetrahydrofuran, ethanol).

  • Reagent Addition: Slowly add a solution of triphenylphosphine (at least 1.1 equivalents) in the same solvent to the stirred azide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Allow the reaction to proceed until gas evolution ceases, indicating the conversion of the azide. This may take several hours.

  • Quenching: After the reaction is complete, add water to the mixture to hydrolyze the resulting phosphine imine to the amine and triphenylphosphine oxide.

  • Verification (Optional but Recommended): If possible and necessary, use a suitable analytical method (e.g., TLC, IR spectroscopy) to confirm the disappearance of the azide group.

Step 2: Waste Collection and Labeling

  • Segregation: The deactivated reaction mixture, now containing the chlorinated amine derivative, must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.

  • Labeling: Clearly label the waste container with its contents, including the name of the resulting compound (Hexanamide, 6-amino-N-(2-chloroethyl)-), the solvent used, and any other reagents present (e.g., triphenylphosphine oxide). The container must be securely sealed.

Step 3: Final Disposal

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Arrangement for Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][12]

Emergency Procedures

  • Spills: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Collect the contaminated material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS.[7]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[9][13]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention.[9][13]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_deactivation Chemical Deactivation (in Fume Hood) cluster_collection Waste Segregation & Collection cluster_disposal Final Disposal start Hexanamide, 6-azido-N-(2-chloroethyl)- Waste assess Assess Hazards: - Organic Azide (Explosive, Toxic) - Chlorinated Compound start->assess spill Spill or Exposure? start->spill reduce_azide Step 1: Reduce Azide to Amine (e.g., with Triphenylphosphine) assess->reduce_azide Requires Deactivation collect_waste Step 2: Collect in 'Halogenated Organic Waste' Container reduce_azide->collect_waste label_waste Label Container with all Contents collect_waste->label_waste store_waste Step 3: Store in Designated Hazardous Waste Area label_waste->store_waste ehs_pickup Arrange for Pickup by EHS/ Licensed Waste Contractor store_waste->ehs_pickup spill->assess emergency Follow Emergency Procedures: - Evacuate (if necessary) - Decontaminate - Seek Medical Attention spill->emergency Yes

Caption: Disposal workflow for Hexanamide, 6-azido-N-(2-chloroethyl)-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.